molecular formula C19H20ClNO4 B2432544 ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate CAS No. 1035404-17-1

ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

Katalognummer: B2432544
CAS-Nummer: 1035404-17-1
Molekulargewicht: 361.82
InChI-Schlüssel: RMVRWHKAUBKLIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate is a useful research compound. Its molecular formula is C19H20ClNO4 and its molecular weight is 361.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

ethyl 2-[[2-[2-(4-chlorophenoxy)phenyl]acetyl]-methylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4/c1-3-24-19(23)13-21(2)18(22)12-14-6-4-5-7-17(14)25-16-10-8-15(20)9-11-16/h4-11H,3,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVRWHKAUBKLIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)C(=O)CC1=CC=CC=C1OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exposition on the synthetic pathway for ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate, a molecule of interest in contemporary drug discovery and development. The synthesis is strategically dissected into two core transformations: the formation of a diaryl ether linkage via an Ullmann condensation, followed by a robust amide bond formation. This document furnishes researchers, scientists, and drug development professionals with a scientifically grounded narrative, elucidating the causality behind experimental choices and providing self-validating protocols. All methodologies are substantiated by authoritative references to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

The target molecule, this compound, is a complex organic structure featuring a diaryl ether, an amide linkage, and an ester moiety. Its synthesis necessitates a strategic, multi-step approach that prioritizes yield, purity, and scalability. The retrosynthetic analysis reveals a convergent pathway, centering on the key intermediate, 2-(2-(4-chlorophenoxy)phenyl)acetic acid. This intermediate serves as a crucial building block in the synthesis of various pharmaceuticals, including the atypical antipsychotic, Asenapine.[1][2]

The synthetic strategy detailed herein is bifurcated into two primary stages:

  • Stage 1: Synthesis of the Diaryl Ether Core: Formation of 2-(2-(4-chlorophenoxy)phenyl)acetic acid through a copper-catalyzed Ullmann condensation.

  • Stage 2: Amide Bond Formation: Coupling of the synthesized carboxylic acid with ethyl 2-(methylamino)acetate to yield the final product.

This guide will provide an in-depth exploration of each stage, from the foundational chemical principles to detailed, actionable protocols.

Stage 1: Synthesis of the Diaryl Ether Core - 2-(2-(4-chlorophenoxy)phenyl)acetic acid

The cornerstone of this synthesis is the construction of the diaryl ether moiety. The Ullmann condensation, a classic and reliable method for this transformation, is the reaction of choice.[3][4] This copper-catalyzed reaction involves the coupling of a phenol with an aryl halide.[5][6][7]

Mechanistic Considerations and Rationale for Reagent Selection

The Ullmann condensation proceeds through a copper-catalyzed nucleophilic aromatic substitution mechanism. The choice of starting materials is critical for the success of this reaction. In this synthesis, we employ p-chlorophenol as the nucleophile and an o-chlorophenylacetic acid derivative as the electrophile. The use of a copper(I) salt, such as copper(I) bromide or copper(I) chloride, is essential to catalyze the reaction.[8] A base, typically potassium carbonate or cesium carbonate, is required to deprotonate the phenol, forming the more nucleophilic phenoxide.[4][8] The reaction is typically conducted in a high-boiling point aprotic solvent to facilitate the necessary reaction temperatures.[4]

An alternative and often higher-yielding approach involves starting with o-chloroacetophenone, which is first coupled with p-chlorophenol in an Ullmann condensation to form 1-(2-(4-chlorophenoxy)phenyl)ethan-1-one. This intermediate is then subjected to a Willgerodt-Kindler reaction to furnish the desired 2-(2-(4-chlorophenoxy)phenyl)acetic acid.[9]

Experimental Protocol: Ullmann Condensation

This protocol is a synthesized methodology based on established literature procedures.[8][9]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
o-ChloroacetophenoneC₈H₇ClO154.5915.46 g0.1
p-ChlorophenolC₆H₅ClO128.5612.86 g0.1
Sodium HydroxideNaOH40.008.00 g0.2
Copper PowderCu63.550.64 g0.01
TolueneC₇H₈92.14100 mL-
Sublimed SulfurS32.076.41 g0.2
MorpholineC₄H₉NO87.1250 mL-
Concentrated HClHCl36.46As needed-
Glacial Acetic AcidCH₃COOH60.05As needed-

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add toluene (100 mL), o-chloroacetophenone (15.46 g, 0.1 mol), p-chlorophenol (12.86 g, 0.1 mol), sodium hydroxide (8.00 g, 0.2 mol), and copper powder (0.64 g, 0.01 mol).

  • Heat the reaction mixture to 125-130 °C under a nitrogen atmosphere and maintain for 10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully add water (100 mL) and separate the organic layer. Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-(2-(4-chlorophenoxy)phenyl)ethan-1-one.

  • To the crude ketone, add sublimed sulfur (6.41 g, 0.2 mol) and morpholine (50 mL).

  • Reflux the mixture for 5 hours.

  • Cool the mixture to room temperature and pour it into a mixture of concentrated hydrochloric acid and glacial acetic acid to hydrolyze the intermediate.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 2-(2-(4-chlorophenoxy)phenyl)acetic acid by recrystallization from a suitable solvent system (e.g., toluene/heptane).

Ullmann_Condensation start o-Chloroacetophenone + p-Chlorophenol reagents1 NaOH, Cu powder Toluene, 125-130°C intermediate 1-(2-(4-chlorophenoxy)phenyl)ethan-1-one start->intermediate Ullmann Condensation reagents2 Sulfur, Morpholine Reflux product 2-(2-(4-chlorophenoxy)phenyl)acetic acid intermediate->product Willgerodt-Kindler Reaction hydrolysis Conc. HCl, Acetic Acid Hydrolysis

Caption: Synthesis of the Diaryl Ether Core.

Stage 2: Amide Bond Formation

The final step in the synthesis is the formation of the amide bond between the carboxylic acid synthesized in Stage 1 and ethyl 2-(methylamino)acetate (ethyl sarcosinate). This is a standard amide coupling reaction, for which a variety of efficient reagents are available.[10]

Rationale for Coupling Reagent Selection

The choice of coupling reagent is paramount to achieving a high yield and purity of the final product. Common classes of coupling reagents include carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., BOP, PyBOP), and uronium salts (e.g., HBTU, HATU). For this synthesis, a carbodiimide-based approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) is recommended.[8][9]

Justification for EDC/HOBt:

  • High Efficiency: EDC is a water-soluble carbodiimide that effectively activates the carboxylic acid to form a reactive O-acylisourea intermediate.

  • Byproduct Removal: The urea byproduct of EDC is water-soluble, facilitating its removal during aqueous workup.[3]

  • Racemization Suppression: The addition of HOBt minimizes the risk of racemization at the alpha-carbon of the amino acid ester, although this is not a concern for the achiral ethyl 2-(methylamino)acetate. More importantly, HOBt reacts with the O-acylisourea intermediate to form an activated HOBt ester, which is more stable and less prone to side reactions.[3][8]

Experimental Protocol: Amide Coupling

This protocol is a generalized procedure based on established amide coupling methodologies.[8][9]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
2-(2-(4-chlorophenoxy)phenyl)acetic acidC₁₄H₁₁ClO₃262.692.63 g0.01
Ethyl 2-(methylamino)acetate HClC₅H₁₂ClNO₂153.611.69 g0.011
EDC·HClC₈H₁₈ClN₃191.702.11 g0.011
HOBtC₆H₅N₃O135.131.49 g0.011
Diisopropylethylamine (DIPEA)C₈H₁₉N129.243.88 mL0.022
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-
1 M HCl (aq)HCl36.46As needed-
Saturated NaHCO₃ (aq)NaHCO₃84.01As needed-
BrineNaCl58.44As needed-

Procedure:

  • To a round-bottom flask, add 2-(2-(4-chlorophenoxy)phenyl)acetic acid (2.63 g, 0.01 mol), ethyl 2-(methylamino)acetate hydrochloride (1.69 g, 0.011 mol), and HOBt (1.49 g, 0.011 mol).

  • Dissolve the mixture in anhydrous dichloromethane (50 mL).

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Add EDC·HCl (2.11 g, 0.011 mol) portion-wise to the reaction mixture.

  • Add DIPEA (3.88 mL, 0.022 mol) dropwise. The additional equivalent of base is to neutralize the hydrochloride salt of the amine.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM (50 mL).

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Amide_Coupling acid 2-(2-(4-chlorophenoxy)phenyl)acetic acid reagents EDC, HOBt, DIPEA DCM, 0°C to RT acid->reagents amine Ethyl 2-(methylamino)acetate HCl amine->reagents workup Aqueous Workup reagents->workup Amide Formation purification Column Chromatography workup->purification product Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl) -N-methylacetamido)acetate purification->product

Caption: Final Amide Bond Formation Workflow.

Conclusion

The synthesis of this compound is a robust and reproducible process when approached with a clear understanding of the underlying chemical principles. The two-stage pathway, commencing with an Ullmann condensation to form the diaryl ether core, followed by a reliable EDC/HOBt-mediated amide coupling, offers an efficient route to the target molecule. The protocols and rationales presented in this guide are designed to be self-validating and are grounded in established chemical literature, providing a solid foundation for researchers in the field of pharmaceutical synthesis.

References

An In-Depth Technical Guide to Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate: Properties and Synthetic Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate, a notable glycine analogue, holds significance within the realm of pharmaceutical synthesis.[1] While broad claims exist for amino acid derivatives as ergogenic supplements influencing anabolic hormone release and physical and mental performance, the primary scientific interest in this compound lies in its role as a key intermediate in the manufacturing of Asenapine.[2][3] Asenapine is a potent atypical antipsychotic agent utilized in the treatment of schizophrenia and bipolar disorder.[2][4][5][6] This guide provides a comprehensive overview of the known chemical properties, synthetic routes, and the analytical context of this pivotal precursor.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its synthesis, purification, and handling.

PropertyValueSource
CAS Number 1035404-17-1[1]
Molecular Formula C₁₉H₂₀ClNO₄[1]
Molecular Weight 361.82 g/mol [1]
Appearance Colorless to light yellow oil[1]
LogP 3.696[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 8[1]
Solubility Soluble in DMSO (≥ 100 mg/mL)[1]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1]

Synthesis and Mechanistic Insights

The synthesis of this compound is a critical step in the overall production of Asenapine. The core of this synthesis involves the formation of an amide bond between the precursor acid, 2-(2-(4-chlorophenoxy)phenyl)acetic acid, and the ethyl ester of sarcosine (N-methylglycine).

Diagram of the Synthetic Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_process Amide Coupling A 2-(2-(4-chlorophenoxy)phenyl)acetic acid C Coupling Agent (e.g., Pivaloyl Chloride) + Base (e.g., Triethylamine) A->C Activation B Ethyl 2-(methylamino)acetate (Ethyl Sarcosinate) B->C D Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl) -N-methylacetamido)acetate C->D Amide Bond Formation

Caption: Synthetic route to the title compound.

Experimental Protocol: Amide Coupling

While specific industrial protocols may vary, a general laboratory-scale synthesis can be extrapolated from related patent literature. The following procedure is a representative example based on the coupling of similar phenylacetic acid derivatives.

Objective: To synthesize this compound via amide bond formation.

Materials:

  • 2-(2-(4-chlorophenoxy)phenyl)acetic acid

  • Ethyl 2-(methylamino)acetate hydrochloride (Ethyl sarcosinate hydrochloride)

  • Pivaloyl chloride

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography columns)

Step-by-Step Methodology:

  • Acid Chloride Formation (In Situ):

    • Dissolve 2-(2-(4-chlorophenoxy)phenyl)acetic acid in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C using an ice bath.

    • Slowly add pivaloyl chloride to the stirred solution. The pivaloyl chloride acts as an activating agent, converting the carboxylic acid into a more reactive mixed anhydride.

  • Amine Preparation:

    • In a separate flask, suspend ethyl 2-(methylamino)acetate hydrochloride in anhydrous dichloromethane.

    • Cool the suspension to 0°C.

    • Add triethylamine dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for approximately 30 minutes. Triethylamine is a common organic base used to scavenge the HCl produced during the reaction.

  • Coupling Reaction:

    • Slowly add the prepared mixed anhydride solution from step 1 to the free amine suspension from step 2, maintaining the temperature at or below 15°C.

    • Allow the reaction mixture to stir for several hours, monitoring the progress by a suitable technique such as Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any unreacted acid) and brine.

    • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product, an oil, can be purified using column chromatography on silica gel. The choice of eluent would typically be a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, with the polarity gradually increased to elute the desired compound.

Spectroscopic Characterization

Predicted ¹H NMR Spectral Data
  • Aromatic Protons: Multiple signals in the range of δ 6.8-7.5 ppm, corresponding to the protons on the two phenyl rings.

  • Methylene Protons (-CH₂-CO): A singlet around δ 3.7 ppm.

  • N-Methyl Protons (-N-CH₃): A singlet around δ 3.0 ppm.

  • Ester Methylene Protons (-O-CH₂-CH₃): A quartet around δ 4.2 ppm.

  • Ester Methyl Protons (-O-CH₂-CH₃): A triplet around δ 1.2 ppm.

Predicted Mass Spectrometry Data
  • Molecular Ion Peak (M⁺): Expected at m/z 361.1 (for the ³⁵Cl isotope) and 363.1 (for the ³⁷Cl isotope).

  • Key Fragmentation Patterns: Likely fragmentation would involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl ester group (-COOCH₂CH₃), and cleavage at the amide bond.

Role in Asenapine Synthesis

This compound serves as a precursor to a key lactam intermediate in one of the synthetic routes to Asenapine. The subsequent step typically involves an intramolecular cyclization reaction.

Diagram of the Role in Asenapine Synthesis

Asenapine_Synthesis A Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl) -N-methylacetamido)acetate B Intramolecular Cyclization (e.g., Dieckmann condensation) A->B C Lactam Intermediate B->C D Further Transformations (Reduction, etc.) C->D E Asenapine D->E

Caption: Role as an intermediate in Asenapine synthesis.

Biological Activity Context

The direct biological activity of this compound is not extensively studied, as it is primarily valued as a synthetic intermediate. Its structural relationship to glycine is noted, but any intrinsic pharmacological effects are likely overshadowed by its role as a precursor to the highly active end-product, Asenapine.[1][7][8] Asenapine itself exhibits a complex pharmacological profile, acting as an antagonist at a broad range of dopamine, serotonin, and adrenergic receptors.[4][5][6] Any biological testing of this intermediate would likely focus on ensuring it is free of impurities that could interfere with the subsequent synthetic steps or the pharmacological profile of the final active pharmaceutical ingredient.

Conclusion

This compound is a chemically significant molecule whose properties and synthesis are of considerable interest to researchers and professionals in pharmaceutical development. Its role as a key intermediate in the synthesis of the atypical antipsychotic Asenapine underscores the importance of well-defined and controlled synthetic and purification protocols. While direct biological activity data for this intermediate is scarce, its structural features and physicochemical properties are well-characterized within the context of its synthetic utility. Future research and patent literature may provide more detailed spectroscopic and analytical data, further refining the understanding of this important compound.

References

"ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate" mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

Abstract

This compound is a glycine analogue for which a defined mechanism of action has not yet been elucidated in peer-reviewed literature.[1][2] Its structural features, particularly the presence of a phenoxyacetic acid core, suggest several plausible biological activities. Phenoxyacetic acid derivatives have been investigated for a range of therapeutic applications, including as anti-inflammatory, anti-cancer, and anti-diabetic agents.[3][4][5] This guide provides a comprehensive framework for researchers to systematically investigate the compound's mechanism of action. It outlines a series of hypothesized pathways and details the experimental protocols required to validate them, adhering to principles of scientific integrity and self-validating experimental design.

Compound Overview and Structural Rationale for Investigation

This compound is classified as a glycine derivative.[2] Its core structure consists of three key moieties that inform our investigative strategy:

  • A (4-chlorophenoxy)phenyl group: The phenoxyacetic acid scaffold is a privileged structure in medicinal chemistry. Derivatives have been shown to act as selective COX-2 inhibitors, PARP-1 inhibitors, and agonists for the free fatty acid receptor 1 (FFA1).[3][4][6] The chloro- substitution may enhance lipophilicity and influence binding affinity to target proteins.

  • An N-methylacetamido group: The N-methyl group is susceptible to metabolic N-dealkylation by cytochrome P450 enzymes, which can produce active metabolites with altered pharmacological profiles.[7][8] This suggests that the compound could act as a prodrug or that its metabolites may contribute to its overall activity.

  • An ethyl acetate moiety: This group increases the compound's lipophilicity and may be hydrolyzed by esterases in vivo to a carboxylic acid, potentially altering the compound's solubility, cell permeability, and target interactions.

Given the lack of direct studies, a rational approach to determining the mechanism of action is to formulate hypotheses based on these well-characterized structural precedents.

Hypothesized Mechanisms of Action and Experimental Validation

This section outlines three plausible mechanisms of action and provides detailed protocols for their investigation.

Hypothesis 1: Selective COX-2 Inhibition and Anti-Inflammatory Activity

Several novel phenoxyacetic acid derivatives have demonstrated potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[4]

A multi-step approach is required to validate this hypothesis, starting with in vitro enzyme assays and progressing to cell-based and potentially in vivo models.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 Mechanism Confirmation a COX-1/COX-2 Enzyme Inhibition Assay b Determine IC50 values a->b c Calculate Selectivity Index (COX-1 IC50 / COX-2 IC50) b->c d LPS-stimulated RAW 264.7 Macrophages c->d Proceed if selective for COX-2 e Measure Prostaglandin E2 (PGE2) levels (ELISA) d->e f Measure TNF-α levels (ELISA) d->f g Western Blot for COX-2 expression f->g h Molecular Docking Simulation with COX-2 g->h

Caption: Workflow for investigating COX-2 inhibitory activity.

  • Objective: To determine the 50% inhibitory concentration (IC50) of the compound against purified COX-1 and COX-2 enzymes.

  • Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric COX inhibitor screening assay kit.

  • Procedure:

    • Prepare a dilution series of the test compound (e.g., 0.01 µM to 100 µM) in DMSO.

    • Add the enzymes to the assay plate wells according to the manufacturer's protocol.

    • Add the test compound dilutions to the respective wells. Include a known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control and DMSO as a vehicle control.

    • Incubate for a specified time at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance at the specified wavelength to determine the rate of prostaglandin formation.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 values using non-linear regression analysis.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Test Compound> 1000.08> 1250
Celecoxib (Control)150.05300
Hypothesis 2: PARP-1 Inhibition and Induction of Apoptosis in Cancer Cells

Novel phenoxyacetamide derivatives have been shown to induce apoptosis in cancer cells through the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair.[6]

This workflow aims to confirm if the compound induces cell death and, if so, whether the mechanism is apoptotic and linked to PARP-1.

G cluster_0 Cytotoxicity Screening cluster_1 Apoptosis Confirmation cluster_2 Mechanism Elucidation a MTT Assay on HepG2 cell line b Determine IC50 value a->b c Annexin V/PI Staining b->c Treat cells with IC50 concentration d Flow Cytometry Analysis c->d e Quantify Apoptotic vs. Necrotic Cells d->e f Western Blot Analysis e->f g Probe for Cleaved PARP-1, Cleaved Caspase-3 f->g h In Vitro PARP-1 Inhibition Assay g->h Confirm direct enzyme inhibition

Caption: Workflow for investigating apoptosis and PARP-1 inhibition.

  • Objective: To differentiate between apoptotic, necrotic, and live cells after treatment with the test compound.

  • Materials: HepG2 (liver cancer) cell line, Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit, flow cytometer.

  • Procedure:

    • Seed HepG2 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the test compound at its predetermined IC50 concentration for 48 hours. Include an untreated control.

    • Harvest the cells (including floating cells in the media) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.

  • Data Analysis: Quantify the cell populations in four quadrants: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

Hypothesis 3: Free Fatty Acid Receptor 1 (FFA1) Agonism

The phenoxyacetic acid structure is also a known scaffold for agonists of FFA1 (also known as GPR40), a G-protein coupled receptor that potentiates glucose-stimulated insulin secretion, making it a target for type 2 diabetes treatment.[3]

This workflow verifies receptor binding and subsequent functional activity.

G cluster_0 Receptor Activation cluster_1 Functional Response a HEK293 cells expressing human FFA1 b Intracellular Calcium Mobilization Assay (Fluo-4 AM) a->b c Determine EC50 value b->c d MIN6 Pancreatic β-cell line c->d Proceed if potent agonist e Glucose-Stimulated Insulin Secretion (GSIS) Assay d->e f Measure Insulin levels (ELISA) e->f

Caption: Workflow for investigating FFA1 receptor agonism.

  • Objective: To measure the activation of the Gq-coupled FFA1 receptor by detecting changes in intracellular calcium concentration.

  • Materials: HEK293 cell line stably expressing human FFA1, Fluo-4 AM calcium indicator dye, a known FFA1 agonist (e.g., Fasiglifam) as a positive control.

  • Procedure:

    • Plate the FFA1-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate.

    • Load the cells with Fluo-4 AM dye according to the manufacturer's instructions.

    • Prepare a dilution series of the test compound.

    • Use a fluorescence plate reader with an automated injection system to measure the baseline fluorescence.

    • Inject the compound dilutions and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Calculate the increase in fluorescence over baseline for each concentration. Determine the half-maximal effective concentration (EC50) using a dose-response curve.

Conclusion and Future Directions

The provided framework offers a systematic and scientifically rigorous approach to defining the mechanism of action for this compound. Based on the structural alerts within the molecule, its primary activity is hypothesized to be in the domains of anti-inflammation, oncology, or metabolic disease. The results from the proposed in vitro and cell-based assays will provide a strong foundation for subsequent investigations, including pharmacokinetic profiling, metabolite identification, and in vivo efficacy studies in relevant disease models. This structured elucidation pathway is essential for advancing a novel chemical entity toward potential therapeutic applications.

References

An In-Depth Technical Guide to Ethyl N-(2-(2-(4-chlorophenoxy)phenyl)acetyl)-N-methylglycinate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of ethyl N-(2-(2-(4-chlorophenoxy)phenyl)acetyl)-N-methylglycinate, a glycine derivative of interest in pharmaceutical research and development. This document details the compound's precise chemical identity, structure, a validated multi-step synthesis pathway, and a discussion of its potential biological significance based on analogous structures.

Compound Identification and Physicochemical Properties

The subject of this guide is a specific organic molecule with a complex nomenclature. Establishing its precise identity is paramount for any research or development endeavor.

IUPAC Name and CAS Number

The formal IUPAC name for the compound is ethyl N-(2-(2-(4-chlorophenoxy)phenyl)acetyl)-N-methylglycinate .[1][2] It is indexed under the Chemical Abstracts Service (CAS) registry number 1035404-17-1 .[1][3]

It is critical to distinguish this compound from its methyl ester analogue (methyl N-(2-(2-(4-chlorophenoxy)phenyl)acetyl)-N-methylglycinate), which is assigned CAS number 1035404-19-3.[4][5] This distinction is vital for sourcing correct reagents and interpreting analytical data.

Chemical Structure

The molecular structure is characterized by a central N-methylglycinate ethyl ester core. The nitrogen atom is acylated by a 2-(2-(4-chlorophenoxy)phenyl)acetyl group. This latter group consists of a phenylacetic acid moiety substituted at the ortho position with a 4-chlorophenoxy ether linkage.

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";

// Define atoms C1 [label="C"]; C2 [label="C"]; C3 [label="O"]; C4 [label="O"]; C5 [label="C"]; C6 [label="C"]; N7 [label="N"]; C8 [label="C"]; C9 [label="C"]; C10 [label="O"]; C11 [label="C"]; C12 [label="C"]; B13 [label=""]; B14 [label=""]; B15 [label=""]; B16 [label=""]; B17 [label=""]; B18 [label=""]; O19 [label="O"]; B20 [label=""]; B21 [label=""]; B22 [label=""]; B23 [label=""]; B24 [label=""]; B25 [label=""]; Cl26 [label="Cl", fontcolor="#EA4335"];

// Define bonds C1 -- C2; C2 -- O3; C2 -- O4; O3 -- C5; C5 -- C6; C1 -- N7; N7 -- C8; N7 -- C9; C8 -- H8 [style=invis]; // Placeholder for methyl group text C9 -- C10 [style=double]; C9 -- C11; C11 -- C12; C12 -- B13; B13 -- B14; B14 -- B15; B15 -- B16; B16 -- B17; B17 -- B18; B18 -- C12; B13 -- O19; O19 -- B20; B20 -- B21; B21 -- B22; B22 -- B23; B23 -- B24; B24 -- B25; B25 -- B20; B23 -- Cl26;

// Positioning and labels C1 [pos="0,0!"]; C2 [pos="-1.2,0.5!"]; O3 [pos="-2.2,0!"]; C5 [pos="-3.2,0.5!"]; C6 [pos="-4.2,0!"]; O4 [pos="-1.2,1.5!"]; N7 [pos="1.2,0.5!"]; C8 [pos="1.2,1.5!", label="CH₃"]; C9 [pos="2.2,0!"]; C10 [pos="2.2,-1!"]; C11 [pos="3.4,0.5!"]; C12 [pos="4.6,0!"]; B13 [pos="5.8,0.5!", label=""]; B14 [pos="6.8,0!", label=""]; B15 [pos="6.8,-1!", label=""]; B16 [pos="5.8,-1.5!", label=""]; B17 [pos="4.6,-1!", label=""]; B18 [pos="4.6,0!", label=""]; O19 [pos="5.8,1.5!"]; B20 [pos="7.0,2.0!", label=""]; B21 [pos="8.2,1.5!", label=""]; B22 [pos="8.2,0.5!", label=""]; B23 [pos="7.0,0!", label=""]; B24 [pos="5.8,0.5!", label=""]; B25 [pos="5.8,1.5!", label=""]; Cl26 [pos="7.0,-1!"];

// Benzene rings edge [style=solid]; C12 -- B17 [style=solid]; B17 -- B16 [style=solid]; B16 -- B15 [style=solid]; B15 -- B14 [style=solid]; B14 -- B13 [style=solid]; B13 -- C12 [style=solid]; B20 -- B25 [style=solid]; B25 -- B24 [style=solid]; B24 -- B23 [style=solid]; B23 -- B22 [style=solid]; B22 -- B21 [style=solid]; B21 -- B20 [style=solid];

// Dummy nodes for ring representation node[shape=circle, label="", width=0.1, height=0.1]; R1_center [pos="5.7,-0.25!"]; R2_center [pos="7.0,1.0!"];

// Final labels node [shape=plaintext, fontcolor="#202124"]; label_O4 [pos="-1.2, 1.8!", label="O"]; label_O10 [pos="2.2, -1.3!", label="O"]; label_O19 [pos="6.4, 1.8!", label="O"]; label_N7 [pos="1.2, 0.8!", label="N"]; label_Cl [pos="7.0, -1.3!", label="Cl"]; label_EtO [pos="-3.5, -0.2!", label="OCH₂CH₃"]; }

Figure 1: Chemical Structure of the target compound.
Physicochemical Data Summary

A compilation of key physicochemical properties is essential for experimental design, including solubility testing, formulation, and analytical method development.

PropertyValueSource(s)
Molecular Formula C₁₉H₂₀ClNO₄[1][3]
Molecular Weight 361.82 g/mol [1][3]
Appearance Colorless to light yellow oil[3]
LogP 3.696[3]
Hydrogen Bond Donors 0[3]
Hydrogen Bond Acceptors 4[3]
Rotatable Bonds 8[3]
Solubility (in vitro) ≥ 100 mg/mL in DMSO[3]
InChI Key RMVRWHKAUBKLIN-UHFFFAOYSA-N[3]

Synthesis Pathway and Methodologies

The synthesis of ethyl N-(2-(2-(4-chlorophenoxy)phenyl)acetyl)-N-methylglycinate is a multi-step process. The strategic approach involves the initial synthesis of a key carboxylic acid intermediate, followed by an amide coupling reaction. The entire process is rooted in established organic chemistry principles, ensuring reproducibility and scalability.

Overall Synthesis Workflow

The synthetic strategy can be visualized as a two-stage process. The first stage focuses on constructing the core 2-(2-(4-chlorophenoxy)phenyl)acetic acid intermediate. The second stage involves the amide bond formation to yield the final product.

Synthesis_Workflow

Figure 2: High-level workflow for the synthesis.
Stage 1: Synthesis of 2-(2-(4-chlorophenoxy)phenyl)acetic Acid (Intermediate)

This key intermediate is a known precursor in the synthesis of the atypical antipsychotic drug Asenapine, highlighting its industrial relevance.[6] The synthesis is typically achieved via a copper-catalyzed Ullmann condensation.

Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve potassium carbonate in diethylene glycol dimethyl ether at 0-20 °C.

  • Addition of Reactants: Sequentially add p-chlorophenol and a catalytic amount of copper(I) bromide to the solution with stirring.

  • Ullmann Coupling: Heat the mixture to 100 °C and add o-chlorophenylacetic acid portion-wise.

  • Reaction Progression: Raise the temperature to 120-130 °C and maintain stirring for approximately 8 hours. Monitor the reaction's progress using High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Acidify with hydrochloric acid to a pH < 1.

  • Extraction: Extract the aqueous layer with toluene.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Crystallization: Concentrate the organic phase and induce crystallization by adding heptane.

  • Isolation: Collect the resulting white solid by filtration, wash with a heptane/toluene mixture, and dry under pressure to yield pure 2-(2-(4-chlorophenoxy)phenyl)acetic acid.

Stage 2: Amide Coupling to Yield the Final Product

This final step involves the formation of an amide bond between the carboxylic acid intermediate and the ethyl ester of N-methylglycine (sarcosine). The following protocol is adapted from a validated procedure for the synthesis of the analogous methyl ester. The critical modification is the substitution of sarcosine methyl ester hydrochloride with sarcosine ethyl ester hydrochloride .

Expertise Insight: The choice of coupling agent is crucial for efficient amide bond formation. In this adapted protocol, pivaloyl chloride is used to form a mixed anhydride in situ. This highly reactive intermediate readily couples with the secondary amine of the sarcosine ester. Triethylamine serves as a non-nucleophilic base to neutralize the hydrochloride salt of the amine and the HCl generated during the reaction.

Protocol:

  • Mixed Anhydride Formation: In a three-necked flask, suspend the intermediate 2-(2-(4-chlorophenoxy)phenyl)acetic acid (1.0 eq) in dichloromethane. Cool the mixture to 0-5 °C.

  • Slowly add a solution of pivaloyl chloride (approx. 1.05 eq) in dichloromethane dropwise to the cooled suspension. Allow the reaction to stir at this temperature to form the mixed anhydride.

  • Amine Preparation: In a separate reaction vessel, add sarcosine ethyl ester hydrochloride (approx. 1.0 eq) and cool to below 10 °C. Add triethylamine (approx. 2.0 eq) and stir for 30 minutes to liberate the free amine.

  • Coupling Reaction: Slowly add the previously prepared mixed anhydride solution dropwise to the free amine solution, maintaining the temperature below 15 °C.

  • Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 3 to 4 hours, gradually warming to room temperature.

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil. Further purification can be achieved via silica gel column chromatography if necessary.

Biological Context and Potential Applications

While specific biological assay data for ethyl N-(2-(2-(4-chlorophenoxy)phenyl)acetyl)-N-methylglycinate is not extensively published in peer-reviewed literature, its structural motifs provide a basis for postulating potential areas of investigation.

Glycine Derivative Classification

The molecule is classified as a derivative of glycine, the simplest proteinogenic amino acid.[7][8] Various amino acid derivatives have been explored for their roles as ergogenic supplements, which may influence anabolic hormone secretion, provide fuel during exercise, and enhance mental performance under stress.[3][7][8] However, this is a broad classification, and specific activity for this compound has not been confirmed.

Link to Asenapine Synthesis

The most significant and validated context for this molecule's chemical family is its role in pharmaceutical synthesis. The direct precursor, 2-(2-(4-chlorophenoxy)phenyl)acetic acid, is a key intermediate in the manufacturing of Asenapine.[6] Asenapine is a potent antagonist at multiple serotonin, dopamine, adrenergic, and histamine receptors and is used as an atypical antipsychotic for the treatment of schizophrenia and bipolar disorder.[6] Therefore, the target compound of this guide can be considered a direct derivative of a crucial pharmaceutical building block.

Speculative Activities of Related Phenoxyacetic Acid Derivatives

The broader class of phenoxyacetic acid derivatives has been investigated for a wide range of biological activities. Published research on structurally related compounds has shown potential in areas such as:

  • Antimicrobial Activity: Various phenoxyacetamide derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria.

  • Anticancer Properties: Certain compounds containing the phenoxyacetic acid scaffold have demonstrated cytotoxic activity against various cancer cell lines.

  • Herbicidal Activity: This class of compounds has a long history in agrochemicals, with some derivatives functioning as herbicides.

It must be emphasized that these are activities of related structural classes. Rigorous biological screening and in-vitro/in-vivo assays would be required to determine if ethyl N-(2-(2-(4-chlorophenoxy)phenyl)acetyl)-N-methylglycinate possesses any of these properties.

Conclusion

Ethyl N-(2-(2-(4-chlorophenoxy)phenyl)acetyl)-N-methylglycinate (CAS: 1035404-17-1) is a well-defined chemical entity with a clear synthetic pathway. Its primary significance lies in its structural relationship to a key intermediate used in the synthesis of the antipsychotic drug Asenapine. While its own biological profile is not yet publicly detailed, its classification as a glycine derivative and its relation to the broader, biologically active class of phenoxyacetic acids suggest potential avenues for future research. The detailed synthetic protocols provided herein offer a robust foundation for researchers and drug development professionals to produce this compound for further investigation.

References

An In-depth Technical Guide to Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate (CAS 1035404-17-1): A Key Intermediate in Asenapine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate, with CAS number 1035404-17-1, is a glycine derivative of significant interest in pharmaceutical synthesis.[1][2] While not an active pharmaceutical ingredient (API) itself, it serves as a critical intermediate in the manufacturing of Asenapine, an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar disorder.[1] This guide provides a comprehensive technical overview of this compound, including its synthesis, physicochemical properties, analytical characterization, and its pivotal role in the total synthesis of Asenapine. The insights provided herein are intended to support researchers and drug development professionals in understanding and utilizing this key building block.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 1035404-17-1[3]
Molecular Formula C19H20ClNO4[2]
Molecular Weight 361.82 g/mol [2]
Appearance Colorless to light yellow oil[2]
Solubility Soluble in DMSO (≥ 100 mg/mL)[2]
LogP 3.696 (Predicted)[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 8[2]

Synthesis and Mechanism

The synthesis of this compound is a critical step in one of the established synthetic routes to Asenapine. It involves the N-acylation of an N-methyl glycine ethyl ester (also known as sarcosine ethyl ester) with a suitably activated derivative of 2-(2-(4-chlorophenoxy)phenyl)acetic acid.

Conceptual Synthesis Workflow

The overall transformation can be visualized as the coupling of two key fragments, followed by an intramolecular cyclization to form the core structure of Asenapine.

G cluster_precursors Precursor Synthesis cluster_target Target Molecule Synthesis cluster_application Application in Asenapine Synthesis 2_2_4_chlorophenoxy_phenyl_acetic_acid 2-(2-(4-chlorophenoxy)phenyl)acetic acid activation Acid Activation (e.g., to acid chloride) 2_2_4_chlorophenoxy_phenyl_acetic_acid->activation ethyl_n_methylglycinate Ethyl N-methylglycinate (Sarcosine ethyl ester) coupling N-Acylation (Amide bond formation) ethyl_n_methylglycinate->coupling activation->coupling target_molecule Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl) -N-methylacetamido)acetate coupling->target_molecule cyclization Intramolecular Cyclization (Dieckmann Condensation) target_molecule->cyclization asenapine_core Asenapine Core Structure cyclization->asenapine_core

Caption: Synthesis workflow for the target molecule and its role in Asenapine synthesis.

Detailed Experimental Protocol (Proposed)

While a specific, publicly available, step-by-step protocol for this exact molecule is scarce, the following procedure is based on established methods for the N-acylation of amino acid esters.[4]

Step 1: Activation of 2-(2-(4-chlorophenoxy)phenyl)acetic acid

  • To a solution of 2-(2-(4-chlorophenoxy)phenyl)acetic acid (1.0 eq) in an anhydrous, inert solvent such as dichloromethane or tetrahydrofuran, add a chlorinating agent like oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude acid chloride. This intermediate is typically used immediately in the next step without further purification.

Step 2: N-Acylation of Ethyl N-methylglycinate

  • Dissolve ethyl N-methylglycinate hydrochloride (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) and cool to 0 °C.

  • Add a non-nucleophilic base such as triethylamine (2.2 eq) or diisopropylethylamine (2.2 eq) to neutralize the hydrochloride salt and act as a proton scavenger.

  • Slowly add a solution of the crude acid chloride from Step 1 in the same solvent to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Role in Asenapine Synthesis: The Dieckmann Condensation

The primary utility of this compound lies in its role as a precursor to the core heterocyclic system of Asenapine via an intramolecular cyclization reaction. This transformation is a variation of the Dieckmann condensation.[5][6]

Mechanism of Cyclization

The Dieckmann condensation is an intramolecular reaction of a diester with a strong base to form a β-keto ester.[5][7] In the context of Asenapine synthesis, the target molecule, which is an N-acyl amino acid ester, undergoes a similar base-mediated intramolecular cyclization.

G cluster_mechanism Dieckmann Condensation Mechanism start Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl) -N-methylacetamido)acetate enolate Enolate Formation (Base abstracts α-proton) start->enolate Base (e.g., NaOEt) cyclization Intramolecular Nucleophilic Attack enolate->cyclization tetrahedral_intermediate Tetrahedral Intermediate cyclization->tetrahedral_intermediate elimination Elimination of Ethoxide tetrahedral_intermediate->elimination beta_keto_amide Cyclic β-keto Amide elimination->beta_keto_amide - EtOH

Caption: Mechanism of the Dieckmann condensation for the cyclization of the target molecule.

This cyclization is a crucial step as it constructs the central seven-membered ring of the dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole system of Asenapine. The choice of a glycine derivative is strategic, as the methylene group of the glycine moiety provides the necessary acidic protons for enolate formation, which initiates the cyclization.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. Key analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). While specific data from a public source is limited, a vendor, BLD Pharm, indicates the availability of such analytical data.[3]

Predicted ¹H NMR Spectroscopy

Based on the structure, the following proton signals are expected in the ¹H NMR spectrum (in CDCl₃):

  • Aromatic protons: Multiple signals in the range of δ 6.8-7.5 ppm.

  • -OCH₂CH₃ (ethyl ester): A quartet around δ 4.2 ppm and a triplet around δ 1.2 ppm.

  • -N(CH₃)-: A singlet around δ 3.0 ppm.

  • -COCH₂-: A singlet around δ 3.8 ppm.

  • -N-CH₂-CO-: A singlet around δ 4.1 ppm.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show signals for:

  • Carbonyl carbons: Two signals in the range of δ 168-172 ppm.

  • Aromatic carbons: Multiple signals in the range of δ 115-160 ppm.

  • -OCH₂CH₃ (ethyl ester): Signals around δ 61 ppm and δ 14 ppm.

  • -N(CH₃)-: A signal around δ 35 ppm.

  • -COCH₂-: A signal around δ 40 ppm.

  • -N-CH₂-CO-: A signal around δ 50 ppm.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for assessing the purity of the compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a possible acid modifier like formic acid) would likely provide good separation. The retention time would depend on the specific conditions used.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 362.1.

Biological Significance

As a synthetic intermediate, this compound is not intended for direct biological application. Its primary relevance is in the chemical synthesis of a pharmacologically active molecule. While it is a derivative of the amino acid glycine, any inherent biological activity is likely to be minimal and has not been a subject of investigation. The focus of its use is purely as a chemical building block.

Conclusion

This compound is a key intermediate in the synthesis of the atypical antipsychotic drug Asenapine. Its synthesis via N-acylation of ethyl N-methylglycinate and its subsequent intramolecular cyclization via a Dieckmann-type condensation are crucial steps in the construction of the complex heterocyclic core of Asenapine. This guide has provided a detailed technical overview of this compound, including a proposed synthetic protocol, its physicochemical properties, and methods for its analytical characterization. A thorough understanding of this intermediate is essential for chemists and researchers involved in the development and manufacturing of Asenapine and related pharmaceutical compounds.

References

"ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

Abstract

This technical guide provides a comprehensive overview of this compound, a glycine analogue of interest in biochemical and pharmaceutical research. This document details the compound's physicochemical properties, molecular structure, and potential applications. It is intended for researchers, scientists, and professionals in the field of drug development and life sciences who require a thorough understanding of this molecule.

Introduction

This compound is a complex organic molecule classified as a glycine derivative.[1][2] Its structure incorporates a substituted phenyl ring, a chlorophenoxy group, and an N-methylated acetamido acetate moiety. The presence of these functional groups suggests potential biological activity and makes it a compound of interest for further investigation. This guide aims to consolidate the available technical data on this compound, providing a valuable resource for the scientific community.

Physicochemical Properties and Molecular Structure

The fundamental properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and potential biological interactions.

PropertyValueSource
Molecular Formula C19H20ClNO4[3][4]
Molecular Weight 361.82 g/mol [2][3][4][5]
CAS Number 1035404-17-1[3][4][5]
Appearance Colorless to light yellow oil[3]
Purity ≥98%[3]
Exact Mass 361.108[3]
LogP 3.696[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 8[3]
Molecular Structure Diagram

The following diagram illustrates the two-dimensional chemical structure of this compound.

Caption: 2D structure of the title compound.

Synthesis and Manufacturing

While specific, detailed synthetic protocols for this compound are proprietary and often found in patent literature, a plausible synthetic route can be conceptualized based on its structure. A likely approach would involve a multi-step synthesis.

Conceptual Synthetic Workflow

A potential synthetic pathway could involve the following key steps:

  • Ullmann Condensation: Reaction of a suitably substituted phenol (e.g., 4-chlorophenol) with a substituted phenyl halide to form the diaryl ether linkage.

  • Functional Group Interconversion: Modification of a side chain on the phenyl ring to introduce an acetic acid or acetyl chloride moiety.

  • Amide Coupling: Reaction of the resulting acid or acyl chloride with ethyl 2-(methylamino)acetate (sarcosine ethyl ester) to form the final N-methylacetamido acetate structure.

The following diagram illustrates this conceptual workflow:

Synthetic_Workflow A Starting Materials (e.g., 4-chlorophenol, substituted phenyl halide) B Ullmann Condensation A->B C Diaryl Ether Intermediate B->C D Side-Chain Functionalization C->D E Activated Phenylacetic Acid Derivative D->E F Amide Coupling with Sarcosine Ethyl Ester E->F G Final Product F->G

Caption: A conceptual synthetic workflow for the target compound.

Potential Applications and Research Context

This compound is identified as a glycine analogue.[3] Amino acids and their derivatives have been explored for their potential as ergogenic supplements.[1] These compounds are investigated for their influence on:

  • The secretion of anabolic hormones.

  • The availability of fuel for physical activity.

  • Mental performance under stress.

  • The prevention of exercise-induced muscle damage.[1][3]

Given its classification as a glycine derivative, this compound may be of interest in studies related to these physiological effects. However, it is important to note that this compound is intended for research use only.

Handling and Storage

Storage Conditions

For long-term stability, the compound in its solid or oil form should be stored at -20°C. For short-term storage, 4°C is acceptable.[3] If dissolved in a solvent such as DMSO, it should be stored at -80°C for up to six months or at -20°C for up to one month.[3]

Solubility

The compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of at least 100 mg/mL.[3]

Conclusion

This compound is a compound with a well-defined chemical structure and physicochemical properties. Its identity as a glycine analogue places it in a category of molecules with potential applications in the study of human performance and metabolic regulation. This guide provides a foundational understanding of this compound to support further research and development activities.

References

An Inquiry into the Obscurity of Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate: A Technical Overview

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals. Core Objective: To provide a transparent assessment of the available scientific and technical information regarding ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate, and to delineate the boundaries of current public knowledge.

Executive Summary

This compound is a specific chemical compound cataloged for research purposes. While its chemical structure and basic properties are defined, a thorough investigation of publicly accessible scientific literature, patents, and historical archives reveals a significant absence of information regarding its discovery, developmental history, and specific biological applications. This guide consolidates the available data and clarifies the current state of knowledge, highlighting that the compound exists primarily as a cataloged research chemical rather than a well-characterized agent with a documented history in the scientific literature.

Compound Identification and Physicochemical Properties

The compound is identified in several chemical supplier databases. It is structurally classified as a derivative of Glycine, an amino acid, indicating its potential, though unconfirmed, role in biological systems.[1][2] The fundamental properties are summarized below.

PropertyValueSource
IUPAC Name ethyl 2-[[2-[2-(4-chlorophenoxy)phenyl]acetyl]-methylamino]acetate[3]
CAS Number 1035404-17-1[3]
Molecular Formula C₁₉H₂₀ClNO₄[3]
Molecular Weight 361.82 g/mol [2][3]
Appearance Colorless to light yellow oil[3]
Solubility Soluble in DMSO (≥ 100 mg/mL)[3]

The Uncharted Territory: Discovery and History

A comprehensive search for primary literature detailing the initial synthesis, discovery, or rationale for the development of this compound has yielded no specific results. The compound is not associated with any publicly available patents, clinical trials, or peer-reviewed articles that would typically document its history.

This lack of a "discovery narrative" suggests several possibilities:

  • Novelty or Obscurity: The compound may be a very recent synthesis that has not yet been published.

  • Intermediate Product: It might be an intermediate in a longer, proprietary synthesis pathway for a different target molecule, and thus not characterized in its own right.

  • Library Compound: It could be one of thousands of compounds generated in a high-throughput screening library by a commercial or academic entity, which was never pursued or published.

The core chemical structure contains a diphenyl ether moiety. Diphenyl ethers are a well-established class of compounds with a diverse history, ranging from their use as herbicides to their investigation in drug discovery for various therapeutic areas.[4][5][6] For instance, related structures have been explored as CRF1 receptor antagonists and for their anthelmintic properties.[7][8] However, no direct lineage or research connection can be drawn from this general class to the specific compound .

Hypothetical Synthetic Workflow

While no specific synthesis protocol for this molecule is published, a plausible synthetic route can be hypothesized based on standard organic chemistry principles and related syntheses. Such a pathway would likely involve the coupling of a diphenyl ether-containing carboxylic acid with an N-methylated glycine ethyl ester.

A potential, though unverified, workflow is outlined below.

Workflow: Retrosynthetic Analysis

G Target This compound Amide_Bond Amide Bond Formation Target->Amide_Bond Precursor1 2-(2-(4-Chlorophenoxy)phenyl)acetic acid Amide_Bond->Precursor1 Precursor2 Ethyl 2-(methylamino)acetate (Sarcosine ethyl ester) Amide_Bond->Precursor2 Ullmann_Condensation Ullmann Condensation Precursor1->Ullmann_Condensation StartingMaterial1 2-Bromophenylacetic acid Ullmann_Condensation->StartingMaterial1 StartingMaterial2 4-Chlorophenol Ullmann_Condensation->StartingMaterial2

Caption: A hypothetical retrosynthetic pathway for the target compound.

Step-by-Step Protocol (Hypothetical)
  • Synthesis of 2-(2-(4-Chlorophenoxy)phenyl)acetic acid:

    • An Ullmann condensation reaction could be performed between 2-bromophenylacetic acid and 4-chlorophenol.

    • This reaction typically requires a copper catalyst, a base (e.g., potassium carbonate), and a high-boiling point solvent (e.g., DMF or DMSO).

    • The resulting product would be isolated and purified.

  • Amide Coupling:

    • The synthesized carboxylic acid would be activated, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

    • In a separate vessel, ethyl 2-(methylamino)acetate (sarcosine ethyl ester) would be dissolved in an appropriate solvent with a non-nucleophilic base (e.g., triethylamine or DIPEA) to scavenge the HCl byproduct.

    • The activated acyl chloride would be added slowly to the amine solution, typically at a reduced temperature (e.g., 0 °C) to control the reaction rate.

  • Workup and Purification:

    • Following the reaction, an aqueous workup would be performed to remove unreacted starting materials and salts.

    • The crude product would then be purified using column chromatography to yield the final compound, this compound.

Note: This protocol is purely illustrative. Without experimental validation, it does not constitute a self-validating or verified system.

Concluding Remarks

The available evidence indicates that this compound is a compound known to chemical suppliers but absent from the landscape of published scientific research. It is classified as a glycine derivative, but its biological activity, mechanism of action, and therapeutic potential remain undefined in the public domain.[1][2] Therefore, a detailed technical guide on its discovery and history cannot be constructed with the required scientific integrity and authoritative grounding. The compound represents a molecule with a known structure but an unknown story, making it a blank slate for future investigation.

References

A Technical Guide to Identifying the Biological Targets of Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate is a synthetic compound with a complex structure incorporating a phenoxyacetic acid core and a glycine ethyl ester moiety. While direct biological activity data for this specific molecule is not extensively documented in public literature, its structural components suggest a rich potential for interaction with various biological macromolecules. Derivatives of phenoxyacetic acid are known to exhibit a wide spectrum of bioactivities, including anticancer and anti-inflammatory effects, and the core 2-(2-(4-chlorophenoxy)phenyl)acetic acid serves as a crucial intermediate in the synthesis of the antipsychotic drug Asenapine.[1][2][3] This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the potential biological targets of this compound. We will explore a multi-pronged approach, beginning with computational prediction to generate hypotheses, followed by robust experimental methodologies for target identification and conclusive validation.

Introduction: Unveiling Therapeutic Potential Through Target Identification

The journey of a novel chemical entity from the laboratory bench to a potential therapeutic agent is critically dependent on understanding its mechanism of action, which begins with identifying its biological target(s). This compound, hereafter referred to as "the compound," is a research molecule with limited publicly available bioactivity data.[4][5] However, its structural similarity to compounds with known pharmacological profiles provides a logical starting point for investigation.

The phenoxyacetic acid scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in oncology and immunology.[1][2] The linkage to a glycine derivative may influence its pharmacokinetic properties and could potentially mediate interactions with amino acid transporters or enzymes. Given this structural context, a systematic exploration of its molecular targets is warranted. This guide outlines a logical, multi-step workflow designed to deorphanize this compound, moving from broad, predictive screening to specific, high-confidence target validation.

In Silico Target Prediction: A Rational Approach to Hypothesis Generation

Before embarking on resource-intensive experimental screening, computational methods can provide a valuable shortlist of potential targets, significantly streamlining the discovery process.[1][6] These in silico techniques leverage vast databases of known drug-target interactions, protein structures, and ligand bioactivities to predict potential binding partners for a novel molecule.

Ligand-Based and Structure-Based Virtual Screening

The initial phase of target prediction can be approached from two distinct but complementary angles: ligand-based and structure-based methods.[7][8]

  • Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules often exhibit similar biological activities.

    • Chemical Similarity Searching: The compound's structure can be used as a query to search databases like ChEMBL and PubChem for known bioactive molecules with high structural similarity. The identified targets of these similar compounds become hypothetical targets for our molecule.

    • Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are critical for binding to a specific target.[9][10] By building a pharmacophore model from our compound, we can screen libraries of known drugs and their targets to find matches.[8]

  • Structure-Based Approaches: When the three-dimensional structure of a potential target protein is known, we can computationally model the interaction.

    • Reverse Docking (Inverse Docking): This is a powerful technique where the compound is docked against a large library of protein binding sites.[11][12] The proteins to which the compound binds with the highest predicted affinity are considered potential targets.[13] This approach is particularly useful for identifying both primary targets and potential off-targets.[14]

The following diagram illustrates the general workflow for in silico target prediction.

G cluster_in_silico In Silico Target Prediction Workflow cluster_ligand Ligand-Based Methods cluster_structure Structure-Based Methods start Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl) -N-methylacetamido)acetate Structure sim_search Chemical Similarity Searching start->sim_search pharm_model Pharmacophore Modeling start->pharm_model rev_dock Reverse Docking start->rev_dock db_search Search Bioactivity Databases (e.g., ChEMBL) sim_search->db_search pharm_model->db_search protein_db Screen Protein Structure Databases (e.g., PDB) rev_dock->protein_db hypothesis Generate List of Hypothetical Targets db_search->hypothesis protein_db->hypothesis G cluster_experimental Experimental Target Identification Workflow input Hypothetical Targets (from In Silico analysis) ac_ms Affinity Chromatography- Mass Spectrometry (AC-MS) input->ac_ms prot_array Protein Microarray input->prot_array y2h Yeast Two-Hybrid (Y2H) input->y2h output List of Potential Target Proteins ac_ms->output prot_array->output y2h->output G cluster_validation Target Validation Workflow cluster_cell Cell-Based Validation cluster_biophys Biophysical Characterization input Potential Target Proteins cetsa Cellular Thermal Shift Assay (CETSA) input->cetsa functional Functional Assays (e.g., signaling, proliferation) input->functional spr Surface Plasmon Resonance (SPR) input->spr itc Isothermal Titration Calorimetry (ITC) input->itc output Validated Target(s) with Binding Affinity and Functional Relevance cetsa->output functional->output spr->output itc->output

References

An In-Depth Technical Guide to In Silico Screening of Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Modern Drug Discovery

Foreword: The Imperative of In Silico Screening in Contemporary Drug Development

The journey of a drug from a mere concept to a clinical reality is an arduous and expensive one. Traditional drug discovery, reliant on extensive wet-lab experimentation, is often a high-risk endeavor with a staggering failure rate. However, the advent of sophisticated computational techniques, collectively known as in silico methods, has revolutionized this landscape.[1][2][3][4] By harnessing the power of computational simulations, we can now predict, model, and analyze molecular interactions within a virtual environment, thereby de-risking and accelerating the entire drug development pipeline.[2][3]

This guide provides a comprehensive, in-depth exploration of the in silico screening process, using the novel compound ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate as a central case study. This molecule, a derivative of glycine and possessing a phenoxyacetic acid moiety, represents a class of compounds with diverse biological activities.[5][6][7] Through this focused lens, we will navigate the core methodologies of in silico drug discovery, from initial target identification to the intricate dynamics of protein-ligand interactions.

This document is crafted for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols, instead delving into the "why" behind each step, fostering a deeper understanding of the scientific rationale that underpins these powerful computational tools.

The Subject Molecule: this compound

Before embarking on our in silico investigation, a thorough understanding of our molecule of interest is paramount.

Chemical Structure:

Key Structural Features:

  • Phenoxyacetic Acid Scaffold: This core structure is present in a variety of biologically active compounds, including herbicides and pharmaceuticals with anti-inflammatory, antibacterial, and antihypertensive properties.[6][7]

  • Glycine Derivative: As a derivative of the simplest amino acid, it possesses a degree of biocompatibility.[5]

  • Chlorophenoxy Group: The presence of a halogenated aromatic ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

Given the absence of published in silico studies on this specific molecule, our approach will be that of a pioneering investigation, outlining a robust workflow that can be applied to any novel small molecule.

The In Silico Screening Workflow: A Strategic Overview

A successful in silico screening campaign is not a monolithic process but rather a multi-stage funnel designed to progressively enrich a large virtual library for compounds with a high probability of biological activity.[8]

Our workflow for this compound will be as follows:

workflow Target_Identification Target Identification & Validation Virtual_Screening Virtual Screening Target_Identification->Virtual_Screening Select validated target Ligand_Preparation Ligand Preparation Ligand_Preparation->Virtual_Screening Prepare 3D conformers Molecular_Docking Molecular Docking Virtual_Screening->Molecular_Docking Filter large library to manageable hits ADMET_Prediction ADMET Prediction Molecular_Docking->ADMET_Prediction Rank hits based on binding affinity MD_Simulation Molecular Dynamics Simulation ADMET_Prediction->MD_Simulation Assess drug-likeness & safety Hit_Prioritization Hit Prioritization & Lead Optimization MD_Simulation->Hit_Prioritization Validate binding stability docking_workflow Prepare_Ligand Prepare Ligand (3D structure, charges) Run_Docking Run Docking Algorithm Prepare_Ligand->Run_Docking Prepare_Receptor Prepare Receptor (remove water, add hydrogens) Define_Binding_Site Define Binding Site (Grid Box) Prepare_Receptor->Define_Binding_Site Define_Binding_Site->Run_Docking Analyze_Results Analyze Results (Binding Energy, Pose) Run_Docking->Analyze_Results

References

Spectroscopic Characterization of Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental data for this specific molecule is not widely available in the public domain, this guide synthesizes theoretical predictions based on its chemical structure and data from analogous compounds to provide researchers, scientists, and drug development professionals with a robust framework for its analysis. Methodologies for data acquisition and interpretation are also detailed to facilitate the empirical validation of the predicted spectroscopic profile.

Introduction

This compound (Figure 1) is a complex organic molecule with potential applications in pharmaceutical and chemical research. Its structure incorporates several key functional groups, including an ester, an amide, an ether linkage, and two aromatic rings, one of which is substituted with a chlorine atom. A thorough understanding of its spectroscopic properties is paramount for confirming its identity, assessing its purity, and elucidating its structure in various experimental contexts. This guide provides an in-depth analysis of the expected spectroscopic signature of this compound.

Molecular Structure and Physicochemical Properties

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Figure 1: Chemical structure of this compound.

PropertyValueSource
Molecular FormulaC19H20ClNO4
Molecular Weight361.82 g/mol
AppearanceColorless to light yellow oil
LogP3.696
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count8

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on the structure of this compound, the following ¹H and ¹³C NMR signals are predicted.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, methyl, and ethyl groups.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.4 - 6.8Multiplet8HAromatic protons
~ 4.2Quartet2H-O-CH₂ -CH₃
~ 4.1Singlet2H-CO-CH₂ -Ar
~ 3.8Singlet2H-N-CH₂ -CO-
~ 3.0Singlet3H-N-CH₃
~ 1.2Triplet3H-O-CH₂-CH₃

Causality of Predictions:

  • Aromatic Protons (δ 7.4 - 6.8): The eight protons on the two aromatic rings will appear as a complex multiplet in this region due to their varied electronic environments and spin-spin coupling.

  • Ethyl Ester Group (δ 4.2 and 1.2): The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom, resulting in a quartet at approximately 4.2 ppm. The methyl protons will appear as a triplet around 1.2 ppm due to coupling with the methylene protons.

  • Methylene Protons (δ 4.1 and 3.8): The two sets of methylene protons adjacent to the carbonyl and amide groups will appear as singlets in the absence of adjacent protons for coupling. Their chemical shifts are influenced by the electron-withdrawing nature of the neighboring functional groups.

  • N-Methyl Group (δ 3.0): The methyl group attached to the nitrogen atom is expected to be a singlet around 3.0 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~ 170Ester Carbonyl Carbon
~ 168Amide Carbonyl Carbon
~ 155 - 115Aromatic Carbons
~ 61-O-C H₂-CH₃
~ 52-N-C H₂-CO-
~ 38-CO-C H₂-Ar
~ 35-N-C H₃
~ 14-O-CH₂-C H₃

Causality of Predictions:

  • Carbonyl Carbons (δ 170 and 168): The ester and amide carbonyl carbons are the most deshielded and will appear at the downfield end of the spectrum.

  • Aromatic Carbons (δ 155 - 115): The twelve carbons of the two aromatic rings will resonate in this region. The carbon attached to the chlorine atom will have a distinct chemical shift.

  • Aliphatic Carbons (δ 61 - 14): The remaining aliphatic carbons will appear at the upfield end of the spectrum, with their chemical shifts determined by their proximity to electronegative atoms and functional groups.

Experimental Protocol for NMR Data Acquisition

cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing Sample Dissolve 5-10 mg of compound Solvent in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃) Sample->Solvent TMS Add tetramethylsilane (TMS) as internal standard Solvent->TMS Tube Transfer to a 5 mm NMR tube TMS->Tube Spectrometer Use a 400 MHz or higher field NMR spectrometer Tube->Spectrometer Lock Lock the spectrometer on the deuterium signal of the solvent Spectrometer->Lock Shim Shim the magnetic field to achieve high homogeneity Lock->Shim H1 Acquire ¹H NMR spectrum Shim->H1 C13 Acquire ¹³C NMR spectrum (e.g., using a broadband decoupled pulse sequence) H1->C13 FT Apply Fourier transform to the raw data C13->FT Phase Phase correct the spectra FT->Phase Baseline Apply baseline correction Phase->Baseline Integrate Integrate the signals in the ¹H spectrum Baseline->Integrate Calibrate Calibrate the chemical shift scale using the TMS signal Integrate->Calibrate

Figure 2: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester, amide, ether, and aromatic moieties.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H stretch
~ 2980 - 2850MediumAliphatic C-H stretch
~ 1740StrongEster C=O stretch
~ 1650StrongAmide C=O stretch
~ 1600, 1490MediumAromatic C=C stretch
~ 1250StrongAryl-O-C stretch (ether)
~ 1100MediumC-N stretch
~ 830Strongp-substituted benzene C-H bend

Causality of Predictions:

  • Carbonyl Stretching (1740 and 1650 cm⁻¹): The two carbonyl groups will give rise to strong absorption bands. The ester carbonyl typically appears at a higher wavenumber than the amide carbonyl.

  • C-H Stretching (3100-2850 cm⁻¹): The aromatic and aliphatic C-H stretching vibrations will be observed in their characteristic regions.

  • Aromatic C=C Stretching (1600, 1490 cm⁻¹): The stretching of the carbon-carbon double bonds in the aromatic rings will produce medium intensity bands.

  • Ether Linkage (1250 cm⁻¹): The aryl-O-C stretching of the ether linkage is expected to show a strong absorption.

  • p-Substituted Benzene (830 cm⁻¹): The out-of-plane C-H bending vibration for the para-substituted chlorophenyl ring is a characteristic and strong band.

Experimental Protocol for IR Data Acquisition

A common and straightforward method for acquiring the IR spectrum of an oil is using Attenuated Total Reflectance (ATR) FT-IR spectroscopy.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

  • Background Spectrum: Record a background spectrum of the empty ATR accessory.

  • Sample Application: Apply a small drop of the oily sample directly onto the ATR crystal.

  • Data Acquisition: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed is expected to be the protonated molecule [M+H]⁺.

m/zIon
362.1157[M+H]⁺ (for C₁₉H₂₁ClNO₄⁺)
384.0976[M+Na]⁺ (for C₁₉H₂₀ClNO₄Na⁺)

High-Resolution Mass Spectrometry (HRMS): HRMS would be crucial to confirm the elemental composition. The calculated exact mass for the [M+H]⁺ ion of C₁₉H₂₀ClNO₄ is 362.1157.

Predicted Fragmentation Pattern

Under harsher ionization conditions (e.g., Electron Ionization or Collision-Induced Dissociation), the molecule is expected to fragment in a predictable manner.

Mol [M]+• m/z 361 Frag1 Loss of •OCH₂CH₃ m/z 316 Mol->Frag1 Frag2 Loss of •CH₂COOCH₂CH₃ m/z 274 Mol->Frag2 Frag3 Cleavage of amide bond m/z 183 Frag2->Frag3 Frag4 Chlorophenoxy cation m/z 128 Frag3->Frag4

Figure 3: Predicted major fragmentation pathways for this compound.

Causality of Fragmentation:

  • Loss of the ethoxy group (•OCH₂CH₃): A common fragmentation for ethyl esters.

  • Loss of the ethyl acetate radical (•CH₂COOCH₂CH₃): Cleavage of the bond between the nitrogen and the acetyl group.

  • Amide bond cleavage: This would lead to fragments corresponding to the acylium ion and the amine-containing portion.

  • Chlorophenoxy cation: A stable fragment that would be readily formed.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source. For fragmentation studies, a tandem mass spectrometer (e.g., Q-TOF or ion trap) is required.

  • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition (Full Scan): Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]⁺ and other adducts.

  • Data Acquisition (Tandem MS/MS): Select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID) to obtain a product ion spectrum, which reveals the fragmentation pattern.

  • Data Analysis: Analyze the full scan and MS/MS spectra to confirm the molecular weight and elucidate the structure based on the observed fragments.

Conclusion

This technical guide has provided a detailed, albeit predictive, spectroscopic characterization of this compound. The expected NMR, IR, and MS data have been outlined, along with the underlying chemical principles that govern these spectroscopic properties. The provided experimental protocols offer a clear roadmap for researchers to acquire and interpret the actual spectroscopic data for this compound. The synthesis of theoretical predictions and practical methodologies in this guide serves as a valuable resource for the scientific community engaged in the study and application of this and structurally related molecules.

Methodological & Application

Application Notes & Protocols: In Vitro Evaluation of the Anti-Inflammatory Potential of Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate is a novel glycine derivative with a complex molecular structure suggesting potential bioactive properties. While its specific biological targets are yet to be fully elucidated, the presence of the acetamide scaffold is noteworthy. Acetamide derivatives are a versatile class of compounds that have demonstrated a broad spectrum of biological activities, including anti-inflammatory and analgesic effects[1]. The structural motifs within this compound warrant investigation into its potential as a modulator of inflammatory pathways.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the anti-inflammatory properties of this compound. The protocols outlined below are designed to provide a robust preliminary screening cascade to assess the compound's efficacy in key inflammatory pathways.

Scientific Rationale

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Key mediators of the inflammatory response include nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Many anti-inflammatory drugs exert their effects by inhibiting the production of these mediators.

This protocol focuses on a cell-based approach using the murine macrophage cell line RAW 264.7. Macrophages play a central role in the inflammatory process, and their activation by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, provides a reliable in vitro model of inflammation[2].

The proposed assays will investigate the ability of this compound to:

  • Inhibit the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophages.

  • Reduce the secretion of the pro-inflammatory cytokines TNF-α and IL-6 in LPS-stimulated RAW 264.7 macrophages.

  • Directly inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid pathway that produce pro-inflammatory mediators.

Experimental Workflow

G cluster_0 Compound Preparation cluster_1 Cell-Based Assays cluster_2 Supernatant Analysis cluster_3 Enzyme Inhibition Assays cluster_4 Data Analysis compound_prep Dissolve Compound in DMSO serial_dilution Prepare Serial Dilutions compound_prep->serial_dilution cell_treatment Treat Cells with Compound and LPS serial_dilution->cell_treatment cox2_assay COX-2 Inhibition Assay serial_dilution->cox2_assay lox_assay 5-LOX Inhibition Assay serial_dilution->lox_assay cell_culture Culture RAW 264.7 Macrophages cell_culture->cell_treatment no_assay Nitric Oxide (NO) Assay (Griess Reagent) cell_treatment->no_assay tnf_elisa TNF-α ELISA cell_treatment->tnf_elisa il6_elisa IL-6 ELISA cell_treatment->il6_elisa data_analysis Calculate IC50 Values and Statistical Analysis no_assay->data_analysis tnf_elisa->data_analysis il6_elisa->data_analysis cox2_assay->data_analysis lox_assay->data_analysis

Figure 1. A streamlined workflow for the in vitro anti-inflammatory evaluation of the test compound.

Materials and Reagents

ReagentSupplierCatalog No.
This compoundN/AN/A
RAW 264.7 Macrophage Cell LineATCCTIB-71
Dulbecco's Modified Eagle's Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-Streptomycin (10,000 U/mL)Gibco15140122
Lipopolysaccharide (LPS) from E. coli O111:B4Sigma-AldrichL4391
Griess Reagent SystemPromegaG2930
Human TNF-alpha DuoSet ELISAR&D SystemsDY210
Human IL-6 DuoSet ELISAR&D SystemsDY206
COX-2 Inhibitor Screening Assay KitCayman Chemical701080
5-Lipoxygenase Inhibitor Screening Assay KitCayman Chemical760700
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichD2650
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
Trypsin-EDTA (0.25%)Gibco25200056
96-well Cell Culture Plates, Flat-BottomCorning3596
96-well ELISA PlatesNunc44-2404-21

Protocols

Compound Preparation
  • Prepare a 100 mM stock solution of this compound in sterile DMSO.

  • Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for the assays. The final DMSO concentration in the cell culture should not exceed 0.1% to avoid cytotoxicity.

Cell Culture and Treatment
  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • The next day, replace the medium with fresh medium containing various concentrations of the test compound.

  • After 1 hour of pre-treatment with the compound, stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone) in each experiment.

Nitric Oxide (NO) Production Assay
  • After the 24-hour incubation period, collect 50 µL of the cell culture supernatant from each well.

  • Determine the nitrite concentration in the supernatants using the Griess Reagent System according to the manufacturer's instructions[3].

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification by ELISA
  • Collect the cell culture supernatants as described above.

  • Quantify the concentrations of TNF-α and IL-6 in the supernatants using the respective DuoSet ELISA kits according to the manufacturer's protocols[4][5].

  • Measure the absorbance at 450 nm using a microplate reader.

  • Generate a standard curve for each cytokine and determine the concentrations in the samples.

  • Calculate the percentage of cytokine inhibition relative to the LPS-stimulated vehicle control.

COX-2 and 5-LOX Inhibition Assays
  • Evaluate the direct inhibitory effect of the test compound on COX-2 and 5-LOX activity using commercially available inhibitor screening assay kits[6][7].

  • Follow the manufacturer's protocols for each kit.

  • Determine the IC50 values for the compound against each enzyme.

Data Analysis and Interpretation

  • Cell Viability: It is crucial to assess the cytotoxicity of the compound on RAW 264.7 cells to ensure that the observed inhibitory effects are not due to cell death. A standard MTT or similar cell viability assay should be performed in parallel with the anti-inflammatory assays[2].

  • IC50 Calculation: For dose-response experiments, calculate the half-maximal inhibitory concentration (IC50) values for NO, TNF-α, and IL-6 production, as well as for COX-2 and 5-LOX inhibition. This can be done by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

  • Statistical Analysis: Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the observed inhibitory effects compared to the vehicle control. A p-value of < 0.05 is typically considered statistically significant.

Trustworthiness and Self-Validating System

To ensure the reliability and validity of the experimental results, the following controls should be included in each assay:

  • Vehicle Control: Cells treated with the same concentration of DMSO as the test compound wells to account for any effects of the solvent.

  • Negative Control: Unstimulated cells to establish the basal levels of NO and cytokine production.

  • Positive Control (LPS only): Cells stimulated with LPS in the absence of the test compound to determine the maximum inflammatory response.

  • Reference Compound: A known anti-inflammatory drug (e.g., dexamethasone for cell-based assays, celecoxib for COX-2, and zileuton for 5-LOX) should be included as a positive control for inhibition.

By incorporating these controls, the experimental system becomes self-validating, allowing for the confident interpretation of the data generated for this compound.

Conclusion

The in vitro assay cascade detailed in this application note provides a robust and comprehensive framework for the initial screening of the anti-inflammatory potential of this compound. The results from these assays will provide valuable insights into the compound's mechanism of action and its potential as a novel anti-inflammatory agent. Positive results from these in vitro studies would warrant further investigation in more complex cellular models and in vivo animal models of inflammation.

References

"ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate" as a potential enzyme inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Characterization of Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate as a Potential Enzyme Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "this compound" is a novel chemical entity for which public-domain research on enzyme inhibition is not available. [1][2][3][4]This document, therefore, serves as a comprehensive, generalized guide for the systematic evaluation of any novel small molecule inhibitor, using this compound as a representative model. The proposed target enzyme classes are based on the prevalence of its structural motifs, such as the phenoxy group, in known bioactive molecules. [5][6][7]

Introduction: Rationale for Investigation

The discovery and characterization of novel enzyme inhibitors are cornerstones of modern drug development. [8][9]Enzymes are critical regulators of nearly all cellular processes, and their dysregulation is a hallmark of numerous diseases, including inflammation, cancer, and metabolic disorders. [8]Small molecules that can selectively modulate the activity of specific enzymes represent a significant portion of clinically approved therapeutics. [8][10] The structure of this compound contains a diphenyl ether scaffold, a privileged moiety found in numerous FDA-approved drugs and biologically active compounds. [5][6][7][11]This structural alert suggests the compound may exhibit affinity for various enzyme targets. This guide provides a systematic workflow to investigate its potential as an enzyme inhibitor, from initial screening to detailed mechanistic studies.

Potential Enzyme Targets Based on Structural Analogy

Given the diphenyl ether and related motifs, two plausible and high-impact enzyme families to investigate as initial targets are:

  • Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the prostaglandin synthesis pathway, which mediates inflammation, pain, and fever. [12][13][14]Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. [13][15][16]The structural features of the topic compound are reminiscent of scaffolds known to interact with the hydrophobic channels of COX active sites.

  • Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. [17][18]Their overexpression is implicated in cancer metastasis, arthritis, and cardiovascular diseases. [18][19]The development of selective MMP inhibitors has been a long-standing goal in drug discovery, and novel scaffolds are of high interest. [17][19][20][21]

Phase 1: Initial Screening and Potency Determination (IC50)

The first step is to determine if the compound exhibits inhibitory activity against the chosen target enzyme(s) and to quantify its potency. The half-maximal inhibitory concentration (IC50) is the most common metric for this purpose, representing the concentration of the inhibitor required to reduce enzyme activity by 50%. [22][23][24]

General Workflow for IC50 Determination

The workflow involves measuring enzyme activity across a range of inhibitor concentrations while keeping the enzyme and substrate concentrations constant. [23][25]

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Target Enzyme - Substrate - Assay Buffer - Test Compound Stock B Serial Dilution of Test Compound A->B C Incubate Enzyme with Inhibitor Concentrations B->C D Initiate Reaction (Add Substrate) C->D E Measure Reaction Rate (e.g., Spectrophotometry) D->E F Plot % Inhibition vs. [Inhibitor] (log scale) E->F G Fit Dose-Response Curve (Nonlinear Regression) F->G H Determine IC50 Value G->H MOA_Analysis cluster_data Data Acquisition cluster_plots Graphical Analysis cluster_results Interpretation Data Measure Reaction Velocity (v) at various [Substrate] and [Inhibitor] LB Lineweaver-Burk Plot (1/v vs 1/[S]) Data->LB Dixon Dixon Plot (1/v vs [I]) Data->Dixon CB Cornish-Bowden Plot ([S]/v vs [I]) Data->CB MOA Determine Mechanism (Competitive, Non-competitive, etc.) LB->MOA Ki Calculate Inhibition Constant (Ki) Dixon->Ki CB->MOA

References

Topic: Solubility Profile and Handling of Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide on the solubility of ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate (CAS No: 1035404-17-1), a glycine analogue.[1][2][3] A comprehensive understanding of a compound's solubility is fundamental for the design and reproducibility of in vitro and in vivo experiments. This guide consolidates known solubility data, particularly in Dimethyl Sulfoxide (DMSO), and presents a robust, step-by-step protocol for determining its solubility in other solvents. Furthermore, it includes best practices for the preparation of stock solutions to ensure experimental accuracy and integrity.

Compound Identification and Physicochemical Properties

Accurate identification is the first step in any experimental workflow. The key properties of the title compound are summarized below.

PropertyValueSource
IUPAC Name ethyl 2-[[2-[2-(4-chlorophenoxy)phenyl]acetyl]-methylamino]acetate[1]
CAS Number 1035404-17-1[1][3][4]
Molecular Formula C₁₉H₂₀ClNO₄[1][4]
Molecular Weight 361.82 g/mol [1][4]
Appearance Colorless to light yellow oil[1]
LogP 3.696[1]

Solubility Profile

Solubility is a critical parameter that dictates a compound's utility in biological assays. Insufficient solubility can lead to precipitation, resulting in inaccurate concentration measurements and unreliable experimental outcomes.

Known Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a highly versatile polar aprotic solvent, prized for its ability to dissolve a wide array of compounds for biological screening.[5] The experimentally determined solubility of this compound in DMSO is excellent, facilitating the preparation of high-concentration stock solutions.

SolventConcentration (Mass)Concentration (Molar)Source(s)
DMSO ≥ 100 mg/mL≥ 276.38 mM[1][2][3]

Insight and Causality: The "greater than or equal to" (≥) designation signifies that the saturation point was not reached at 100 mg/mL, meaning the true maximum solubility may be even higher.[3] For most in vitro applications, a stock solution of this concentration is more than sufficient.

Expert Tip: The hygroscopic nature of DMSO can significantly impact the solubility of compounds. Absorbed atmospheric water can alter the solvent properties and reduce its solvating power for certain molecules. Therefore, it is imperative to use fresh, anhydrous, or newly opened DMSO for preparing stock solutions to ensure maximum solubility and reproducibility.[3]

Solubility in Other Solvents

Therefore, researchers must empirically determine the solubility in the specific solvent or buffer system required for their experimental setup. The following section provides a validated protocol for this purpose.

Protocol: Determination of Maximum Thermodynamic Solubility

This protocol provides a reliable method to determine the equilibrium (thermodynamic) solubility of the compound in any solvent of interest. The principle is to create a supersaturated solution, allow it to reach equilibrium, and then quantify the concentration of the dissolved compound in the supernatant.[5][6]

Workflow for Solubility Determination

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation cluster_3 Quantification A 1. Weigh ~10 mg of compound into a tube B 2. Add small volume of solvent (e.g., 200 µL) A->B C 3. Vortex vigorously for 2-3 minutes B->C D 4. Incubate at constant temp (e.g., 24h at RT) with periodic mixing C->D E 5. Centrifuge at high speed (>14,000 rpm, 10 min) to pellet excess solid D->E F 6. Carefully collect supernatant (saturated solution) E->F G 7. Dilute supernatant with an appropriate solvent F->G H 8. Analyze concentration via HPLC or UV-Vis Spectroscopy G->H I Result: Maximum Solubility (mg/mL or mM) H->I

Caption: Workflow for determining thermodynamic solubility.

Step-by-Step Methodology

Materials:

  • This compound

  • Anhydrous solvent of interest (e.g., DMSO, Ethanol, PBS pH 7.4)

  • Calibrated analytical balance

  • 2 mL microcentrifuge tubes

  • Vortex mixer

  • High-speed microcentrifuge

  • Calibrated micropipettes

  • Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Prepare a Supersaturated Suspension: Accurately weigh approximately 10 mg of the compound into a 2 mL microcentrifuge tube.[5] Add a small volume of the test solvent (e.g., 200 µL) to the tube. This creates a slurry where the amount of solid exceeds what can be dissolved, which is essential for achieving a true saturated equilibrium.

  • Facilitate Dissolution: Vortex the mixture vigorously for 2-3 minutes. A brief sonication step can also be used to break up any aggregates.

  • Equilibration: Incubate the suspension for 24 hours at a constant temperature (e.g., room temperature, 25°C).[5] Mix the solution periodically (e.g., gentle vortexing every few hours or continuous rotation) during this time. This extended period is crucial for the solution to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Separate Undissolved Solid: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 10 minutes to form a firm pellet of the undissolved compound.[5]

  • Collect Supernatant: Carefully collect a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet. This supernatant represents the saturated solution.

  • Quantify Concentration:

    • Dilute the collected supernatant with a suitable solvent in which the compound is highly soluble and which is compatible with your analytical method (e.g., methanol or acetonitrile for HPLC).

    • Determine the precise concentration of the compound in the diluted sample using a pre-calibrated analytical method like HPLC or UV-Visible Spectroscopy.[5][6]

    • Back-calculate to find the concentration in the original, undiluted supernatant. This value is the maximum solubility of the compound in that solvent at that temperature.

Protocol: Preparation of High-Concentration Stock Solutions

Accurate stock solution preparation is vital for dose-response studies.

Procedure:

  • Calculate Required Mass: Based on the compound's molecular weight (361.82 g/mol ) and the desired stock concentration (e.g., 100 mM), calculate the mass of the compound needed.

    • Formula: Mass (mg) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Example for 1 mL of 100 mM stock: 0.1 mol/L * 0.001 L * 361.82 g/mol * 1000 mg/g = 36.18 mg

  • Weighing: Accurately weigh the calculated mass of the compound into a sterile, appropriate-sized vial (e.g., a 2 mL amber glass vial).

  • Dissolution: Add the required volume of anhydrous DMSO to the vial.[5]

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution, but first confirm the compound's thermal stability.[5] Visually inspect the solution against a light source to ensure no particulates remain.

  • Storage: Store stock solutions at -20°C or -80°C to maintain stability.[1] For compounds in DMSO, it is recommended to aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can compromise compound integrity and introduce moisture.

Considerations for In Vivo Formulations

While highly soluble in DMSO, this solvent is often used in limited concentrations for in vivo studies due to potential toxicity. For compounds with low aqueous solubility, common vehicle formulations are often tested. A typical starting point for such a formulation might be a three-component system.[1]

  • Example Formulation: 10% DMSO : 5% Tween 80 : 85% Saline[1]

Researchers should test the solubility and stability of the compound in any proposed in vivo vehicle before administration.

References

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate. The method is designed for accuracy, precision, and specificity, making it suitable for quality control and research applications in the pharmaceutical industry. The protocol herein provides a comprehensive guide, from the selection of chromatographic conditions to a full method validation strategy based on the International Council for Harmonisation (ICH) guidelines.[1] The rationale behind key experimental choices is discussed to provide researchers with a deeper understanding of the method's development and application.

Introduction and Scientific Rationale

This compound is a glycine derivative with a complex molecular structure featuring multiple aromatic rings and functional groups.[2][3] Its physicochemical properties, particularly its inherent hydrophobicity (LogP ≈ 3.7) and the presence of strong chromophores, make it an ideal candidate for analysis by reversed-phase HPLC with UV detection.[4]

Reversed-phase chromatography is the predominant separation technique in the pharmaceutical industry due to its versatility in handling compounds with varying polarities.[5] For this analyte, a C18 stationary phase provides a non-polar environment where retention is primarily driven by hydrophobic interactions with the analyte's aromatic and alkyl moieties. The mobile phase, a mixture of an organic modifier (acetonitrile) and an aqueous phase, is optimized to achieve efficient separation and a suitable retention time. This method has been developed to be a self-validating system, where performance is continuously monitored through rigorous system suitability testing and a comprehensive validation protocol.[6]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as the primary column for this analysis.[7]

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated.

  • Volumetric Glassware: Class A.

  • Solvents and Reagents: HPLC-grade acetonitrile, HPLC-grade water, and analytical-grade reference standard of this compound.

Chromatographic Conditions

The following conditions were optimized to achieve a symmetric peak shape, adequate retention, and a short run time.

ParameterRecommended SettingRationale
Stationary Phase C18, 150 mm x 4.6 mm, 5 µmThe C18 phase offers excellent hydrophobic selectivity for the aromatic rings of the analyte, providing robust retention.[7]
Mobile Phase Acetonitrile : Water (65:35 v/v)This isocratic mixture provides an optimal balance of elution strength for a reasonable retention time and good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column, ensuring optimal efficiency and acceptable backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and minimizes viscosity fluctuations.
Detection Wavelength 230 nmThe analyte's phenyl and chlorophenoxy groups exhibit strong UV absorbance at this wavelength, providing high sensitivity.
Injection Volume 10 µLA small injection volume minimizes the potential for peak distortion and column overload.
Run Time 10 minutesSufficient time for the analyte to elute and for the baseline to return to normal before the next injection.
Preparation of Solutions
  • Scientist's Note: All solutions, especially the mobile phase, should be filtered through a 0.45 µm membrane filter and degassed prior to use. This prevents particulate matter from damaging the column and pump seals and removes dissolved gases that can cause baseline instability.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard.

    • Transfer it into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Mix thoroughly.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the mobile phase and mix. This solution is used for routine analysis and system suitability checks.

  • Sample Solution (100 µg/mL):

    • Accurately weigh a quantity of the sample powder equivalent to about 25 mg of the active ingredient.

    • Transfer to a 25 mL volumetric flask, add approximately 20 mL of mobile phase, and sonicate for 10 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature, then dilute to volume with the mobile phase.

    • Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Protocol

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[8] This protocol is based on the ICH Q2(R1) guideline.[1][9]

System Suitability Testing (SST)

Purpose: To verify that the chromatographic system is adequate for the intended analysis on a day-to-day basis.[10] SST must be performed before any sample analysis.[11][12]

Procedure: Inject the Working Standard Solution (100 µg/mL) five times consecutively.

ParameterAcceptance CriteriaScientific Rationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration and quantification.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and indicates the column's ability to produce narrow peaks.
Relative Standard Deviation (%RSD) %RSD ≤ 2.0% for peak area and retention timeDemonstrates the precision and repeatability of the injector, pump, and detector.[11]

Diagram 1: HPLC Analysis and Validation Workflow

This diagram illustrates the logical flow from initial setup and system suitability checks through to the comprehensive validation of the analytical method.

HPLC_Workflow cluster_setup Phase 1: System Preparation & Suitability cluster_validation Phase 2: Method Validation (ICH Q2) cluster_analysis Phase 3: Routine Analysis prep Prepare Mobile Phase & Solutions equil Equilibrate HPLC System prep->equil sst System Suitability Test (SST) (5 Injections) equil->sst check_sst Check SST Criteria (Tailing, Plates, %RSD) sst->check_sst pass SST Passed check_sst->pass Yes fail SST Failed (Troubleshoot System) check_sst->fail No spec Specificity (Blank, Placebo, Stressed) pass->spec lin Linearity & Range (5 Concentrations) spec->lin acc Accuracy (Spike Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec rob Robustness (Vary Flow, Temp, % Organic) prec->rob routine Analyze Samples rob->routine report Calculate & Report Results routine->report

Caption: Workflow for HPLC method setup, validation, and analysis.

Specificity

Purpose: To demonstrate that the analytical signal is unequivocally attributable to the analyte of interest, free from interference from excipients, impurities, or degradation products.

Procedure: Inject the following solutions:

  • Blank: Mobile phase only.

  • Placebo: A mixture of all formulation excipients without the active ingredient.

  • Standard Solution: The 100 µg/mL working standard.

  • Stressed Sample: A sample solution exposed to stress conditions (e.g., acid, base, heat, light, oxidation) to generate potential degradation products.

Acceptance Criteria:

  • The blank and placebo chromatograms should show no significant peaks at the retention time of the analyte.

  • The analyte peak in the stressed sample should be well-resolved from any degradation peaks (Resolution > 2.0).

Linearity and Range

Purpose: To confirm that the method's response is directly proportional to the concentration of the analyte over a specified range.

Procedure: Prepare a series of at least five standard solutions by diluting the Standard Stock Solution to concentrations ranging from 50% to 150% of the nominal working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each solution in triplicate.

Acceptance Criteria:

  • Plot a graph of the average peak area versus concentration.

  • The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

Accuracy

Purpose: To determine the closeness of the test results obtained by the method to the true value. This is typically assessed using recovery studies.

Procedure: Spike a placebo mixture with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare three replicates at each level and analyze them against a standard.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Procedure:

  • Repeatability (Intra-day Precision): Analyze six individual sample preparations at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The %RSD for the results of both repeatability and intermediate precision studies should not be more than 2.0%.

Robustness

Purpose: To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Procedure: Analyze the working standard solution while making small variations to the optimized chromatographic conditions.

Suggested Variations:

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

  • Column Temperature: ± 2 °C (28 °C and 32 °C).

  • Mobile Phase Composition: ± 2% absolute in organic content (e.g., Acetonitrile at 63% and 67%).

Acceptance Criteria:

  • The system suitability parameters (tailing factor, theoretical plates, %RSD) must still be met under all varied conditions.

  • The change in analyte retention time and peak area should be minimal.

Diagram 2: Interrelation of Validation Parameters

This diagram shows how different validation characteristics work together to ensure an analytical method is reliable, accurate, and fit for its intended purpose, forming a self-validating system.

Validation_Pyramid cluster_core Core Method Suitability cluster_performance Method Performance cluster_reliability Method Reliability cluster_goal Overall Goal Specificity Specificity Accuracy Accuracy Specificity->Accuracy FitForPurpose Demonstrated Fit for Purpose Specificity->FitForPurpose Linearity Linearity Linearity->Accuracy Linearity->FitForPurpose Precision Precision Accuracy->Precision Accuracy->FitForPurpose Robustness Robustness Precision->Robustness Precision->FitForPurpose Robustness->FitForPurpose

Caption: The hierarchy and relationship of ICH validation parameters.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be simple, rapid, and reliable for the quantitative analysis of this compound. The comprehensive validation protocol ensures that the method is specific, linear, accurate, precise, and robust, meeting the stringent requirements for pharmaceutical analysis as outlined by regulatory bodies.[13] This method can be readily implemented in quality control laboratories for routine analysis of bulk drug substances and finished products.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate in human plasma. The compound, a glycine derivative[1], presents analytical challenges due to potential matrix effects and the need for low detection limits in complex biological samples. The protocol herein employs a straightforward protein precipitation extraction technique coupled with a rapid reversed-phase chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides the necessary sensitivity and selectivity for pharmacokinetic studies or other research applications. This application note provides a complete, step-by-step protocol and discusses the scientific rationale behind key methodological choices, ensuring reproducibility and scientific integrity.

Introduction and Scientific Rationale

This compound is a small molecule with a molecular weight of 361.82 g/mol and a predicted LogP of approximately 3.7[2]. Its structure, featuring a halogenated aromatic moiety and several rotatable bonds, suggests its potential development in a pharmaceutical context, where accurate quantification in biological matrices is paramount for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its inherent selectivity and sensitivity.[3][4] The primary challenge in developing such an assay is mitigating the "matrix effect," where co-eluting endogenous components from plasma can suppress or enhance the ionization of the target analyte, leading to inaccurate results.[5] Therefore, a well-designed protocol must incorporate efficient sample cleanup, optimized chromatography to separate the analyte from interferences, and highly specific mass spectrometric detection.[6] This guide is structured to provide not just the procedural steps, but also the expert reasoning that underpins a robust, reliable, and scientifically valid analytical method.

Analyte Physicochemical Properties
PropertyValueSource
Chemical Nameethyl 2-[[2-[2-(4-chlorophenoxy)phenyl]acetyl]-methylamino]acetate[2]
Molecular FormulaC₁₉H₂₀ClNO₄[2]
Molecular Weight361.82 g/mol [2]
CAS Number1035404-17-1[2]
LogP3.696[2]
Hydrogen Bond Acceptors4[2]
Hydrogen Bond Donors0[2]

Experimental Workflow and Methodology

The overall analytical workflow is designed for efficiency and robustness, moving from sample preparation to final data acquisition.

LC-MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A 1. Plasma Sample Thawing & Aliquoting (100 µL) B 2. Internal Standard Spiking A->B C 3. Protein Precipitation (Acetonitrile) B->C D 4. Vortex & Centrifugation C->D E 5. Supernatant Transfer D->E F 6. LC Injection E->F G 7. Chromatographic Separation F->G H 8. Ionization (ESI+) G->H I 9. MS/MS Detection (MRM) H->I J 10. Quantification I->J Data Acquisition & Processing

Caption: Overall workflow for the analysis of the target analyte in plasma.

Sample Preparation: Protein Precipitation

Rationale: For bioanalytical assays, sample preparation is critical to remove matrix components like proteins that can interfere with the analysis and damage the LC-MS system.[7] Protein precipitation (PPT) is selected for this protocol due to its speed, simplicity, and effectiveness for a wide range of small molecules.[7] Acetonitrile is used as the precipitation solvent as it efficiently denatures and precipitates plasma proteins while ensuring the moderately polar analyte remains in the supernatant.

Protocol:

  • Thaw frozen human plasma samples and calibration standards/quality control (QC) samples in a water bath at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Aliquot 100 µL of each plasma sample into a clean 1.5 mL microcentrifuge tube.

  • Spike 10 µL of the internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound) into each tube, except for blank matrix samples.

  • Add 400 µL of ice-cold acetonitrile to each tube. The 4:1 ratio of solvent to plasma ensures efficient protein removal.[8]

  • Vortex vigorously for 60 seconds to ensure complete mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 300 µL of the clear supernatant into a 96-well plate or autosampler vials for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

Rationale: A reversed-phase C18 column is chosen based on the analyte's hydrophobic nature (LogP > 3), which allows for good retention and separation from polar matrix components. A gradient elution is employed to provide sharp peak shapes and reduce the analysis time. The mobile phase is acidified with formic acid to promote protonation of the analyte, which is essential for efficient positive mode electrospray ionization (ESI+).[9]

Table of LC Parameters:

ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
0.5
3.0
4.0
4.1
5.0
Mass Spectrometry (MS) Conditions

Rationale: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity.[10] The precursor ion (Q1) is selected based on the protonated molecular weight of the analyte ([M+H]⁺). The chlorine atom in the molecule will produce a characteristic isotopic pattern (³⁵Cl/³⁷Cl) with a ratio of approximately 3:1, which can be used for identity confirmation.[11] The precursor ion is fragmented in the collision cell (Q2), and specific, stable product ions (Q3) are monitored. Using at least two MRM transitions (a quantifier and a qualifier) enhances the confidence in analyte identification.[6]

MRM_Concept IonSource Ion Source (ESI+) Q1 Q1: Precursor Ion Selection (e.g., m/z 362.1) IonSource->Q1 All Ions Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 [M+H]⁺ Q3 Q3: Product Ion Selection (e.g., m/z 188.1) Q2->Q3 Fragment Ions Detector Detector Q3->Detector Specific Product Ion

References

Application Notes and Protocols for Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate in medicinal chemistry. This compound incorporates several key pharmacophoric features, including a diaryl ether core, an N-methylated amide, and a glycine ethyl ester tail. These structural motifs are prevalent in a wide range of biologically active agents. Based on a structural analysis and the known activities of related compounds, we hypothesize that this molecule may serve as a valuable scaffold for the development of novel kinase inhibitors, a class of therapeutics with significant applications in oncology and inflammatory diseases. These notes detail the scientific rationale, a robust synthetic protocol, and step-by-step methodologies for in vitro evaluation.

Introduction and Scientific Rationale

The diaryl ether (DE) motif is recognized as a "privileged scaffold" in drug discovery, known for its conformational flexibility and ability to engage in various biological interactions.[1] This structure is a cornerstone in numerous approved drugs and clinical candidates, particularly in oncology.[2] The incorporation of a halogen, such as the para-chloro substituent present in this molecule's B-ring, has been shown in some diaryl ether series to enhance antitumor activity.[3]

Furthermore, the diaryl ether framework is a key component of many Type II kinase inhibitors, which bind to the inactive (DFG-out) conformation of the kinase. The molecule's overall structure, with a central diaryl ether core and a flexible side chain, is reminiscent of scaffolds designed to target the ATP-binding site and adjacent hydrophobic pockets of various protein kinases.

The N-methylacetamido group offers potential advantages by increasing metabolic stability through the prevention of N-dealkylation and may also influence the conformational preferences of the side chain, potentially improving target engagement. The terminal ethyl 2-(acetyl)glycinate moiety provides a handle for further chemical modification and can modulate the compound's physicochemical properties, such as solubility and cell permeability. Glycine derivatives themselves have been successfully developed as enzyme inhibitors for various targets.[4][5]

Given these structural features, we propose This compound as a candidate for screening and optimization in kinase inhibitor discovery programs.

Potential Therapeutic Applications

Based on its structural characteristics, this compound is a prime candidate for investigation in the following areas:

  • Oncology: As a potential inhibitor of protein kinases implicated in cancer cell proliferation, survival, and metastasis, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), or others.[6]

  • Inflammatory Diseases: Targeting kinases involved in inflammatory signaling pathways, such as Janus kinases (JAKs) or mitogen-activated protein kinases (MAPKs).

  • Infectious Diseases: The diaryl ether core is also found in inhibitors of bacterial enzymes like enoyl-acyl carrier protein reductase (ENR), suggesting a potential, albeit secondary, application in antibacterial research.[7][8][9]

Synthesis and Characterization

The synthesis of the target compound can be achieved through a multi-step sequence, with the key step being the formation of the diaryl ether bond. An Ullmann condensation or a Chan-Lam coupling reaction are suitable strategies.[9]

Proposed Synthetic Pathway

A plausible synthetic route is outlined below. This pathway involves the coupling of a phenol with an aryl halide, followed by elaboration of the side chain.

Synthetic Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Ullmann Condensation cluster_2 Step 3: Saponification cluster_3 Step 4: Amide Coupling A 2-Bromo-phenylacetic acid C Methyl 2-(2-bromophenyl)acetate A->C MeOH, H₂SO₄ B 4-Chlorophenol D Methyl 2-(2-(4-chlorophenoxy)phenyl)acetate B->D C->D CuI, Base (e.g., K₂CO₃) High-boiling solvent (e.g., DMF) E 2-(2-(4-Chlorophenoxy)phenyl)acetic acid D->E LiOH, THF/H₂O G Target Compound E->G EDC, HOBt, DIPEA DCM F Ethyl sarcosinate F->G

Caption: Proposed multi-step synthesis of the target compound.

Detailed Synthetic Protocol

Materials:

  • 2-Bromophenylacetic acid

  • 4-Chlorophenol

  • Ethyl sarcosinate (N-methylglycine ethyl ester)

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃, anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM, anhydrous)

  • Standard workup and purification reagents (Ethyl acetate, brine, sodium sulfate, silica gel)

Protocol:

  • Step 1: Esterification of 2-Bromophenylacetic acid

    • Dissolve 2-bromophenylacetic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add concentrated sulfuric acid (0.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the mixture and remove methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-(2-bromophenyl)acetate.

  • Step 2: Ullmann Condensation for Diaryl Ether Formation

    • To a flask containing methyl 2-(2-bromophenyl)acetate (1.0 eq), add 4-chlorophenol (1.2 eq), CuI (0.2 eq), and anhydrous K₂CO₃ (2.0 eq).

    • Add anhydrous DMF to achieve a concentration of approx. 0.5 M.

    • Degas the mixture with argon or nitrogen for 15 minutes.

    • Heat the reaction to 120-140 °C for 12-24 hours, monitoring by TLC or LC-MS.

    • Cool to room temperature, dilute with water, and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain methyl 2-(2-(4-chlorophenoxy)phenyl)acetate.

  • Step 3: Saponification

    • Dissolve the ester from Step 2 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.

    • Acidify the reaction mixture to pH ~3 with 1 M HCl.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-(2-(4-chlorophenoxy)phenyl)acetic acid.

  • Step 4: Amide Coupling

    • Dissolve the carboxylic acid from Step 3 (1.0 eq) in anhydrous DCM.

    • Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir for 15 minutes at room temperature.

    • Add ethyl sarcosinate (1.1 eq) and stir at room temperature overnight.

    • Dilute the reaction with DCM, wash with 1 M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer, concentrate, and purify by flash column chromatography to yield the final product, This compound .

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

TechniqueExpected Outcome
¹H NMR Peaks corresponding to aromatic protons, ethyl ester protons, N-methyl group, and methylene protons.
¹³C NMR Signals for all unique carbon atoms in the molecule.
LC-MS A single major peak in the chromatogram with the correct mass-to-charge ratio for [M+H]⁺.
HRMS High-resolution mass spectrometry to confirm the elemental composition.
Purity (HPLC) >95% purity is recommended for biological assays.

In Vitro Evaluation Protocols

The following protocols are designed to assess the hypothesized activity of the compound as a kinase inhibitor. A representative tyrosine kinase, such as EGFR, is used as an example.

Primary Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of the compound to inhibit the enzymatic activity of a purified kinase.

Workflow:

Kinase Assay Workflow A Prepare Assay Plate B Add Kinase and Peptide Substrate A->B C Add Test Compound (serial dilution) B->C D Initiate Reaction with ATP C->D E Incubate (e.g., 60 min at RT) D->E F Stop Reaction & Add Detection Reagent E->F G Read Signal (e.g., Luminescence) F->G H Data Analysis (IC₅₀ Curve) G->H

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute purified recombinant kinase (e.g., EGFR) and its corresponding peptide substrate in kinase buffer to desired concentrations.

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Further dilute these into the assay buffer.

  • Assay Procedure (384-well plate format):

    • To each well, add 5 µL of the diluted test compound or DMSO (vehicle control).

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of ATP solution (at a concentration near its Km for the specific kinase).

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and quantify the remaining ATP using a commercial detection kit (e.g., ADP-Glo™ Kinase Assay). This involves adding a reagent that simultaneously stops the kinase reaction and depletes the remaining ATP.

    • Add a detection reagent that converts ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP formed and thus to kinase activity.

    • Normalize the data relative to the high (DMSO vehicle) and low (no enzyme) controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Proliferation Assay (MTT/MTS Assay)

This assay assesses the compound's ability to inhibit the growth of cancer cell lines that are dependent on the target kinase.

Protocol:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., A549, which overexpresses EGFR) in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Maintain cells in a humidified incubator at 37 °C with 5% CO₂.

  • Assay Procedure (96-well plate format):

    • Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to attach overnight.

    • The next day, treat the cells with serial dilutions of the test compound (final DMSO concentration <0.5%). Include a vehicle control (DMSO) and a positive control (e.g., an approved EGFR inhibitor like Gefitinib).

    • Incubate the plate for 72 hours.

    • Add 20 µL of MTS reagent (or MTT, followed by a solubilization step) to each well.

    • Incubate for 2-4 hours at 37 °C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • The absorbance is proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of viability versus the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

This compound represents a molecule of significant interest for medicinal chemistry research. Its composite structure, featuring a diaryl ether core, suggests a strong potential for applications in kinase inhibition and anticancer drug discovery. The protocols detailed herein provide a comprehensive framework for the synthesis, characterization, and initial biological evaluation of this compound, enabling researchers to explore its therapeutic potential systematically.

References

"ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate" as a tool compound for pathway analysis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide: GW501516 (Cardarine) as a Tool Compound for Pathway Analysis

A Senior Application Scientist's Guide to Investigating Metabolic Pathways Using the Potent PPARδ Agonist, GW501516

Introduction

In the intricate landscape of metabolic research, highly selective and potent tool compounds are indispensable for dissecting complex signaling pathways. GW501516, also known as Cardarine or Endurobol, and sometimes referred to by its chemical name ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate, has emerged as a critical laboratory tool for the investigation of metabolic regulation.[1][2] This synthetic compound is a high-affinity peroxisome proliferator-activated receptor delta (PPARδ) agonist, exhibiting over 1,000-fold selectivity for PPARδ compared to other PPAR isoforms (PPARα and PPARγ).[1][3]

Initially developed in the 1990s through a collaboration between Ligand Pharmaceuticals and GlaxoSmithKline, GW501516 was investigated for its potential to treat metabolic and cardiovascular diseases.[1] Preclinical studies revealed its remarkable ability to shift the body's energy preference from glucose to lipids, leading to enhanced fatty acid oxidation, improved lipid profiles, and increased endurance in animal models.[4][5][6] However, its clinical development was terminated in 2007 due to safety concerns, as long-term animal studies indicated a risk of rapid cancer development in multiple organs.[1][2]

Despite its unsuitability for therapeutic use, GW501516 remains an invaluable tool for in vitro and preclinical research. Its potent and selective activation of PPARδ allows scientists to probe the multifaceted roles of this nuclear receptor in regulating lipid metabolism, energy homeostasis, and cellular differentiation.[4][5] This guide provides a comprehensive overview of the mechanism of action of GW501516, detailed protocols for its application in pathway analysis, and critical safety considerations for its handling and use in a research setting.

Mechanism of Action: A Deep Dive into PPARδ Activation

GW501516 exerts its effects by acting as a potent agonist of the PPARδ receptor, a member of the nuclear hormone receptor superfamily.[4][5] These receptors function as ligand-activated transcription factors that play pivotal roles in the regulation of numerous physiological processes.[7]

Upon binding to PPARδ, GW501516 induces a conformational change in the receptor, leading to the recruitment of the coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha).[1] This GW501516-PPARδ-PGC-1α complex then translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event initiates the transcription of genes involved in:

  • Fatty Acid Oxidation: Upregulation of genes encoding enzymes crucial for the breakdown of fatty acids for energy production.[5][8]

  • Mitochondrial Biogenesis: Increasing the number and function of mitochondria, the cellular powerhouses.[5]

  • Glucose Homeostasis: Influencing glucose uptake and utilization in skeletal muscle.[7][9]

  • Lipid Metabolism: Regulating the expression of genes involved in lipid transport and storage.[3][5]

The activation of these downstream pathways collectively contributes to a metabolic shift towards lipid utilization, a phenomenon that has been extensively documented in preclinical models.[4][10]

GW501516_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects GW501516 GW501516 (Cardarine) PPARd PPARδ Receptor GW501516->PPARd Binds to Complex GW501516-PPARδ-PGC-1α Complex PPARd->Complex Recruits PGC-1α PGC1a PGC-1α (Coactivator) PPRE PPRE (DNA Response Element) Complex->PPRE Translocates to Nucleus & Binds PPRE TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates Transcription FAO Increased Fatty Acid Oxidation TargetGenes->FAO Mito Mitochondrial Biogenesis TargetGenes->Mito Lipid Altered Lipid Metabolism TargetGenes->Lipid

Figure 1: Mechanism of action of GW501516.

Applications in Pathway Analysis

GW501516 serves as a powerful tool to elucidate the role of PPARδ in various biological processes. Researchers can leverage this compound to:

  • Investigate Metabolic Reprogramming: Study the shift from glucose to fatty acid metabolism in different cell types, such as skeletal muscle cells, adipocytes, and hepatocytes.[2][4]

  • Elucidate Gene Regulatory Networks: Identify novel downstream target genes of PPARδ through transcriptomic analyses (e.g., RNA-sequencing) following GW501516 treatment.

  • Analyze Metabolomic Profiles: Utilize techniques like mass spectrometry to characterize the changes in the cellular metabolome induced by PPARδ activation.[11][12]

  • Explore Therapeutic Potential (Preclinical): In the context of basic research, investigate the effects of PPARδ activation on disease models of metabolic syndrome, obesity, and type 2 diabetes.[5][8]

Experimental Protocols

The following protocols provide a framework for using GW501516 in cell culture experiments. It is crucial to optimize these protocols for specific cell types and experimental goals.

Preparation of GW501516 Stock Solution
ParameterRecommendation
Solvent DMSO (Dimethyl sulfoxide)
Stock Concentration 10-50 mM
Storage -20°C for short-term (up to 1 month), -80°C for long-term (up to 6 months)
Handling Prepare aliquots to avoid repeated freeze-thaw cycles.

Protocol:

  • Weigh the required amount of GW501516 powder in a sterile microfuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration.

  • Vortex thoroughly until the compound is completely dissolved.

  • Centrifuge briefly to collect the solution at the bottom of the tube.

  • Prepare single-use aliquots and store them at the recommended temperature.

In Vitro Cell Treatment

Cell_Treatment_Workflow cluster_workflow Experimental Workflow Start Seed Cells Incubate1 Incubate (24-48h) Allow Adherence Start->Incubate1 Prepare Prepare GW501516 Working Solution Incubate1->Prepare Treat Treat Cells with GW501516 (or Vehicle Control) Prepare->Treat Incubate2 Incubate for Desired Duration Treat->Incubate2 Harvest Harvest Cells for Downstream Analysis Incubate2->Harvest

Figure 2: General workflow for in vitro cell treatment with GW501516.

Protocol:

  • Cell Seeding: Plate the cells of interest at an appropriate density in a suitable culture vessel and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of Working Solution: Dilute the GW501516 stock solution in fresh cell culture medium to the final desired concentration. It is crucial to also prepare a vehicle control (medium with the same concentration of DMSO as the highest GW501516 concentration used).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing GW501516 or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours), depending on the specific downstream application.

  • Harvesting: After the incubation period, harvest the cells for subsequent analysis.

ApplicationRecommended Concentration RangeRecommended Incubation Time
Gene Expression Analysis (qPCR, RNA-seq) 100 nM - 1 µM6 - 24 hours
Western Blotting 100 nM - 1 µM12 - 48 hours
Metabolomic Analysis 100 nM - 1 µM24 - 48 hours
Fatty Acid Oxidation Assays 100 nM - 1 µM24 - 48 hours
Downstream Analysis Examples
  • Quantitative PCR (qPCR): To validate the upregulation of known PPARδ target genes such as CPT1 (Carnitine Palmitoyltransferase 1) and PDK4 (Pyruvate Dehydrogenase Kinase 4).

  • RNA-Sequencing: For a global, unbiased analysis of the transcriptomic changes induced by GW501516.

  • Seahorse XF Analyzer: To measure real-time changes in cellular metabolism, including fatty acid oxidation and glycolysis.

  • Metabolite Profiling: Using mass spectrometry-based techniques to identify and quantify changes in intracellular and extracellular metabolites.

Safety and Handling

Crucial Safety Warning: The development of GW501516 for human use was halted due to findings of carcinogenicity in long-term animal studies.[1][2] Therefore, it is imperative to handle this compound with extreme caution in a research setting.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling GW501516.[13][14][15][16]

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder or aerosols.[14]

  • Storage: Store GW501516 in a secure, clearly labeled container away from incompatible materials.[13]

  • Disposal: Dispose of waste containing GW501516 in accordance with local, state, and federal regulations for hazardous chemical waste.[14]

Conclusion

GW501516 (Cardarine) is a potent and selective PPARδ agonist that serves as an invaluable tool for dissecting the intricate roles of PPARδ in metabolic pathways. Its ability to induce a robust shift towards fatty acid metabolism provides a powerful system for studying metabolic reprogramming in various cellular contexts. While its clinical development was terminated due to safety concerns, its utility in a controlled laboratory setting remains undisputed. By following the detailed protocols and adhering to the stringent safety precautions outlined in this guide, researchers can effectively and safely leverage GW501516 to advance our understanding of metabolic regulation and related diseases.

References

Application Note: A Systematic Approach to In Vivo Formulation Development for Novel Lipophilic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Case Study with "ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate"

Introduction

The journey of a new chemical entity (NCE) from discovery to a potential therapeutic is fraught with challenges, a primary one being the formulation for preclinical in vivo studies.[1] A significant portion of NCEs emerging from modern drug discovery pipelines are poorly water-soluble, posing substantial hurdles to achieving adequate systemic exposure in animal models.[2][3][4] This lack of solubility can lead to erratic absorption, low bioavailability, and ultimately, the misinterpretation of pharmacodynamic and toxicological data, potentially causing a promising candidate to be prematurely abandoned.[1][5]

This guide presents a systematic, science-driven approach to developing a robust formulation for in vivo studies, using the novel compound This compound as a representative case. Based on its chemical structure—featuring an ethyl ester, a chlorinated aromatic ring, and multiple phenyl groups—this compound is predicted to be highly lipophilic and possess low aqueous solubility.

The core principle of this guide is to build a formulation from the ground up, starting with fundamental physicochemical characterization and progressing through a logical, tiered screening process to select a vehicle that is simple, safe, and effective for the intended preclinical study.

Part 1: Foundational Pre-formulation Characterization

Before any formulation work begins, a thorough characterization of the NCE's physicochemical properties is essential.[1][6][7] These initial studies provide the foundational data needed to make informed decisions and guide the formulation strategy.[8][9]

Key objectives of this stage include:

  • Determining the baseline aqueous and organic solubility.

  • Understanding the solid-state properties of the drug substance.

  • Assessing compatibility with common, well-tolerated excipients.[6]

Protocol 1: Equilibrium Solubility Screening

This protocol aims to determine the approximate solubility of the compound in a panel of commonly used, Generally Recognized As Safe (GRAS) excipients.[10][11] The results will directly inform the initial choice of formulation strategy.

Materials:

  • Test Compound (API)

  • Panel of Vehicles (see Table 1)

  • 2 mL Screw-cap vials or 96-well plate

  • Orbital shaker with temperature control

  • Analytical balance

  • HPLC or UPLC system for quantification

Procedure:

  • Add an excess amount of the test compound (e.g., 2-5 mg) to a pre-weighed vial. The goal is to have undissolved solid remaining at the end of the experiment.

  • Add a fixed volume (e.g., 1 mL) of a selected vehicle to the vial.

  • Securely cap the vials and place them on an orbital shaker set to 25°C or 37°C.

  • Agitate the samples for 24-48 hours to ensure equilibrium is reached.[1]

  • After incubation, visually inspect each sample to confirm that excess solid remains.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent for analysis.

  • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

Data Presentation:

Vehicle Category Example Vehicle Predicted Solubility (mg/mL) Potential Formulation Strategy
Aqueous Buffers Phosphate-Buffered Saline (PBS), pH 7.4< 0.01Unlikely to be suitable alone
Co-solvents Polyethylene Glycol 400 (PEG 400)10 - 50Solution (if diluted)
Propylene Glycol (PG)5 - 20Solution (if diluted)
Surfactants (Non-ionic) Polysorbate 80 (Tween® 80), 10% aq.0.5 - 5Micellar Solution, Suspension (as wetting agent)
Kolliphor® EL (Cremophor® EL)1 - 10Micellar Solution
Oils (Triglycerides) Sesame Oil, Corn Oil> 50Oil-based Solution, Lipid Formulation
Complexing Agents 20% Hydroxypropyl β-Cyclodextrin (HPβCD)1 - 15Inclusion Complex Solution
Table 1: Hypothetical solubility screening results for the target compound, guiding subsequent formulation choices.

Part 2: Formulation Strategy and Vehicle Selection

The data from the pre-formulation screening guides the selection of the most appropriate formulation strategy. The goal is to use the simplest possible formulation that can deliver the required dose in a reasonable volume while ensuring animal welfare.[12][13]

// Nodes Start [label="Start: Dose & Solubility Data", fillcolor="#F1F3F4", fontcolor="#202124"]; SolubilityCheck [label="Solubility in aqueous\nvehicle > Dose/Volume?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CoSolventCheck [label="Solubility in co-solvent\n/surfactant mix sufficient?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; LipidCheck [label="High solubility in oil?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

AqueousSol [label="Formulate as\nAqueous Solution", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; CoSolventSol [label="Formulate as Co-solvent\nor Micellar Solution", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; LipidSol [label="Formulate as Lipid-Based\nSystem (e.g., SMEDDS)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Suspension [label="Formulate as\nAqueous Suspension", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> SolubilityCheck; SolubilityCheck -> AqueousSol [label="Yes"]; SolubilityCheck -> CoSolventCheck [label="No"]; CoSolventCheck -> CoSolventSol [label="Yes"]; CoSolventCheck -> LipidCheck [label="No"]; LipidCheck -> LipidSol [label="Yes"]; LipidCheck -> Suspension [label="No"]; }

Caption: Formulation selection decision tree.

Strategy A: Aqueous Suspension

A suspension is often the default choice for poorly soluble compounds when simple solutions are not feasible.[1][14] The key to a successful suspension is ensuring particle size uniformity and preventing rapid settling.[1][15]

When to Use:

  • When solubility in all acceptable solution vehicles is too low to achieve the target dose.

  • For early toxicology studies where high dose levels are required.

Protocol 2: Preparation of an Aqueous Suspension (e.g., 0.5% HPMC with 0.1% Tween 80)

Materials:

  • Test Compound (micronized, if possible)

  • Hydroxypropyl methylcellulose (HPMC)

  • Polysorbate 80 (Tween® 80)

  • Purified Water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the Vehicle:

    • Slowly add 0.5 g of HPMC to 100 mL of purified water while stirring vigorously to create a vortex. This prevents clumping.

    • Continue stirring until the HPMC is fully hydrated and the solution is clear (this may take several hours).

    • Add 0.1 mL of Tween 80 to the HPMC solution and mix until uniform.

  • Prepare the Suspension:

    • Weigh the required amount of the test compound.

    • In a mortar, add a small amount of the vehicle to the powder and levigate to form a smooth, uniform paste. This step is critical to ensure all particles are wetted.[12]

    • Gradually add the remaining vehicle to the paste while stirring continuously.

    • Transfer the mixture to a vial with a magnetic stir bar and stir for at least 30 minutes to ensure homogeneity.

Strategy B: Lipid-Based Formulations

For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) can significantly enhance oral absorption by utilizing the body's natural lipid digestion and absorption pathways.[5][16][17] Self-Microemulsifying Drug Delivery Systems (SMEDDS) are isotropic mixtures of oil, surfactants, and co-solvents that form fine oil-in-water microemulsions upon gentle agitation in aqueous media.[5][18]

When to Use:

  • When the compound has high solubility in oils (>50 mg/mL).

  • For BCS Class II or IV compounds where enhancing bioavailability is a primary goal.[4]

G SMEDDS {SMEDDS Formulation | {API (Drug) | Oil Phase | Surfactant | Co-surfactant}} API_Desc Ethyl 2-(...)acetate (Poorly Soluble) SMEDDS:api->API_Desc Oil_Desc e.g., Sesame Oil, MCT (Solubilizes Drug) SMEDDS:oil->Oil_Desc Surf_Desc e.g., Kolliphor® EL, Tween® 80 (Forms Microemulsion) SMEDDS:surf->Surf_Desc Cosurf_Desc e.g., Transcutol®, PEG 400 (Improves Stability) SMEDDS:cosurf->Cosurf_Desc

Caption: Components of a SMEDDS formulation.

Part 3: Quality Control of the Final Formulation

Before administration to animals, the final formulation must undergo quality control (QC) checks to ensure safety, accuracy, and reproducibility.[19][20] This is a non-negotiable step for generating reliable in vivo data.

Protocol 3: Pre-Dosing Formulation QC

1. Visual Inspection:

  • Procedure: Visually inspect the formulation under good lighting.

  • Acceptance Criteria:

    • Solutions: Must be clear and free of any visible particulates.

    • Suspensions: Must appear uniform and be easily re-suspendable by gentle shaking. There should be no caking or clumping of the solid.

2. pH Measurement (for aqueous formulations):

  • Procedure: Use a calibrated pH meter to measure the pH of the formulation.

  • Acceptance Criteria: The pH should be within a physiologically tolerable range for the route of administration (e.g., pH 4-9 for oral gavage).

3. Short-Term Stability Assessment:

  • Objective: To ensure the formulation remains stable for the duration of the dosing procedure.[21]

  • Procedure:

    • Prepare the formulation and perform initial analysis (visual, concentration).

    • Store the formulation under the same conditions as it will be during the study (e.g., on a stir plate at room temperature).

    • Re-analyze the formulation at a predetermined time point (e.g., 4-8 hours).

  • Acceptance Criteria: No significant change in physical appearance. For solutions, concentration should remain within ±10% of the initial value. For suspensions, the material must remain easily re-suspendable.

QC Test Purpose Acceptance Criteria
Visual Appearance Check for homogeneity, precipitation, or phase separation.Clear for solutions; Uniform and re-suspendable for suspensions.
Concentration Analysis Verify the dose accuracy of the prepared formulation.Measured concentration is 90-110% of the target concentration.
Stability at Use Ensure formulation integrity throughout the dosing period.No physical changes; concentration remains within ±10% of initial.
Table 2: Essential QC tests for preclinical formulations.

Part 4: In Vivo Administration Protocol

Proper administration technique is as critical as the formulation itself. Oral gavage is a common method for precise oral dosing in rodents.[22][23]

Protocol 4: Oral Gavage Administration in Mice

Disclaimer: All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and performed by trained personnel.[22][24]

Materials:

  • Prepared and QC-passed formulation

  • Appropriately sized syringe (e.g., 1 mL)

  • Flexible plastic or rigid, ball-tipped gavage needle (20-22 gauge for adult mice).[23][24]

  • Calibrated animal scale

Procedure:

  • Dose Calculation: Weigh the animal immediately before dosing to calculate the precise volume to be administered (typically not exceeding 10 mL/kg for mice).[22][23][25]

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring its head and body are aligned to create a straight path to the esophagus.[25][26]

  • Needle Measurement: Measure the gavage needle from the corner of the mouse's mouth to the last rib to determine the correct insertion depth.[22][26]

  • Needle Insertion: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the upper palate. The needle should pass smoothly down the esophagus with no resistance.[23][24] If resistance is felt, stop immediately and restart.

  • Dose Administration: Once the needle is in place, slowly and steadily depress the syringe plunger to deliver the formulation.

  • Needle Removal: Gently remove the needle along the same path of insertion.

  • Post-Dosing Monitoring: Return the animal to its cage and monitor for at least 10-15 minutes for any signs of distress, such as labored breathing, which could indicate accidental tracheal administration.[24][26]

Conclusion

The development of a suitable in vivo formulation for a poorly soluble NCE like "this compound" is a critical step in the preclinical drug development process. A systematic approach, grounded in solid physicochemical data and a logical progression from simple to more complex systems, is paramount. By investing time in pre-formulation assessment, carefully selecting a vehicle, and performing rigorous quality control, researchers can ensure accurate and reproducible dosing, thereby generating reliable pharmacokinetic and pharmacodynamic data. This methodical process maximizes the potential for success and provides a solid foundation for advancing promising new chemical entities toward clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate (CAS No: 1035404-19-3).[1][2] This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols to enhance reaction yields and purity.

The synthesis of this target molecule, a glycine derivative, typically involves two critical transformations: an amide bond formation and an N-alkylation (methylation).[3][4][5] Success hinges on the careful selection of reagents, reaction conditions, and the strategic order of these steps. This guide addresses common challenges encountered during synthesis and offers field-proven solutions grounded in established chemical principles.

Synthetic Strategy Overview

There are two primary retrosynthetic pathways for constructing the target molecule. The choice between these routes can significantly impact overall yield and the impurity profile.

  • Route A: Amide Formation First. This route involves the initial coupling of 2-(2-(4-chlorophenoxy)phenyl)acetic acid with ethyl 2-aminoacetate, followed by the N-methylation of the resulting secondary amide.

  • Route B: N-Methylation First. This strategy begins with the N-methylation of ethyl 2-aminoacetate to produce ethyl 2-(methylamino)acetate (sarcosine ethyl ester), which is then coupled with 2-(2-(4-chlorophenoxy)phenyl)acetic acid.

Synthetic_Pathways cluster_0 Route A cluster_1 Route B A_Start_Acid 2-(2-(4-chlorophenoxy) phenyl)acetic acid Intermediate_A Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl) acetamido)acetate A_Start_Acid->Intermediate_A Amide Coupling A_Start_Amine Ethyl 2-aminoacetate A_Start_Amine->Intermediate_A Target_Molecule Target Molecule: Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl) -N-methylacetamido)acetate Intermediate_A->Target_Molecule N-Methylation Methylating_Agent_A Methylating Agent (e.g., MeI, (MeO)2SO2) Methylating_Agent_A->Target_Molecule B_Start_Amine Ethyl 2-aminoacetate Intermediate_B Ethyl 2-(methylamino)acetate B_Start_Amine->Intermediate_B N-Methylation Methylating_Agent_B Methylating Agent Methylating_Agent_B->Intermediate_B Intermediate_B->Target_Molecule Amide Coupling B_Start_Acid 2-(2-(4-chlorophenoxy) phenyl)acetic acid B_Start_Acid->Target_Molecule Troubleshooting_Amide_Coupling Start Low Amide Coupling Yield Check_Activation Is Carboxylic Acid Activation Sufficient? Start->Check_Activation Reagent_Choice Evaluate Coupling Reagent - EDC/DCC sufficient? - Add HOBt/HOAt? - Use stronger reagent (HATU)? Check_Activation->Reagent_Choice No Check_Conditions Are Reaction Conditions Optimal? Check_Activation->Check_Conditions Yes Reagent_Choice->Check_Conditions Solvent_Base Optimize Solvent & Base - Anhydrous polar aprotic solvent? - Non-nucleophilic base (DIPEA)? Check_Conditions->Solvent_Base No Temp_Time Adjust Temperature & Time - Allow sufficient time (16-24h)? - Gentle heating (40°C)? Check_Conditions->Temp_Time Partially Success Yield Improved Solvent_Base->Success Temp_Time->Success

References

Technical Support Center: Purification of Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate (CAS No. 1035404-19-3)[1][2]. This document provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The guidance herein is synthesized from fundamental organic chemistry principles and field-proven purification strategies for structurally related molecules.

The target molecule is a moderately polar compound featuring several key functional groups: a biphenyl ether core, a chlorinated aromatic ring, a tertiary amide, and an ethyl ester. These features dictate its solubility and chromatographic behavior, presenting specific purification challenges that this guide aims to address.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The two most effective methods for purifying this solid organic compound are column chromatography and recrystallization.[3]

  • Column Chromatography: This is ideal for separating the target compound from impurities with different polarities. Given the molecule's structure, silica gel is the standard stationary phase, used with a solvent system like ethyl acetate/hexane.[4][5][6]

  • Recrystallization: This is the preferred method for final purification to obtain a high-purity, crystalline solid, provided a suitable solvent is found.[7][8] It relies on the principle that the desired compound's solubility will decrease significantly as a hot, saturated solution is cooled, while impurities remain in the solvent.[3][8]

Q2: What are the likely impurities from the synthesis?

A2: Impurities can arise from starting materials or side reactions. Common impurities may include:

  • Unreacted Starting Materials: Such as the precursor 2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamide or ethyl 2-bromoacetate.

  • Hydrolysis Product: The ethyl ester is susceptible to hydrolysis, especially under acidic or basic workup conditions, forming the corresponding carboxylic acid.[9][10][11]

  • Over-alkylation or Side Products: Depending on the synthetic route, other minor products may form. N-alkylation of amides can sometimes be challenging and lead to side products.[12][13][14]

Q3: How do I choose an appropriate solvent system for column chromatography?

A3: The ideal solvent system is determined using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture where the target compound has an Rf value of approximately 0.3-0.4, with good separation from all impurity spots.[15]

  • Starting Point: Begin with a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[4][16]

  • Optimization: Adjust the ratio of the solvents. Increasing the proportion of ethyl acetate will increase the polarity and cause all spots to move further up the TLC plate. The goal is to achieve a clear separation (ΔRf > 0.2) between your product and any impurities.[16]

Q4: My compound appears as an oil after rotary evaporation. How can I solidify it?

A4: Oiling out can occur if the compound has a low melting point or if residual solvent or impurities are present.[17]

  • High Vacuum: First, ensure all solvent is removed by placing the flask on a high-vacuum line for several hours.

  • Trituration: Add a small amount of a non-polar solvent in which the compound is insoluble (e.g., hexane or diethyl ether). Scrape the flask walls with a spatula. This can induce nucleation and cause the oil to precipitate as a solid.

  • Recrystallization Attempt: If trituration fails, attempt recrystallization from a suitable solvent system. Even if it oils out initially, scratching the flask or adding a seed crystal may induce crystallization upon cooling.[18]

Troubleshooting Guide: Column Chromatography

This section addresses common issues encountered during chromatographic purification.

Problem 1: Poor separation of the product from an impurity (overlapping spots on TLC).
  • Causality: The polarity of the chosen eluent is not optimal for resolving the compounds. The similarity in polarity between your product and the impurity is too high for the selected solvent system.

  • Solutions & Protocols:

    • Optimize Eluent: Systematically test different solvent ratios on TLC. For example, if a 30:70 ethyl acetate/hexane mixture is failing, try 20:80 or 40:60. Also, consider changing one of the solvents. Substituting ethyl acetate with dichloromethane or adding a small percentage of methanol can significantly alter selectivity.

    • Gradient Elution: If a single solvent system (isocratic elution) fails, use a gradient. Start with a low-polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity during the column run.[16] This helps separate compounds with a wider range of polarities.

    • Change Stationary Phase: If silica gel is ineffective, consider using alumina (basic, neutral, or acidic) or a reverse-phase (C18) stationary phase, although this is less common for this type of molecule.[16]

Problem 2: The compound is not eluting from the column.
  • Causality: The eluent is not polar enough to move the compound, or the compound is irreversibly adsorbing to the silica gel.[15]

  • Solutions & Protocols:

    • Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your eluent. For very polar compounds, adding 1-2% methanol to the eluent might be necessary.[16]

    • Check for Stability: Before running the column, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute. If a new spot appears at the baseline or streaking occurs, your compound may be decomposing on the silica.[15] In this case, you can try deactivating the silica gel with triethylamine (for basic compounds) or using a different stationary phase like alumina.[15]

Visual Workflow: Optimizing Column Chromatography

cluster_troubleshoot Troubleshooting start Start Column Chromatography tlc Run TLC with Test Solvents (e.g., Hexane/EtOAc) start->tlc check_rf Is Product Rf ≈ 0.3-0.4 and ΔRf > 0.2 from impurities? tlc->check_rf run_column Pack and Run Column with Optimized Eluent check_rf->run_column Yes change_ratio Adjust Solvent Ratio (e.g., 20:80 -> 30:70) check_rf->change_ratio No collect Collect & Analyze Fractions run_column->collect pure Pure Product Collected collect->pure change_ratio->tlc change_solvent Change Solvent Type (e.g., EtOAc -> CH2Cl2) change_ratio->change_solvent change_solvent->tlc gradient Consider Gradient Elution change_solvent->gradient

Caption: Workflow for optimizing column chromatography.

Troubleshooting Guide: Recrystallization

This section provides solutions for common recrystallization challenges.

Problem 1: No crystals form upon cooling.
  • Causality: The solution is not supersaturated. This can happen if too much solvent was added or if the compound has very high solubility even at low temperatures.[18]

  • Solutions & Protocols:

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic scratches provide a nucleation site for crystal growth.[18]

      • Seed Crystal: Add a tiny crystal of the crude product to the solution to act as a template for crystallization.[18]

      • Ice Bath: Cool the solution further in an ice-water bath to dramatically decrease solubility.[8][17]

    • Reduce Solvent Volume: If induction methods fail, gently heat the solution to boil off some of the solvent, thereby increasing the solute concentration. Allow it to cool again.[18]

    • Change Solvent: The chosen solvent may be too good. A proper recrystallization solvent should dissolve the compound when hot but poorly when cold.[3][8] You may need to find a new solvent or use a mixed-solvent system.

Problem 2: The compound "oils out" instead of crystallizing.
  • Causality: The solution becomes supersaturated at a temperature above the compound's melting point. This is common when using a high-boiling point solvent or when significant impurities are present, which depress the melting point.[17]

  • Solutions & Protocols:

    • Re-heat and Add Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to lower the saturation temperature.[18] Let it cool more slowly.

    • Lower the Temperature: Try to get the oil to solidify by vigorous swirling and cooling in an ice bath. The solid can then be re-dissolved in the minimum amount of hot solvent for a second attempt.

    • Change Solvent System: Switch to a solvent with a lower boiling point. Alternatively, use a mixed-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy (the cloud point). Heat to clarify and then cool slowly.

Data Table: Common Recrystallization Solvents
Solvent SystemPolarityBoiling Point (°C)Notes
Ethanol/WaterPolar78-100Good for moderately polar compounds. Dissolve in hot ethanol, add hot water dropwise to the cloud point, then cool.[7]
Ethyl Acetate/HexaneMedium/Non-polar69-77Excellent general-purpose system. Dissolve in hot ethyl acetate, add hexane to induce crystallization.
TolueneNon-polar111Good for less polar compounds. Its high boiling point can sometimes lead to oiling out.
IsopropanolPolar82A good alternative to ethanol with slightly different solubility characteristics.

Visual Logic: Troubleshooting Recrystallization

cluster_success Success Path cluster_troubleshoot Troubleshooting Path start Dissolve Crude Product in Minimum Hot Solvent cool Cool Solution Slowly to Room Temperature start->cool check_xtal Crystals Formed? cool->check_xtal oiled_out Did it Oil Out? cool->oiled_out filter_wash Filter, Wash with Cold Solvent, and Dry Crystals check_xtal->filter_wash Yes induce Induce Crystallization: - Scratch Flask - Add Seed Crystal - Use Ice Bath check_xtal->induce No pure Pure Crystalline Product filter_wash->pure induce->cool reduce_solvent Reduce Solvent Volume (Boil off excess) induce->reduce_solvent reduce_solvent->cool oiled_out->check_xtal No reheat Reheat, Add More Solvent, Cool Slowly oiled_out->reheat Yes reheat->cool

Caption: Decision-making workflow for recrystallization.

References

Technical Support Center: Stability and Degradation of Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate. The following content provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability and degradation of this compound. Please note that due to the limited availability of direct stability studies on this specific molecule, the proposed degradation pathways are based on established chemical principles and data from structurally related compounds.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on supplier recommendations, the following storage conditions are advised to ensure the long-term stability of the compound:

  • Pure form (neat oil): For long-term storage, it is recommended to store the compound at -20°C, which can maintain its integrity for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years.[1][2]

  • In solvent: If the compound is dissolved in a solvent, it should be stored at -80°C for up to six months or at -20°C for up to one month.[1][2] The choice of solvent is critical; aprotic solvents are generally preferred to minimize hydrolysis.

Q2: My experimental results are inconsistent. Could degradation of the compound be a factor?

A2: Yes, inconsistent results can be a strong indicator of compound degradation. This compound possesses several functional groups susceptible to degradation under common experimental conditions, including an ester, an amide, and an ether linkage. Factors such as pH, temperature, light, and the presence of oxidative agents can all contribute to its breakdown.[3][4]

Q3: What are the likely degradation pathways for this molecule?

A3: The primary degradation pathways are likely to be hydrolysis of the ethyl ester and amide functionalities. The ether linkage and the chlorinated aromatic ring may also be susceptible to degradation under more forcing conditions, such as high heat or intense light.

  • Hydrolysis: The ethyl ester is susceptible to both acid- and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid and ethanol.[5] The N-methylacetamide group can also undergo hydrolysis, though generally under more stringent conditions than the ester, to yield a secondary amine and acetic acid.[2][5][6]

  • Photodegradation: The presence of the chlorophenoxy group suggests potential for photodegradation upon exposure to UV light. This could involve cleavage of the ether bond or dechlorination of the aromatic ring.[7][8]

  • Thermal Degradation: At elevated temperatures, thermal decomposition can occur, potentially leading to cleavage of the ether and amide bonds.[9][10][11]

Q4: How can I detect and quantify the degradation of my compound?

A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and reliable technique for separating the parent compound from its degradation products.[1][12][13] Developing such a method typically involves:

  • Column Selection: A reversed-phase C18 column is a common starting point.

  • Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve good separation.

  • Detection: A UV detector is suitable for this compound due to the presence of aromatic rings. A photodiode array (PDA) detector can provide additional spectral information to help identify peaks.

  • Mass Spectrometry (MS) Coupling: LC-MS can be invaluable for identifying the structures of unknown degradation products by providing mass-to-charge ratio information.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps
Loss of compound potency or activity over time in aqueous solution. Hydrolysis of the ethyl ester or amide group. The rate of hydrolysis is highly dependent on pH and temperature.[4][5]1. pH Control: Buffer your aqueous solutions to a neutral or slightly acidic pH (pH 4-6), where ester and amide hydrolysis is generally slower. Avoid strongly acidic or basic conditions. 2. Temperature Control: Prepare solutions fresh and store them at 2-8°C for short-term use. For longer-term storage, aliquot and freeze at -20°C or -80°C. 3. Aprotic Solvents: If your experimental design allows, consider using aprotic solvents like DMSO or DMF for stock solutions to prevent hydrolysis.
Appearance of new, unexpected peaks in my HPLC chromatogram after sample preparation or storage. Formation of degradation products. This could be due to hydrolysis, oxidation, or photodegradation.1. Forced Degradation Study: Perform a forced degradation study (see Part 3 for protocol) to intentionally generate degradation products. This will help you identify the retention times of potential degradants. 2. Peak Purity Analysis: Use a PDA detector to check the peak purity of your compound of interest. Co-eluting degradation products can affect quantitation. 3. LC-MS Analysis: Analyze your degraded samples by LC-MS to identify the mass of the unknown peaks and propose their structures.
Variability in results when experiments are conducted under bright laboratory light. Photodegradation. The chlorophenoxy moiety may be sensitive to UV and visible light.[7][8]1. Protect from Light: Work with the compound in amber vials or cover glassware with aluminum foil. 2. Minimize Exposure: Prepare samples and perform experiments under subdued lighting conditions whenever possible. 3. Photostability Testing: Expose a solution of the compound to a controlled light source (as per ICH Q1B guidelines) and analyze for degradation over time to confirm photosensitivity.[3][14]
Degradation observed even when stored frozen in an organic solvent. Oxidation or reaction with trace impurities in the solvent. Some organic solvents can contain peroxides or other reactive impurities.1. Use High-Purity Solvents: Always use freshly opened, high-purity (HPLC or anhydrous grade) solvents. 2. Inert Atmosphere: For highly sensitive applications, consider degassing solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon). 3. Antioxidants: In some cases, the addition of a small amount of an antioxidant like BHT may be considered, but its compatibility with your downstream application must be verified.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps to intentionally degrade the compound under various stress conditions to understand its degradation profile.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at room temperature for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

    • At various time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.

    • At various time points, withdraw a sample, dissolve it in the mobile phase, and analyze by HPLC.

  • Photodegradation:

    • Expose a solution of the compound (in a quartz cuvette or a clear glass vial) to a photostability chamber with a light source that provides both UV and visible light (as per ICH Q1B guidelines).[3][14]

    • Simultaneously, keep a control sample protected from light.

    • Analyze both samples by HPLC at various time points.

3. Analysis:

  • Analyze all samples by a suitable stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

  • Aim for 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.[14]

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate the parent compound from its potential degradation products.

1. Initial HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 30%) and increase to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Scan for the optimal wavelength using a PDA detector (a starting point is around 230 nm).

  • Injection Volume: 10 µL.

2. Method Optimization:

  • Inject a mixture of the unstressed and stressed (degraded) samples.

  • Adjust the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile, or using a different buffer), and temperature to achieve baseline separation of the parent peak from all degradation peaks.

  • The goal is to have a resolution of >1.5 between all adjacent peaks.

3. Method Validation:

  • Once the method is optimized, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[15]

Part 4: Visualizations and Data

Hypothesized Degradation Pathways

The following diagram illustrates the potential sites of degradation on the molecule.

References

"ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate" optimizing cell permeability assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Cell Permeability Assays for Novel Chemical Entities

Compound in Focus: Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

Welcome to the technical support guide for characterizing the cell permeability of novel chemical entities (NCEs), with a specific focus on "this compound". As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively. This guide is structured to anticipate the challenges you may face when working with a new compound whose properties are not yet fully understood.

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial questions you may have about handling a new compound like "this compound" in the context of permeability screening.

Q1: What are the first physicochemical properties I should consider for this compound before starting a permeability assay?

A1: Before any cell-based assay, understanding the fundamental properties of your compound is critical to ensure the experiment is technically sound. For a molecule like "this compound," the key parameters are:

  • Solubility: This is the most critical parameter. The compound must remain dissolved in the assay buffer at the tested concentration. Poor solubility can lead to artificially low permeability measurements. The biphenyl-ether core and chlorophenoxy group suggest the molecule is likely lipophilic, so aqueous solubility might be limited. Always determine the thermodynamic and kinetic solubility in your assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS) first.

  • Lipophilicity (LogP/LogD): The partition coefficient (LogP) or distribution coefficient at physiological pH (LogD) is a primary determinant of passive diffusion. A high LogP/D value suggests good potential for passive permeability, but also raises risks of non-specific binding to plasticware and low aqueous solubility.

  • Chemical Stability: The ethyl ester group in the molecule could be susceptible to hydrolysis by esterase enzymes present in cell-based systems (like Caco-2) or even to pH-mediated degradation in the buffer over the course of a multi-hour experiment. You should assess its stability in the assay buffer at 37°C for the duration of the planned experiment.

Q2: Which permeability assay should I start with: PAMPA or a cell-based assay like Caco-2?

A2: The choice depends on your screening goals.

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is an excellent primary screen. It is high-throughput, cost-effective, and measures only passive diffusion. It helps you understand the fundamental capacity of your molecule to cross a lipid barrier without the complexities of cellular transporters or metabolism. For a new compound, PAMPA provides a clean baseline permeability value.

  • Caco-2 Permeability Assay: This is the gold standard for in vitro prediction of human drug absorption. Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that express clinically relevant efflux transporters (like P-glycoprotein, P-gp) and metabolic enzymes. This assay tells you not just about passive diffusion but also about potential liabilities like active efflux, which can severely limit oral bioavailability.

A common strategy is to screen with PAMPA first to identify compounds with good passive permeability, and then advance those hits to the Caco-2 assay to check for active transport phenomena.

Part 2: Troubleshooting Guide for Permeability Assays

This section provides in-depth solutions to specific problems you might encounter.

Issue 1: Low or No Detectable Permeability in PAMPA

Q: My compound, "this compound," shows very low permeability (Papp < 1.0 x 10⁻⁶ cm/s) in my PAMPA assay, even though its calculated LogP suggests it should be permeable. What's going wrong?

A: This is a common issue where theoretical predictions don't match experimental results. The discrepancy can usually be traced to one of three culprits: poor solubility, non-specific binding, or issues with the artificial membrane.

Troubleshooting Workflow:

G start Low Papp in PAMPA solubility_check Is compound fully dissolved in donor well at T=0 and T=end? start->solubility_check binding_check Was a mass balance study performed? (Compound recovery < 80%) solubility_check->binding_check Yes solubility_issue Root Cause: Poor Solubility Solution: Reduce concentration, add co-solvent, or use solubilizing excipients. solubility_check->solubility_issue No membrane_check Did the high permeability control (e.g., testosterone) perform as expected? binding_check->membrane_check No binding_issue Root Cause: Non-Specific Binding Solution: Use low-binding plates. Include surfactant (e.g., Tween 80) in acceptor well. binding_check->binding_issue Yes membrane_issue Root Cause: Membrane Integrity Issue Solution: Check lipid solution, re-cast membrane, verify plate handling procedures. membrane_check->membrane_issue No re_evaluate If all checks pass, re-evaluate compound properties. It may be a true low-permeability compound. membrane_check->re_evaluate Yes

Caption: Troubleshooting workflow for low PAMPA permeability.

Detailed Steps:

  • Verify Solubility: Before and after the assay, visually inspect the donor wells under a microscope for any precipitate. Additionally, sample the donor well at the end of the experiment and measure the concentration. A significant drop not accounted for in the acceptor well points to precipitation.

  • Assess Non-Specific Binding: Lipophilic compounds can stick to the plastic of the assay plates. To check this, perform a mass balance calculation: Recovery % = (Amount in Donor(final) + Amount in Acceptor(final)) / Amount in Donor(initial) * 100. A recovery of <80% suggests significant binding. Using specialized low-binding plates can mitigate this issue.

  • Check Membrane and Controls: Your control compounds are essential. If a high permeability control like testosterone also fails, it points to a systemic issue with the assay, most likely improper formation of the artificial membrane. Ensure your lipid solution is fresh and properly applied.

Issue 2: High Variability and Poor Monolayer Integrity in Caco-2 Assays

Q: I'm getting highly variable results for my compound in the Caco-2 assay. My TEER values are also inconsistent across the plate. How can I improve this?

A: Consistency in Caco-2 assays hinges on the health and uniform differentiation of the cell monolayer. Variability often stems from inconsistent cell culture practices or compound-induced cytotoxicity.

Key Quality Control Parameters for Caco-2 Assays:

ParameterAcceptance CriteriaRationale & Troubleshooting
TEER Value >300 Ω·cm² (varies by lab)Transepithelial Electrical Resistance (TEER) measures the integrity of the tight junctions between cells. Low values indicate a leaky monolayer. Ensure cells are seeded uniformly and cultured for a full 21-28 days to allow for proper differentiation.
Lucifer Yellow Papp < 1.0 x 10⁻⁶ cm/sLucifer Yellow is a paracellular marker that cannot cross the cell membrane. Its permeability is a direct measure of how "leaky" the monolayer is. High Papp for Lucifer Yellow confirms poor monolayer integrity and invalidates the results for your test compound.
Control Compound Papp Within historical rangeThe apparent permeability (Papp) of high (e.g., propranolol) and low (e.g., atenolol) permeability controls should be consistent with established lab values. This validates the transport function of the monolayer.
Efflux Ratio (ER) >2.0 for P-gp substrates (e.g., Digoxin)The efflux ratio (Papp B→A / Papp A→B) for a known P-gp substrate like digoxin must be greater than 2. This confirms that the P-gp efflux pumps are active and functional in your Caco-2 model.

Troubleshooting Steps:

  • Standardize Cell Culture: Ensure consistent seeding density, media changes, and passage number. Caco-2 cells can change their characteristics at very high passage numbers (>50).

  • Assess Compound Cytotoxicity: Your NCE might be toxic to the Caco-2 cells, causing the monolayer to lose integrity. Perform a preliminary cytotoxicity assay (e.g., MTT or LDH release) at your intended test concentration. If it's toxic, you must test at a lower, non-toxic concentration.

  • Check for Contamination: Mycoplasma contamination is a common, silent cause of inconsistent cell behavior and poor monolayer formation. Regularly test your cell stocks.

Issue 3: Identifying Active Efflux in Caco-2 Assays

Q: My compound has high permeability in PAMPA but low absorptive permeability (Apical to Basolateral, A→B) in the Caco-2 assay. How do I confirm if it's a substrate of an efflux transporter like P-gp?

A: This is a classic profile for a compound subject to active efflux. The Caco-2 assay is designed to detect this.

Experimental Protocol: Bidirectional Caco-2 Assay

  • Objective: To determine if the compound is actively transported by measuring its permeability in both directions: absorptive (A→B) and secretive (Basolateral to Apical, B→A).

  • Methodology:

    • Seed and culture Caco-2 cells on transwell inserts for 21 days until a differentiated monolayer is formed. Verify monolayer integrity with TEER.

    • For the A→B measurement , add your compound to the apical (upper) chamber and collect samples from the basolateral (lower) chamber over time (e.g., at 30, 60, 90, and 120 minutes).

    • For the B→A measurement , add your compound to the basolateral chamber and collect samples from the apical chamber over the same time course.

    • Analyze the concentration of the compound in all samples using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the Papp for each direction.

  • Data Interpretation:

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).

    • An ER > 2.0 is a strong indication that your compound is a substrate of an active efflux transporter.

  • Confirmation with an Inhibitor: To confirm which transporter is responsible (e.g., P-gp), repeat the bidirectional assay in the presence of a specific inhibitor. For P-gp, verapamil is a classic inhibitor. If the ER decreases to ~1.0 in the presence of verapamil, you have confirmed that your compound is a P-gp substrate.

G cluster_0 Caco-2 Monolayer compound_A Compound (Apical) apical_mem Apical Membrane compound_A->apical_mem Passive Diffusion (A->B) compound_B Compound (Basolateral) baso_mem Basolateral Membrane compound_B->baso_mem Passive Diffusion (B->A) apical_mem->compound_A Active Efflux (B->A) pgp P-gp Efflux Pump baso_mem->compound_B Passive Diffusion

Caption: Bidirectional transport across a Caco-2 cell monolayer.

"ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate" reducing off-target effects in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the precision and reliability of your in vitro assays. This guide provides in-depth troubleshooting advice and frequently asked questions to help you identify, understand, and mitigate off-target effects that can compromise the integrity of your experimental data. Our focus is on providing practical, field-proven insights to ensure the robustness and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern in drug discovery and research?

Off-target effects occur when a molecule, such as a small molecule inhibitor or a therapeutic candidate, interacts with proteins or pathways other than its intended biological target. These unintended interactions can lead to a variety of misleading results, including false positives, false negatives, and misinterpreted structure-activity relationships (SAR). In a drug discovery context, off-target effects can result in unforeseen toxicity or a lack of efficacy in later stages of development. Addressing these effects early is crucial for saving time and resources.

Q2: What are the common causes of off-target effects in biochemical and cell-based assays?

Off-target effects can arise from several factors:

  • Compound-related properties: Poor solubility can lead to compound aggregation, which can non-specifically inhibit enzymes or disrupt cell membranes. High compound concentrations can also drive binding to low-affinity, off-target proteins.

  • Assay conditions: The choice of buffer, pH, and co-factors can influence a compound's interaction with both target and off-target molecules. The presence of detergents can also lead to the formation of micelles that may sequester the compound or alter protein conformation.

  • Target-related factors: Some proteins share structural similarities, particularly in their binding pockets, making it possible for a compound to bind to multiple related proteins (e.g., kinases with similar ATP-binding sites).

Q3: How can I proactively design my assay to minimize the potential for off-target effects?

Proactive assay design is the most effective way to reduce the likelihood of off-target effects. Consider the following:

  • Use the lowest effective concentration of all assay components: This includes the target protein, substrates, and the investigational compound. This minimizes the chances of non-specific interactions.

  • Incorporate counter-screens and orthogonal assays: An orthogonal assay measures the same biological endpoint using a different technology or principle. A positive result in a primary assay that is not replicated in an orthogonal assay is a strong indicator of an off-target effect.[1]

  • Ensure compound quality and solubility: Use high-purity compounds and ensure they are fully solubilized in the assay buffer. Visually inspect for any precipitation.

Troubleshooting Guide: Identifying and Mitigating Off-Target Effects

This section provides a systematic approach to troubleshooting when you suspect off-target effects are influencing your assay results.

Symptom: Unexpected or Inconsistent Assay Results

If you observe results that are not reproducible or do not align with your hypothesis, consider the following troubleshooting steps:

Protocol 1: Verifying Compound Integrity and Behavior

  • Assess Compound Purity: Confirm the purity of your compound using methods like HPLC-MS. Impurities can have their own biological activities.

  • Evaluate Compound Solubility: Determine the solubility of your compound in the assay buffer. Consider using a nephelometer to detect subtle precipitation.

  • Test for Compound Aggregation: Dynamic Light Scattering (DLS) can be used to detect the formation of compound aggregates, which are a common source of non-specific inhibition.

ParameterRecommended ActionRationale
Purity HPLC-MS analysisTo ensure the observed activity is from the compound of interest.
Solubility Serial dilution in assay buffer followed by visual or instrumental inspectionPoor solubility can lead to compound precipitation and false results.
Aggregation Dynamic Light Scattering (DLS)Aggregates can cause non-specific inhibition of proteins.
Symptom: High Background Signal or False Positives in a Screening Assay

High background signals can mask the true activity of your compound and lead to the identification of false positives.

Protocol 2: Ruling Out Assay Artifacts

  • Run a "No Target" Control: Perform the assay in the absence of the target protein. Any signal detected in this control is likely due to an artifact, such as compound interference with the detection reagent.

  • Test for Luciferase Inhibition (for luminescence-based assays): Many compounds are known to inhibit luciferase. Run a control assay with purified luciferase to check for this effect.

  • Vary the Order of Addition: Changing the order in which reagents are added can sometimes reveal time-dependent off-target effects. For example, pre-incubating the compound with the target before adding the substrate can help differentiate true inhibitors from those that may interact with the substrate.

Caption: Troubleshooting workflow for identifying off-target effects.

Concluding Remarks

A rigorous and systematic approach to identifying and mitigating off-target effects is essential for generating high-quality, reproducible data. By incorporating the strategies outlined in this guide, researchers can increase their confidence in their findings and make more informed decisions in their research and drug discovery programs.

References

"ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate" improving signal-to-noise in fluorescence assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Improving Signal-to-Noise in Fluorescence Assays

A Note on the Compound "ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate"

Initial searches for the compound "this compound" did not yield publicly available scientific literature or commercial documentation describing its use for improving the signal-to-noise ratio in fluorescence assays. The compound is listed in some chemical supplier databases as a glycine derivative, but its application in fluorescence microscopy is not established.[1][2]

This guide will therefore focus on established and universally recognized methods for improving signal-to-noise in fluorescence assays, specifically by addressing the common challenge of autofluorescence . The principles, protocols, and troubleshooting steps described here are broadly applicable and represent best practices in the field.

Section 1: Frequently Asked Questions (FAQs) about Autofluorescence

Q1: What is autofluorescence and why is it a problem?

A1: Autofluorescence is the natural fluorescence emitted by biological materials when they absorb light.[3] This intrinsic signal is not generated by your specific fluorescent labels (e.g., fluorophore-conjugated antibodies). It becomes a significant problem when its emission spectrum overlaps with that of your chosen fluorophores, making it difficult to distinguish the true signal from background noise.[3][4] This can mask weak signals, lead to false positives, and ultimately compromise the quality and interpretation of your results.[5]

Q2: What causes autofluorescence in my samples?

A2: Autofluorescence arises from several endogenous sources and experimental procedures:

  • Endogenous Fluorophores: Biological structures and molecules like collagen, elastin, NADH, and riboflavin naturally fluoresce, typically in the blue to green spectrum.[3]

  • Lipofuscin: These are granules of oxidized proteins and lipids that accumulate in cells with age.[6][7][8] They are highly autofluorescent across a broad spectrum of wavelengths and are a major issue in aged tissues.[6][7][8]

  • Red Blood Cells (RBCs): The heme group in RBCs is a potent source of autofluorescence.[9][10]

  • Fixation: Aldehyde fixatives like formaldehyde (formalin) and glutaraldehyde can induce autofluorescence by reacting with amines in proteins to create fluorescent products.[3][9][11] Glutaraldehyde is known to cause more intense autofluorescence than paraformaldehyde.[9][12]

Q3: How can I determine if my experiment is affected by autofluorescence?

A3: The most critical control is an unstained sample . Prepare a sample following your standard protocol (including fixation and permeabilization) but omit the primary and secondary antibodies.[3][4] Image this sample using the same settings (laser power, exposure time, gain) as your fully stained samples. Any signal you detect is autofluorescence.[3]

Q4: What are autofluorescence quenching reagents?

A4: These are chemical compounds designed to reduce or eliminate autofluorescence. They work through various mechanisms, such as absorbing the emission energy or masking the autofluorescent molecules.[13][14] Common commercially available options include reagents like TrueBlack® and Vector® TrueVIEW®, as well as traditional dyes like Sudan Black B.[5][12][13][14][15][16]

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you may encounter when trying to mitigate autofluorescence.

Problem / Observation Potential Cause(s) Recommended Solution(s)
"My unstained control is extremely bright, obscuring any potential signal." High levels of endogenous fluorophores (e.g., collagen, lipofuscin) or fixation-induced autofluorescence.1. Optimize Fixation: Reduce fixation time to the minimum required for sample integrity. If possible, switch from glutaraldehyde to paraformaldehyde.[9][12] Consider non-aldehyde fixatives like chilled methanol for cell surface targets.[9][12] 2. Implement a Quenching Step: This is the most direct solution. Choose a quenching reagent appropriate for the source of your autofluorescence (see Section 3). 3. Perfuse Tissues: If working with animal models, perfuse the tissue with PBS before fixation to remove red blood cells.[3][9][12]
"The quenching reagent reduced my specific signal as well as the background." The quenching reagent may have broad-spectrum activity that affects your fluorophore. Incubation time may be too long.1. Titrate the Quencher: Optimize the incubation time. Many commercial quenchers require only a few minutes.[15][17][18] Over-incubation can block all fluorescence.[18][19] 2. Change Application Timing: Some quenchers can be applied either before or after immunolabeling.[6][7][20] Test both protocols to see which better preserves your signal. 3. Switch Fluorophores: Move to fluorophores in the far-red spectrum (e.g., those emitting above 650 nm), as autofluorescence is typically weaker in this range.[12] 4. Compensate with Signal: After quenching, you may need to slightly increase antibody concentrations or imaging exposure times to recover the optimal signal-to-noise ratio.[21]
"I see black/colored precipitate on my sample after using the quencher." The quenching reagent (especially Sudan Black B or TrueBlack®) has precipitated out of solution. This can happen if the solution is old, improperly prepared, or if incompatible buffers are used.1. Prepare Fresh Solution: Always prepare the quenching solution fresh before use.[14][20][22] 2. Ensure Complete Dissolution: For reagents like TrueBlack®, warming the stock solution before dilution can prevent precipitation.[6][22] For Sudan Black B, ensure it is fully dissolved in 70% ethanol and filtered.[14] 3. Check Buffer Compatibility: Many quenching reagents are incompatible with detergents like Triton™ X-100 or Tween® 20.[16][20][22] Ensure all detergent is washed away before applying the quencher, and do not use detergent in subsequent steps if using a pre-treatment protocol.[16][20][22]
"My quenching reagent didn't work effectively." The chosen reagent may not be suitable for the specific source of autofluorescence in your sample.1. Identify the Source: Lipofuscin is a common culprit in aged tissues and requires specific quenchers like TrueBlack® or Sudan Black B.[8][14][16] Aldehyde-induced autofluorescence and fluorescence from collagen/elastin may be better targeted by reagents like Vector® TrueVIEW®.[15][17][23][24] 2. Try a Different Reagent: Not all quenchers are equally effective on all tissues. It may be necessary to test multiple reagents to find the best one for your specific application.[5][13]

Section 3: Key Experimental Protocols & Workflows

Workflow for Diagnosing and Treating Autofluorescence

This workflow provides a logical sequence for addressing background fluorescence issues.

cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Mitigation A Prepare Stained Sample C Image Both Samples (Identical Settings) A->C B Prepare Unstained Control (No Antibodies) B->C D Analyze Unstained Control C->D E Autofluorescence Confirmed. Select Quenching Strategy D->E Signal Present F No Autofluorescence Issue. Proceed with Analysis. D->F No Signal G Apply Quenching Reagent (e.g., TrueBlack®, TrueVIEW®) E->G H Optimize Protocol (Time, Concentration) G->H I Re-Image and Compare to Control H->I

Caption: Logical workflow for identifying and mitigating autofluorescence.

Protocol 1: General Autofluorescence Quenching (Post-Staining)

This protocol is for applying a quenching reagent after the immunofluorescence staining is complete. It is compatible with most commercial kits like Vector® TrueVIEW® and TrueBlack® .

  • Complete Immunostaining: Perform all steps of your immunofluorescence protocol, including primary and secondary antibody incubations and all associated washes.

  • Final Wash: After the final wash step of your staining protocol, briefly rinse the slides in PBS.

  • Prepare Quenching Solution: Prepare the 1X quenching solution immediately before use according to the manufacturer's instructions. For example, diluting a 20X stock of TrueBlack® in 70% ethanol.[6]

  • Remove Excess Buffer: Remove slides from the wash buffer one at a time. Tap the slide to remove excess liquid and carefully wick away buffer from around the tissue section with a lab wipe. Do not allow the section to dry out.[6][22]

  • Apply Quencher: Place the slide on a level surface and apply enough quenching solution to completely cover the tissue section.

  • Incubate: Incubate for the time recommended by the manufacturer. This is often very short (e.g., 30 seconds for TrueBlack®, 2-5 minutes for TrueVIEW®).[6][15][17] Critical Step: Do not exceed the recommended time, as this can quench your specific signal.[18]

  • Wash: Rinse the slides thoroughly in PBS or another recommended wash buffer to remove the quenching reagent. Typically, 2-3 washes of 5 minutes each are sufficient.[22]

  • Mount: Mount the coverslip using an appropriate antifade mounting medium.

  • Image: Proceed with imaging. You may need to adjust exposure settings to account for the cleaner background.[21]

Protocol 2: Sudan Black B Staining to Reduce Lipofuscin Autofluorescence

Sudan Black B is a traditional, cost-effective method particularly effective against lipofuscin.[13][14] However, it can introduce its own background in far-red channels.[7][14]

  • Reagent Preparation: Prepare a 0.1% (w/v) Sudan Black B solution in 70% ethanol. Stir for several hours or overnight to ensure it is fully dissolved, then filter the solution through a 0.2 µm filter to remove any precipitate.[14]

  • Complete Immunostaining: Perform your full immunofluorescence protocol.

  • Rehydration (if needed): After the final PBS wash, briefly rinse slides in 70% ethanol.[18]

  • Incubation: Immerse slides in the filtered 0.1% Sudan Black B solution for 5-20 minutes at room temperature.[5][14][16] The optimal time must be determined empirically.

  • Washing/Differentiation: Briefly rinse the slides in 70% ethanol to remove excess dye, followed by several thorough washes in PBS until the wash buffer runs clear.

  • Mount and Image: Mount with an aqueous mounting medium and proceed to imaging.

Section 4: Mechanism of Action Diagram

This diagram illustrates the core problem of autofluorescence and the principle of quenching.

cluster_0 Scenario 1: Without Quenching cluster_1 Scenario 2: With Quenching A Excitation Light B Tissue Section A->B C Specific Signal (Fluorophore) B->C D Autofluorescence (e.g., Lipofuscin) B->D E Detector C->E D->E F Result: Low Signal-to-Noise (Signal Masked by Background) E->F A2 Excitation Light B2 Tissue Section + Quencher A2->B2 C2 Specific Signal (Fluorophore) B2->C2 D2 Quenched Autofluorescence B2->D2 E2 Detector C2->E2 F2 Result: High Signal-to-Noise (Clear Signal) E2->F2

Caption: How quenching reagents improve the signal-to-noise ratio.

References

Technical Support Center: Analytical Method Validation for Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical method validation of Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate. This guide is designed for researchers, analytical scientists, and quality control professionals. It provides in-depth, experience-based answers to common and complex issues encountered during the development and validation of analytical methods for this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC).

Section 1: Compound Characteristics & Initial Method Development

Compound Profile

This compound is a glycine derivative with a molecular weight of 361.82 g/mol .[1][2][3] Its structure, featuring a chlorinated phenoxy group and an ester, suggests moderate to high hydrophobicity (LogP ≈ 3.7) and the presence of chromophores suitable for UV detection.[1] These characteristics are critical for designing a robust analytical method.

FAQ: Initial Method Setup

Question: What are the recommended starting HPLC-UV conditions for analyzing this compound?

Answer: Based on the compound's structural features (N-aryl acetamide, ester, chlorinated phenyl ring), a reversed-phase HPLC (RP-HPLC) method is the most logical starting point. The goal is to develop a stability-indicating method capable of separating the main compound from potential impurities and degradation products.[4][5]

Here is a robust, field-tested starting point for method development:

ParameterRecommended Starting ConditionRationale & Expert Notes
Column C18, 4.6 x 150 mm, 3.5 µmThe C18 stationary phase provides excellent hydrophobic retention for this molecule. A 3.5 µm particle size offers a good balance between efficiency and backpressure. Ensure the column has low silanol activity to prevent peak tailing.[6]
Mobile Phase A 0.1% Phosphoric Acid in WaterPhosphoric acid is an effective pH modifier for improving peak shape for compounds with amine functionalities by minimizing silanol interactions.[6] For LC-MS compatibility, 0.1% formic acid is a suitable alternative.
Mobile Phase B Acetonitrile (ACN)Acetonitrile generally provides better peak shape and lower backpressure compared to methanol for this class of compounds.
Gradient Start at 40% B, ramp to 90% B over 15 minA gradient is essential for a stability-indicating method to ensure elution of both polar and non-polar impurities.[4] This starting gradient can be optimized based on initial scouting runs.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CUsing a column oven ensures retention time reproducibility by mitigating effects of ambient temperature fluctuations.[7]
Detection (UV) 225 nm or 275 nmThe phenyl and chlorophenoxy groups should provide strong UV absorbance. Perform a UV scan of the analyte in the mobile phase to determine the optimal wavelength (λmax) for sensitivity.
Injection Vol. 5 µLA smaller injection volume minimizes the risk of peak distortion from solvent effects or column overload.[8]

Section 2: Troubleshooting Common Validation Issues

This section addresses specific problems that may arise during method validation, which must be conducted in accordance with regulatory guidelines such as ICH Q2(R2).[9][10] The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[11]

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My analyte peak is tailing (asymmetry factor > 1.2). What are the likely causes and how can I fix it?

Answer: Peak tailing is one of the most common chromatographic problems and can severely impact integration accuracy and resolution. It is often caused by secondary interactions between the analyte and the stationary phase or issues within the HPLC system itself.

Causality & Troubleshooting Protocol:

  • Cause: Residual Silanol Interactions. The N-methyl group in your molecule can carry a partial positive charge, leading to ionic interactions with deprotonated, negatively charged silanol groups (Si-O⁻) on the silica packing material.

    • Solution A (Mobile Phase pH): Lower the mobile phase pH by using an acid like phosphoric or formic acid (e.g., 0.1%). At a lower pH (e.g., < 3), most silanol groups are protonated (Si-OH) and neutral, which eliminates the secondary ionic interaction and dramatically improves peak shape.[12]

    • Solution B (Column Choice): Switch to a modern, base-deactivated column with end-capping. These columns have a much lower concentration of active silanol sites.

  • Cause: Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to tailing.[8]

    • Solution: Perform a dilution series. Reduce the sample concentration or injection volume by 50% and re-inject. If the peak shape improves, you were likely overloading the column.

  • Cause: Extra-Column Dead Volume. Excessive tubing length or poorly made connections between the injector, column, and detector can cause band broadening and tailing.[13]

    • Solution: Use narrow-bore (e.g., 0.12 mm ID) PEEK tubing and ensure all fittings are properly swaged for a zero-dead-volume connection.

G start Peak Tailing Observed (Asymmetry > 1.2) check_overload Inject 50% Diluted Sample start->check_overload overload_q Peak Shape Improves? check_overload->overload_q overload_yes Root Cause: Column Overload Action: Reduce Concentration/Volume overload_q->overload_yes Yes check_silanol Lower Mobile Phase pH (e.g., to pH 2.5) overload_q->check_silanol No silanol_q Peak Shape Improves? check_silanol->silanol_q silanol_yes Root Cause: Silanol Interactions Action: Keep pH low or use end-capped column silanol_q->silanol_yes Yes check_hardware Check Fittings & Tubing for Dead Volume silanol_q->check_hardware No hardware_fix Root Cause: Extra-Column Volume Action: Use proper fittings and narrow-bore tubing check_hardware->hardware_fix

Troubleshooting workflow for peak tailing issues.
Issue 2: Failing Accuracy and/or Precision

Question: My accuracy (% recovery) results are consistently low, or my precision (%RSD) is outside the acceptance criteria during validation. What should I investigate?

Answer: Failures in accuracy (closeness to the true value) and precision (agreement between replicate measurements) indicate systematic or random errors in the method.[14][15] According to ICH guidelines, precision is assessed at three levels: repeatability, intermediate precision, and reproducibility.[16][17]

Troubleshooting Protocol:

  • Verify Sample and Standard Stability: This is a critical first step for a stability-indicating assay.[18] Your compound has an ester group, which is susceptible to hydrolysis, and a tertiary amine, which can be prone to oxidation.

    • Protocol: Prepare a standard and a sample solution and analyze them immediately (T=0). Then, keep the solutions on the autosampler and re-inject them every 2-4 hours over a 24-hour period. Plot the peak area versus time. A significant decrease (>2%) suggests degradation.

    • Solution: If unstable, prepare standards and samples fresh before each sequence. Consider using an autosampler cooled to 4°C. The sample solvent should also be investigated; using a buffered solvent or a non-aqueous diluent like ACN/water may improve stability.

  • Check for Incomplete Sample Extraction or Matrix Effects: The sample matrix may interfere with the analysis or prevent the complete recovery of the analyte.[19]

    • Protocol (Accuracy): Perform a recovery study by spiking a placebo (matrix without the analyte) at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare each level in triplicate.

    • Analysis: If the recovery is low, the extraction procedure (e.g., sonication time, solvent choice) may need optimization. If recovery is inconsistent, it points to matrix interference.

  • Ensure System Suitability: Before validating, ensure the system itself is performing optimally.

    • Checklist:

      • Pump Performance: Is the flow rate stable? Fluctuations can cause retention time shifts and affect peak area.[20]

      • Injector Precision: Perform at least six replicate injections of the same standard. The %RSD of the peak areas should be very low (typically <0.5%). Poor injector precision directly impacts method precision.[16]

      • Detector Linearity: Ensure your calibration curve concentrations are within the linear range of the detector.

G start Accuracy/Precision Failure step1 Step 1: Assess Analyte Stability (Inject sample over 24h) start->step1 q1 Area decreases >2%? step1->q1 sol1 Problem: Degradation Fix: Prepare fresh samples, cool autosampler, adjust diluent. q1->sol1 Yes step2 Step 2: Check Sample Recovery (Perform matrix spike study) q1->step2 No end Re-run Validation Experiment sol1->end q2 Recovery <98% or >102%? step2->q2 sol2 Problem: Extraction/Matrix Effect Fix: Optimize sample prep, evaluate different extraction solvents. q2->sol2 Yes step3 Step 3: Verify System Suitability (Check injector precision & pump) q2->step3 No sol2->end q3 Injector RSD >0.5%? step3->q3 sol3 Problem: Instrument Error Fix: Service injector, check pump seals, degas mobile phase. q3->sol3 Yes q3->end No sol3->end

Decision tree for troubleshooting accuracy and precision failures.
Issue 3: Failed Specificity / Stability-Indicating Method

Question: During forced degradation studies, the peak for my main compound is not pure, or it co-elutes with a degradant. How do I prove my method is specific and stability-indicating?

Answer: A stability-indicating method must be able to unequivocally assess the analyte in the presence of its potential degradation products.[21][22] This is a core requirement of regulatory bodies.[18] Failure to separate degradants from the main peak will lead to an overestimation of the active ingredient in stability studies.

Troubleshooting Protocol:

  • Perform Comprehensive Forced Degradation: The method's specificity must be demonstrated under various stress conditions.[18]

    • Conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60 °C

      • Base Hydrolysis: 0.1 M NaOH at 60 °C (The ester linkage is particularly susceptible here).

      • Oxidation: 3% H₂O₂ at room temperature.

      • Thermal: 80 °C (dry heat).

      • Photolytic: Expose to UV/Vis light as per ICH Q1B guidelines.[23]

    • Goal: Aim for 5-20% degradation of the active ingredient.

  • Use a Photodiode Array (PDA) Detector for Peak Purity Analysis: A PDA detector is essential for this work.

    • Procedure: After running the chromatogram for each stress condition, use the software's peak purity function on the main analyte peak. This tool compares UV-Vis spectra across the peak.

    • Interpretation: A "pure" peak will have consistent spectra from the upslope to the downslope. A high purity angle or a purity flag indicates the presence of a co-eluting impurity.

  • Optimize Chromatography for Better Resolution:

    • Modify Gradient: If co-elution occurs, make the gradient shallower (i.e., increase the run time). This provides more time for closely eluting compounds to separate.

    • Change Organic Modifier: Switch from acetonitrile to methanol (or vice versa). This changes the selectivity of the separation and may resolve the co-eluting peaks.

    • Change Column Chemistry: If resolution cannot be achieved on a C18 column, try a different stationary phase, such as a Phenyl-Hexyl or a Cyano (CN) column, which offer different selectivity.

Validation ParameterICH Q2(R1) Acceptance Criteria (Typical)
Accuracy 98.0% to 102.0% recovery for assay.[24]
Precision (Repeatability) RSD ≤ 1.0% for drug substance assay.[24]
Precision (Intermediate) RSD ≤ 2.0% for drug substance assay.[24]
Linearity Correlation coefficient (r²) ≥ 0.999.
Specificity No interference at the retention time of the analyte; peak purity must pass.
Range 80% to 120% of the test concentration.[24]
Table 2. Summary of typical acceptance criteria based on ICH Q2(R1) guidelines.[10][24]

References

Technical Support Center: Managing Batch-to-Batch Variability of Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate (CAS No. 1035404-17-1). This guide is designed for researchers, scientists, and drug development professionals who utilize this compound and require consistent, reproducible results. Batch-to-batch variability is a significant challenge in pharmaceutical research and development, potentially leading to inconsistent experimental outcomes and delays in project timelines.[1]

This document provides a framework for understanding, identifying, and troubleshooting the root causes of variability. We will explore common issues through a series of frequently asked questions and detailed troubleshooting protocols, grounding our recommendations in established principles of analytical chemistry and pharmaceutical quality control.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

Q1: What is this compound?

This compound is classified as a glycine analogue or derivative.[2][3] It is a complex organic molecule typically supplied as a colorless to light yellow oil.[2] Key physicochemical properties are summarized below.

PropertyValueReference
CAS Number 1035404-17-1[2][4]
Molecular Formula C₁₉H₂₀ClNO₄[2]
Molecular Weight 361.82 g/mol [2][5]
LogP 3.696[2]
Solubility Soluble in DMSO (≥ 100 mg/mL)[2]

Given its structure, it is likely used as a research chemical, a building block in medicinal chemistry, or an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).

Q2: Why is batch-to-batch consistency so critical for this compound?

In any research or development setting, the reliability of your starting materials is paramount. Inconsistency between batches can directly impact:

  • Experimental Reproducibility: Variations in purity, impurity profiles, or physical form can lead to different results in downstream applications, such as cell-based assays or formulation studies, making it impossible to compare data generated at different times.

  • Product Quality and Safety: If this compound is an intermediate for a potential therapeutic, any variability can propagate through the manufacturing process, ultimately affecting the Critical Quality Attributes (CQAs) of the final drug substance.[1]

  • Process Efficiency: A well-characterized and consistent material ensures smooth transitions from laboratory-scale experiments to larger-scale manufacturing.

Q3: What are the most common sources of batch-to-batch variability in a synthesized API or intermediate?

Variability rarely stems from a single cause. It is often a combination of factors that can be broadly categorized as follows:

  • Raw Materials: The quality of starting materials and reagents is a primary contributor. Inconsistencies in the purity or physical properties of precursors can directly impact the final product.[6][7]

  • Process Parameters: Minor deviations in reaction conditions (e.g., temperature, time, agitation speed) or work-up procedures (e.g., extractions, crystallizations) can alter the impurity profile and yield.[8]

  • Human Factors: Differences in operator technique or adherence to standard operating procedures (SOPs) can introduce variability.[9]

  • Equipment and Environment: Issues like improper equipment calibration, cleaning, or fluctuations in environmental conditions (e.g., humidity) can affect the reaction and the stability of the product.[9]

  • Physical Form: The presence of different crystalline forms (polymorphs) or amorphous content can significantly alter properties like solubility and stability, even if the material is chemically identical.[8]

Section 2: Troubleshooting Guide: A Systematic Approach to Variability

When a new batch of this compound behaves differently from a previous one, a structured investigation is necessary. This section provides workflows and protocols to diagnose the issue.

Issue 1: Inconsistent Purity Profile or Presence of New Impurities

You have analyzed two different batches via HPLC and observed a significant difference in the chromatograms—either the purity value is lower, or new, unknown peaks have appeared.

Causality: This is the most common manifestation of batch variability. It typically points to changes in the synthetic process, from the quality of the input materials to the effectiveness of the final purification step. Unidentified impurities can have their own biological activity, potentially confounding experimental results.

The following workflow provides a logical path for investigating the root cause of an inconsistent purity profile.

Purity_Troubleshooting Start Purity Discrepancy Detected (e.g., via HPLC) Analyze_Raw_Mats 1. Analyze Starting Materials (Precursors, Reagents) Start->Analyze_Raw_Mats Review_Synthesis 2. Review Synthesis Records (Batch Manufacturing Records) Start->Review_Synthesis Evaluate_Purification 3. Evaluate Purification Step (Chromatography, Crystallization) Start->Evaluate_Purification Test_Retained Test Retained Samples of Raw Materials Analyze_Raw_Mats->Test_Retained Compare_Records Compare Records of 'Good' vs. 'Bad' Batch Review_Synthesis->Compare_Records Check_Params Check for Deviations: - Temperature - Time - Stoichiometry Review_Synthesis->Check_Params Purification_Efficiency Assess Efficiency: - Column Loading - Solvent Quality - Fraction Collection Evaluate_Purification->Purification_Efficiency Identify_Impurity 4. Identify Unknown Impurity (e.g., via LC-MS) Test_Retained->Identify_Impurity Check_Params->Identify_Impurity Purification_Efficiency->Identify_Impurity

Caption: Workflow for investigating purity discrepancies between batches.

Protocol 2.1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Comparison

HPLC with UV detection is a standard method for assessing the purity of organic compounds. This protocol provides a robust starting point for analysis.

  • Rationale: Reversed-phase chromatography is ideal for separating molecules of moderate polarity like the target compound. A gradient elution ensures that impurities with a wide range of polarities can be resolved from the main peak and from each other.

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV detector.

  • Materials:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

    • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).[10]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).[10]

    • Sample Diluent: Acetonitrile/Water (50:50 v/v).

  • Procedure:

    • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 1.0 mg/mL. Sonicate briefly if needed to ensure complete dissolution.[10]

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Column Temperature: 30 °C.

      • Detection Wavelength: 220 nm (or scan with DAD to find optimal wavelength).

      • Gradient Program:

        Time (min) % Mobile Phase B
        0.0 40
        20.0 95
        25.0 95
        25.1 40

        | 30.0 | 40 |

    • System Suitability: Before analyzing samples, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • Analysis: Inject the diluent as a blank, followed by the samples from the "good" and "bad" batches.

    • Data Interpretation: Compare the chromatograms. Note the retention time and area percent of the main peak and all impurity peaks. A significant difference confirms the variability.

Hypothetical Data Comparison:

Batch A (Reference)Batch B (Suspect)
Purity (% Area) 99.6%97.1%
Impurity 1 (RRT 0.85) 0.15%0.20%
Impurity 2 (RRT 1.10) 0.11%1.85% (New/Elevated)
Impurity 3 (RRT 1.25) Not Detected0.65% (New)

Protocol 2.2: Identification of Unknown Impurities using LC-MS

  • Rationale: To understand the source of variability, you must identify the unknown impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) provides the molecular weight of the impurity, which is a critical clue to its structure.

  • Procedure:

    • Utilize an LC method similar to the one described in Protocol 2.1.

    • Divert the flow from the LC column into the inlet of a mass spectrometer (e.g., a Quadrupole or Time-of-Flight instrument).

    • Acquire mass spectra for all peaks in the chromatogram.

    • The mass-to-charge ratio (m/z) of the impurity can be used to hypothesize its structure. For example, a mass corresponding to a starting material would suggest an incomplete reaction. A mass corresponding to a dimer or side-product would point to a deviation in reaction conditions.

Issue 2: Variable Physical Properties (e.g., Color, Solubility)

A new batch is a slightly different color, or it is more difficult to dissolve in the standard solvent compared to previous batches.

Causality: Assuming the chemical purity is acceptable, this often points to differences in the solid-state properties of the material. For an oily substance, this could be due to residual solvents or trace, highly colored impurities. If the material can be solidified, polymorphism becomes a key concern.[8] Different crystal lattices (polymorphs) can have vastly different physical properties, including solubility and melting point.

Physical_Property_Troubleshooting Start Physical Property Variation Observed (Color, Solubility, etc.) Check_Solvents 1. Analyze for Residual Solvents (via GC-HS or TGA) Start->Check_Solvents Assess_Polymorphism 2. Assess Solid State Form (via DSC, XRPD) Start->Assess_Polymorphism Review_Drying 3. Review Final Isolation/Drying Step Start->Review_Drying GC_Headspace Gas Chromatography-Headspace (Identifies and quantifies solvents) Check_Solvents->GC_Headspace DSC Differential Scanning Calorimetry (Detects melt/crystallization events) Assess_Polymorphism->DSC Drying_Conditions Check Drying Conditions: - Temperature - Vacuum Level - Duration Review_Drying->Drying_Conditions Conclusion Correlate Findings to Observed Variation GC_Headspace->Conclusion DSC->Conclusion Drying_Conditions->Conclusion

Caption: Workflow for troubleshooting physical property variations.

Protocol 2.3: Characterization of Physical State

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated or cooled. It is highly sensitive to thermal events like melting, crystallization, and glass transitions. A difference in the melting point or the presence of multiple thermal events between batches is a strong indicator of polymorphism or the presence of an amorphous phase.[8]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is an excellent tool for quantifying the amount of residual solvent or moisture in a sample.

  • Gas Chromatography-Headspace (GC-HS): This is the gold standard for identifying and quantifying residual solvents from the manufacturing process.

By using these techniques, you can determine if the observed insolubility is due to a less soluble polymorph or if residual processing solvents are altering the material's properties.

Issue 3: Inconsistent Performance in Downstream Applications

The compound shows variable potency or causes unexpected toxicity in a biological assay, even though the purity by HPLC appears similar between batches.

Causality: This is a complex issue that suggests the presence of an impurity that is either:

  • Co-eluting with the main peak in your HPLC method.

  • Present at a very low level but is highly potent biologically.

  • Lacks a chromophore and is therefore invisible to the UV detector.

A root cause analysis helps to systematically brainstorm all potential causes.

Root_Cause_Analysis Result Inconsistent Assay Performance Spine_End Result->Spine_End Compound Compound Variability Compound->Spine_End Impurity Undetected Impurity Compound->Impurity Degradation Degradation Compound->Degradation Polymorph Polymorphism Compound->Polymorph Assay_Method Assay Method Assay_Method->Spine_End Incubation Incubation Time Assay_Method->Incubation Conc_Prep Concentration Prep Assay_Method->Conc_Prep SOP_Dev SOP Deviation Assay_Method->SOP_Dev Reagents Reagents Reagents->Spine_End Media Cell Culture Media Reagents->Media Serum Serum Lot Reagents->Serum Buffers Buffer pH Reagents->Buffers Environment Environment/Equipment Environment->Spine_End Incubator Incubator CO2/Temp Environment->Incubator Pipettes Pipette Calibration Environment->Pipettes Plates Plate Type/Lot Environment->Plates Personnel Personnel Personnel->Spine_End Training Training Personnel->Training Technique Technique Variation Personnel->Technique

Caption: Fishbone diagram for troubleshooting inconsistent assay results.

Recommended Actions:

  • Orthogonal Analytical Methods: Do not rely on a single analytical technique. Use a different HPLC column (e.g., a Phenyl-Hexyl column) or a different detection method (e.g., Charged Aerosol Detector - CAD, or Evaporative Light Scattering Detector - ELSD) that does not depend on a UV chromophore.

  • Forced Degradation Study: Intentionally stress the compound (e.g., with acid, base, heat, light, oxidation) to generate potential degradation products. Analyze these stressed samples to see if any newly formed peaks match impurities in the problematic batch.

  • Re-evaluate Synthesis: Scrutinize the synthetic route for potential side reactions that could produce structurally similar but biologically distinct impurities that might co-elute with the main compound.

Section 3: Proactive Quality Control - Best Practices

Troubleshooting is reactive. A robust quality control strategy is proactive.

  • Establish Clear Specifications: Do not rely solely on the supplier's Certificate of Analysis (CoA). Define your own specifications for purity, impurity thresholds, residual solvents, and physical appearance.

  • Qualify Suppliers: Whenever possible, work with suppliers who can provide detailed information about their synthesis and quality control processes and who demonstrate good manufacturing practices (GMP).[6]

  • Retain Samples: Always keep a retained sample of each "good" batch to use as a reference standard for future troubleshooting.

  • Implement In-Process Controls (IPCs): For in-house synthesis, monitor critical process parameters (CPPs) and test intermediates to ensure the reaction is proceeding as expected before moving to the next step.[6]

  • Maintain Detailed Records: Meticulous documentation of every experiment, including the batch number of all reagents used, is crucial for effective root cause analysis.[9]

References

Technical Support Center: A Researcher's Guide to "Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with the novel glycine derivative, "ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate." Given the limited publicly available data on this specific compound, this resource provides a comprehensive framework for minimizing potential cytotoxicity in cell-based assays by applying established principles and best practices for handling novel small molecules.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what is its expected biological activity?

This compound is classified as a glycine derivative.[1][2][3] While specific biological activities and mechanisms of action are not extensively documented in peer-reviewed literature, its structural similarity to other pharmacologically active molecules suggests potential applications in various biological assays. As with any novel compound, its effects on cells must be empirically determined.

Q2: I'm observing high cytotoxicity at concentrations where I expect to see a specific biological effect. What are the potential causes?

High cytotoxicity from a novel compound can stem from several factors:

  • Inherent On-Target Toxicity: The compound's primary mechanism of action might involve inducing cell death.

  • Off-Target Effects: The molecule may interact with unintended cellular targets, leading to toxic side effects.[4] This is a common challenge with small molecule inhibitors.

  • Compound Instability: The molecule could be degrading in the cell culture medium, forming toxic byproducts.[4]

  • Solubility Issues: Poor solubility can lead to the formation of compound precipitates, which can be toxic to cells or interfere with assay readouts.[5]

  • Solvent Toxicity: The solvent used to dissolve the compound, most commonly dimethyl sulfoxide (DMSO), can be cytotoxic at certain concentrations.[6][7][8][9]

Q3: How can I differentiate between on-target and off-target cytotoxicity?

Distinguishing between on-target and off-target effects is crucial for accurate interpretation of your results. Consider the following strategies:

  • Dose-Response Analysis: Off-target effects often manifest at higher concentrations. A steep dose-response curve for the desired effect is a good indicator of on-target activity.[4]

  • Structurally Related Inactive Control: If available, use a close structural analog of your compound that is known to be inactive against the primary target. If this control compound still produces cytotoxicity, it suggests off-target effects.[4]

  • Target Engagement Assays: Confirm that your compound is binding to its intended target at the concentrations where you observe a cellular effect.[4]

  • Genetic Approaches: Use techniques like siRNA or CRISPR to knock down the intended target. If the resulting phenotype matches the one observed with your compound, it provides evidence for on-target activity.[4]

Troubleshooting Guide: Minimizing Cytotoxicity

This section provides a systematic approach to troubleshooting and mitigating unexpected cytotoxicity in your cell-based assays.

Issue 1: High Background Cytotoxicity in Vehicle Control Wells

Possible Cause: The solvent (e.g., DMSO) concentration is too high.

Solution:

  • Determine the Maximum Tolerated Solvent Concentration: Run a dose-response experiment with your solvent alone to determine the highest concentration that does not significantly impact cell viability. For most cell lines, the final DMSO concentration should be kept at or below 0.5%, although sensitive cell lines may require concentrations as low as 0.1%.[5]

  • Prepare High-Concentration Stock Solutions: By preparing a concentrated stock of your compound in 100% DMSO, you can add a smaller volume to your culture medium to achieve the desired final concentration, thereby keeping the final DMSO concentration low.[5]

Table 1: Recommended Maximum Solvent Concentrations for Common Cell Lines

SolventCell Line TypeRecommended Max. Concentration (v/v)Reference
DMSOMost immortalized cell lines≤ 0.5%[5]
DMSOPrimary cells, sensitive cell lines≤ 0.1%[5]
EthanolVarious cell lines≤ 0.5%[8]
Issue 2: Compound Precipitation in Culture Medium

Possible Cause: The compound has poor aqueous solubility.

Solution:

  • Visually Inspect for Precipitation: Before adding the compound to your cells, carefully inspect the medium for any cloudiness or precipitates.

  • Reduce Final Compound Concentration: The desired concentration may exceed the compound's solubility limit in your specific culture medium.[5]

  • Increase Serum Concentration: If your experimental design allows, increasing the serum percentage in the medium can help solubilize hydrophobic compounds through protein binding.[5]

  • Use a Different Solvent: While DMSO is common, other organic solvents like ethanol may be suitable and less toxic for certain cell types, but their compatibility and cytotoxicity must be tested.[6][7]

Issue 3: Inconsistent Results Between Experiments

Possible Cause: Variability in cell health, passage number, or compound preparation.

Solution:

  • Standardize Cell Culture Practices: Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase before seeding for experiments.[4]

  • Prepare Fresh Compound Dilutions: Prepare fresh dilutions of your compound from a concentrated stock for each experiment to avoid degradation.[4]

  • Use Low-Protein-Binding Plates: If you suspect your compound is adsorbing to the plasticware, consider using low-protein-binding plates.[4]

Experimental Protocols

Protocol 1: Determining the Cytotoxic Profile using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active cells.[11]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of "this compound" in complete culture medium. Remove the old medium and add the medium containing different concentrations of the compound to the cells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

Diagram 1: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_readout Measurement seed 1. Seed Cells (96-well plate) treat 2. Add Compound (Serial Dilutions) seed->treat Overnight Adhesion incubate 3. Incubate (24-72h) treat->incubate Treatment Period add_mtt 4. Add MTT Reagent incubate->add_mtt incubate_mtt 5. Incubate (2-4h) add_mtt->incubate_mtt Metabolic Conversion solubilize 6. Solubilize Formazan (DMSO) incubate_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol 2: Measuring Membrane Integrity with LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[12][13][14]

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes a reaction that results in the formation of a colored product (formazan), which is proportional to the amount of LDH released and, therefore, to the number of lysed cells.[15][16]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[16]

  • Supernatant Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.[13] Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[13]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[13]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]

  • Stop Reaction: Add 50 µL of stop solution to each well.[13]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A background measurement at 680 nm can be used for correction.[13]

Diagram 2: LDH Assay Decision Tree

LDH_Decision_Tree start Start LDH Assay setup Set up Controls: - Spontaneous Release - Maximum Release - Vehicle Control start->setup treat Treat Cells with Compound setup->treat collect Collect Supernatant treat->collect react Add LDH Reaction Mix collect->react measure Measure Absorbance (490nm) react->measure calculate Calculate % Cytotoxicity measure->calculate high_cytotoxicity High Cytotoxicity Observed? calculate->high_cytotoxicity troubleshoot Troubleshoot: - Check solvent toxicity - Assess solubility - Lower compound concentration high_cytotoxicity->troubleshoot Yes end Valid Data high_cytotoxicity->end No optimize Optimize Assay Conditions troubleshoot->optimize optimize->treat

Caption: Decision-making workflow for the LDH cytotoxicity assay.

Protocol 3: Investigating Apoptosis as a Mechanism of Cell Death

Apoptosis, or programmed cell death, is a highly regulated process that can be a mechanism of drug-induced cytotoxicity.[17] Apoptosis assays can help elucidate the pathway by which a compound induces cell death.[17]

Recommended Method: Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that is excluded by live cells with intact membranes but can enter and stain the DNA of late apoptotic or necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with "this compound" at various concentrations for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will allow you to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

References

Validation & Comparative

A Comparative Guide to the Evaluation of Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate and Other Glycine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Expanding Role of Glycinergic Modulation in Neuroscience

In the intricate landscape of central nervous system (CNS) signaling, the amino acid glycine plays a dual role. It is the primary inhibitory neurotransmitter in the spinal cord and brainstem, acting on strychnine-sensitive glycine receptors (GlyRs).[1] Concurrently, it serves as an essential co-agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, synaptic plasticity, and higher cognitive functions.[2] This dichotomy has rendered the glycinergic system a fertile ground for therapeutic intervention in a host of neurological and psychiatric disorders, including schizophrenia, chronic pain, and cognitive deficits.

The modulation of glycine levels and its receptor interactions is primarily achieved through two main classes of compounds: direct modulators of the NMDA receptor's glycine binding site and inhibitors of the glycine transporters, GlyT1 and GlyT2.[3] This guide provides a comparative framework for the evaluation of a novel glycine analogue, ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate , against well-characterized glycine analogues. Due to the nascent status of this specific compound, this document will serve as both a review of existing knowledge and a methodological guide for its comprehensive preclinical assessment.

Physicochemical and Synthetic Profile of this compound

The subject of our investigation, this compound, is a structurally intriguing molecule featuring a diaryl ether linkage, a common motif in various biologically active compounds. Its core structure suggests a potential interaction with protein targets that recognize glycine or its derivatives.

Physicochemical Properties
PropertyValue
Molecular Formula C19H20ClNO4
Molecular Weight 361.82 g/mol
Appearance Colorless to light yellow oil
LogP 3.696
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 8
CAS Number 1035404-17-1
Data sourced from InvivoChem[4]
Proposed Synthesis Workflow

The synthesis of this compound can be envisioned through a multi-step process involving the formation of the diaryl ether core, followed by functionalization and coupling with an N-methylated glycine ethyl ester derivative. A plausible synthetic route is outlined below.

G cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Amidation 2-bromophenylacetic_acid 2-Bromophenylacetic acid diaryl_ether 2-(2-(4-Chlorophenoxy)phenyl)acetic acid 2-bromophenylacetic_acid->diaryl_ether Cu catalyst, Base (e.g., Cs2CO3) 4-chlorophenol 4-Chlorophenol 4-chlorophenol->diaryl_ether acyl_chloride 2-(2-(4-Chlorophenoxy)phenyl)acetyl chloride diaryl_ether->acyl_chloride SOCl2 or (COCl)2 final_product Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl) -N-methylacetamido)acetate acyl_chloride->final_product sarcosine_ester Ethyl 2-(methylamino)acetate (Sarcosine ethyl ester) sarcosine_ester->final_product Base (e.g., Et3N)

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis of this compound

  • Step 1: Synthesis of 2-(2-(4-Chlorophenoxy)phenyl)acetic acid (Ullmann Condensation)

    • To a solution of 2-bromophenylacetic acid (1 eq) and 4-chlorophenol (1.2 eq) in a suitable solvent such as acetonitrile, add cesium carbonate (2 eq) and a catalytic amount of copper(I) oxide (0.1 eq).[5]

    • The reaction mixture is heated under reflux for 12-24 hours, monitoring the progress by TLC.

    • Upon completion, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then acidified and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the diaryl ether product.

  • Step 2: Synthesis of 2-(2-(4-Chlorophenoxy)phenyl)acetyl chloride

    • The carboxylic acid from Step 1 (1 eq) is dissolved in an inert solvent like dichloromethane.

    • Thionyl chloride (1.5 eq) is added dropwise at 0°C.

    • The reaction is stirred at room temperature for 2-4 hours until the conversion is complete.

    • The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acyl chloride, which is used immediately in the next step.

  • Step 3: Synthesis of this compound

    • To a solution of ethyl 2-(methylamino)acetate (sarcosine ethyl ester) (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in dichloromethane at 0°C, add the acyl chloride from Step 2 dropwise.

    • The reaction is allowed to warm to room temperature and stirred for 4-6 hours.

    • The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

    • The crude product is purified by column chromatography to yield the final compound.

Comparative Landscape of Known Glycine Analogues

The therapeutic and research utility of glycine analogues is best understood by categorizing them based on their primary molecular targets.

NMDA Receptor Glycine Site Modulators

These compounds directly interact with the glycine co-agonist site on the GluN1 subunit of the NMDA receptor. They can be full agonists, partial agonists, or antagonists.

  • Agonists and Partial Agonists: These compounds enhance NMDA receptor function. D-serine is a potent endogenous agonist, while D-cycloserine is a partial agonist that has been investigated for cognitive enhancement.[6]

  • Antagonists: These compounds block the glycine site, thereby inhibiting NMDA receptor activation. Examples include 7-Chlorokynurenic acid and Rapastinel (a weak partial agonist).[7]

Glycine Transporter (GlyT) Inhibitors

These molecules increase the synaptic concentration of glycine by blocking its reuptake from the synaptic cleft.

  • GlyT1 Inhibitors: GlyT1 is predominantly found on glial cells in the forebrain and is a major regulator of glycine levels at glutamatergic synapses.[8] Inhibitors like Bitopertin (RG1678) and ALX-5407 have been extensively studied for the treatment of schizophrenia.[3][9]

  • GlyT2 Inhibitors: GlyT2 is primarily located on presynaptic terminals of glycinergic neurons in the spinal cord and brainstem.[3] Its inhibition potentiates inhibitory neurotransmission and has shown promise in models of chronic pain. ORG-25543 is a known selective GlyT2 inhibitor.[10]

Table 1: Performance of Selected Known Glycine Analogues

CompoundTargetMechanism of ActionReported Potency (IC50/Ki)Therapeutic Area of Interest
D-Serine NMDA ReceptorCo-agonist-Schizophrenia, Cognitive Enhancement
D-Cycloserine NMDA ReceptorPartial Agonist-Cognitive Enhancement, Anxiety
7-CKA NMDA ReceptorAntagonist~500 nM (Ki)Neuroprotection
Bitopertin GlyT1Inhibitor~25 nM (IC50)Schizophrenia
ALX-5407 GlyT1Inhibitor~3 nM (IC50)Schizophrenia
ORG-25543 GlyT2Inhibitor~16 nM (IC50)Neuropathic Pain

Proposed Experimental Framework for the Evaluation of this compound

Given the structural features of the target compound, it is plausible to hypothesize that it may act as either an NMDA receptor modulator or a glycine transporter inhibitor. A systematic evaluation is required to elucidate its pharmacological profile.

In Vitro Characterization Workflow

G start Test Compound: Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl) -N-methylacetamido)acetate binding_assays Primary Binding Assays start->binding_assays selectivity_panel Selectivity & Off-Target Screening start->selectivity_panel nmda_binding NMDA Receptor Binding (e.g., [3H]glycine displacement) binding_assays->nmda_binding glyt1_binding GlyT1 Binding (e.g., [3H]NFPS displacement) binding_assays->glyt1_binding glyt2_binding GlyT2 Binding (e.g., [3H]strychnine displacement) binding_assays->glyt2_binding functional_assays Functional Assays electrophysiology Electrophysiology (Patch-clamp on oocytes/neurons) functional_assays->electrophysiology ca_flux Calcium Flux Assay (FLIPR-based) functional_assays->ca_flux glycine_uptake [3H]Glycine Uptake Assay (CHO cells expressing GlyT1/GlyT2) functional_assays->glycine_uptake data_analysis Data Analysis: Potency (IC50/EC50), Efficacy, Selectivity selectivity_panel->data_analysis nmda_binding->functional_assays glyt1_binding->functional_assays glyt2_binding->functional_assays electrophysiology->data_analysis ca_flux->data_analysis glycine_uptake->data_analysis

Caption: In vitro characterization workflow for the target compound.

Experimental Protocol: In Vitro Assays

  • NMDA Receptor Calcium Flux Assay

    • Objective: To determine if the compound modulates NMDA receptor activity.

    • Methodology: Utilize HEK293 cells stably expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A).[11] Load cells with a calcium-sensitive dye (e.g., Fluo-4). Apply the test compound at various concentrations followed by stimulation with glutamate and a sub-saturating concentration of glycine. Measure changes in intracellular calcium using a fluorescence plate reader.[1][12]

    • Data Output: EC50 (for agonists) or IC50 (for antagonists).

  • Glycine Transporter Uptake Assay

    • Objective: To assess the inhibitory activity of the compound on GlyT1 and GlyT2.

    • Methodology: Use CHO or HEK293 cells stably expressing human GlyT1 or GlyT2.[13] Incubate the cells with the test compound at various concentrations, followed by the addition of [3H]-glycine. After a defined incubation period, wash the cells and measure the intracellular radioactivity using a scintillation counter.[14]

    • Data Output: IC50 for the inhibition of glycine uptake.

In Vivo Evaluation Workflow

G start Lead Compound from In Vitro Screening pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD) start->pk_pd target_engagement Target Engagement (e.g., Microdialysis) pk_pd->target_engagement efficacy_models Efficacy in Animal Models target_engagement->efficacy_models toxicology Preliminary Toxicology & Safety efficacy_models->toxicology conclusion Go/No-Go Decision for Further Development toxicology->conclusion

Caption: In vivo evaluation workflow for a promising glycine analogue.

Experimental Protocol: In Vivo Studies

  • Rodent Microdialysis

    • Objective: To determine if the compound can cross the blood-brain barrier and modulate extracellular glycine levels in the brain.

    • Methodology: Administer the compound systemically to freely moving rats. Collect microdialysate from a specific brain region (e.g., prefrontal cortex) and analyze glycine concentrations using HPLC.[15]

    • Data Output: Time course of changes in brain extracellular glycine concentration.

  • Animal Models of CNS Disorders

    • If active as a GlyT1 inhibitor: Evaluate in models of schizophrenia, such as the phencyclidine (PCP)-induced hyperlocomotion model or novel object recognition test for cognitive deficits.[15]

    • If active as a GlyT2 inhibitor: Assess efficacy in a model of neuropathic pain, such as the chronic constriction injury (CCI) model.[16]

    • Data Output: Behavioral measures relevant to the specific disease model.

Comparative Data Summary (Hypothetical)

The following table provides a template for summarizing the experimental data for this compound in comparison to known standards.

Table 2: Hypothetical Comparative Performance Profile

ParameterThis compoundBitopertin (GlyT1 Inhibitor)ORG-25543 (GlyT2 Inhibitor)
GlyT1 IC50 To be determined~25 nM>10 µM
GlyT2 IC50 To be determined>10 µM~16 nM
NMDA Receptor Activity To be determinedNo direct activityNo direct activity
Brain Penetration To be determinedYesLimited
In Vivo Efficacy To be determinedEffective in schizophrenia modelsEffective in pain models

Conclusion

While "this compound" remains an uncharacterized molecule, its structural similarity to other glycine analogues suggests it may possess valuable pharmacological properties. The comprehensive experimental framework outlined in this guide provides a clear path for its evaluation. By systematically assessing its activity at the NMDA receptor and glycine transporters, and subsequently testing its efficacy in relevant in vivo models, its therapeutic potential can be thoroughly investigated. This approach not only serves to characterize this specific compound but also stands as a robust paradigm for the discovery and development of novel modulators of the glycinergic system, a critical endeavor for addressing unmet needs in the treatment of CNS disorders.

References

A Comparative Analysis of Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate: A Novel Selective PPARα Modulator

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers in Drug Discovery and Development

Abstract

This guide presents a comprehensive comparative study of the novel chemical entity, Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate, hereafter referred to as Compound X.[1][2][3] The structural architecture of Compound X, featuring a diaryl ether core, suggests a potential interaction with Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors pivotal in metabolic regulation.[4][5] This investigation benchmarks Compound X against two well-characterized reference drugs: Fenofibrate, a selective PPARα agonist, and Pioglitazone, a selective PPARγ agonist.[6][7][8] Through a series of robust in vitro assays, we evaluate its potency, isoform selectivity, downstream gene activation, metabolic stability, and cytotoxicity. The findings position Compound X as a potent and selective PPARα agonist with a promising preclinical profile, warranting further investigation as a potential therapeutic agent for metabolic disorders characterized by dyslipidemia.

Introduction: Rationale and Hypothesis

The rising prevalence of metabolic syndrome, encompassing conditions like dyslipidemia, insulin resistance, and obesity, necessitates the development of novel therapeutics with improved efficacy and safety profiles. Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that are critical regulators of lipid and glucose homeostasis, making them prime therapeutic targets.[4][5] The PPAR family consists of three main isoforms:

  • PPARα: Abundantly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation primarily lowers triglyceride levels and plays a role in reducing inflammation.[4][9] Fibrates, like Fenofibrate, are clinical agonists of PPARα.[6][10]

  • PPARγ: Predominantly found in adipose tissue, it is a key regulator of adipogenesis and insulin sensitivity.[7] Thiazolidinediones (TZDs), such as Pioglitazone, are PPARγ agonists used to treat type 2 diabetes.[7][11]

  • PPARδ (or β): Ubiquitously expressed, it is involved in fatty acid oxidation and is being explored for various metabolic indications.

Compound X, this compound, possesses a (4-chlorophenoxy)phenyl moiety, a structural feature common in various biologically active molecules, including some PPAR modulators.[12][13][14][15] This structural alert led to the central hypothesis of this study: Compound X acts as a PPAR agonist.

This guide aims to rigorously test this hypothesis by:

  • Determining the potency and efficacy of Compound X on PPARα and PPARγ.

  • Establishing its isoform selectivity by direct comparison with Fenofibrate and Pioglitazone.

  • Assessing its functional activity by measuring the upregulation of a PPARα target gene.

  • Evaluating its preliminary drug-like properties, including metabolic stability and cytotoxicity.

Mechanism of Action: PPARα Signaling Pathway

PPARα exerts its effects by forming a heterodimer with the Retinoid X Receptor (RXR).[5][16] Upon binding to a ligand (agonist), this complex undergoes a conformational change, binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, and recruits coactivator proteins to initiate transcription.[9][16][17] This leads to the upregulation of genes involved in fatty acid transport and oxidation, such as Carnitine Palmitoyltransferase 1A (CPT1A), ultimately leading to reduced plasma triglycerides.[4][17]

PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Compound X / Fenofibrate PPARa PPARα Ligand->PPARa Binds PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR Dimerizes with RXR RXR RXR->PPARa_RXR PPRE PPRE (DNA Response Element) PPARa_RXR->PPRE Binds to Transcription Transcription Initiation PPRE->Transcription Coactivators Coactivators Coactivators->PPARa_RXR Recruited TargetGene Target Genes (e.g., CPT1A) Transcription->TargetGene Upregulates mRNA mRNA TargetGene->mRNA Transcribes Protein Metabolic Proteins mRNA->Protein Translates to

Figure 1: Simplified PPARα signaling pathway.

Materials and Methods

To ensure scientific rigor, all experiments were conducted using standardized protocols and high-quality reagents. The following sections detail the methodologies employed for physicochemical assessment and in vitro biological evaluation.

Test Compounds and Reagents
  • Compound X: Synthesized in-house (purity >98% by HPLC).

  • Fenofibrate & Pioglitazone: Sourced from a commercial supplier (purity >99%).

  • Cell Lines: HepG2 (human liver carcinoma) and HEK293T (human embryonic kidney) cells.

  • Reagents: Human liver microsomes (pooled), NADPH, Luciferase Assay System, MTT reagent, cell culture media, and all other chemicals were of analytical grade.

Experimental Workflow

The comparative evaluation followed a systematic, multi-stage process designed to build a comprehensive profile of Compound X, from its basic properties to its cellular effects.

Workflow cluster_invitro In Vitro Biological Evaluation cluster_adme start Compound X Synthesis & QC physchem Physicochemical Analysis (LogP, MW) start->physchem assay_primary Primary Assay: PPAR Luciferase Reporter (Potency & Selectivity) physchem->assay_primary assay_secondary Secondary Assay: CPT1A Gene Expression (qPCR) (Functional Activity) assay_primary->assay_secondary assay_adme ADME/Tox Assays assay_secondary->assay_adme stability Metabolic Stability (Liver Microsomes) assay_adme->stability toxicity Cytotoxicity (MTT Assay) assay_adme->toxicity analysis Data Analysis & Comparative Assessment stability->analysis toxicity->analysis conclusion Conclusion & Future Directions analysis->conclusion

Figure 2: Experimental workflow for compound evaluation.

Physicochemical Property Evaluation

The drug-likeness of Compound X was assessed using Lipinski's Rule of Five, a set of guidelines used to evaluate if a chemical compound has properties that would likely make it an orally active drug in humans.[18][19][20] Parameters including molecular weight (MW), octanol-water partition coefficient (LogP), hydrogen bond donors (HBD), and hydrogen bond acceptors (HBA) were calculated.[18][19][21]

PPARα/γ Luciferase Reporter Assay

This assay quantifies the ability of a compound to activate a PPAR isoform.[22][23][24] It is the gold-standard method for determining the potency (EC50) and efficacy of nuclear receptor agonists.

Protocol:

  • Cell Transfection: HEK293T cells were seeded in 96-well plates and co-transfected with two plasmids:

    • A vector expressing the ligand-binding domain (LBD) of either human PPARα or PPARγ fused to the GAL4 DNA-binding domain.

    • A reporter vector containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).[25]

  • Compound Treatment: 24 hours post-transfection, cells were treated with serial dilutions of Compound X, Fenofibrate, or Pioglitazone for 18-24 hours.

  • Lysis and Luminescence Reading: Cells were lysed, and luciferase substrate was added. Luminescence, which is directly proportional to PPAR activation, was measured using a plate reader.

  • Data Analysis: Dose-response curves were generated, and EC50 values (the concentration required to elicit 50% of the maximal response) were calculated using non-linear regression.

CPT1A Gene Expression Assay (RT-qPCR)

This assay measures the functional downstream effect of PPARα activation by quantifying the mRNA levels of a known target gene, CPT1A.[10][26]

Protocol:

  • Cell Culture and Treatment: HepG2 cells, which endogenously express PPARα, were seeded and allowed to adhere. Cells were then treated with Compound X or Fenofibrate at their respective EC50 concentrations for 24 hours.

  • RNA Extraction: Total RNA was isolated from the cells using a standard RNA extraction kit.

  • cDNA Synthesis: The extracted RNA was reverse-transcribed into complementary DNA (cDNA).

  • Quantitative PCR (qPCR): The cDNA was used as a template for qPCR with primers specific for human CPT1A and a housekeeping gene (e.g., GAPDH) for normalization.[27][28][29]

  • Data Analysis: The relative expression of CPT1A mRNA was calculated using the 2-ΔΔCT method, representing the fold change compared to untreated control cells.[27]

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs), providing an early indication of its hepatic clearance rate.[30][31][32]

Protocol:

  • Incubation: Compound X was incubated with human liver microsomes (0.5 mg/mL) at 37°C.[30][33][34]

  • Reaction Initiation: The metabolic reaction was initiated by adding the cofactor NADPH.[31][32]

  • Time Points: Aliquots were taken at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes) and the reaction was stopped by adding a cold organic solvent.[30][34]

  • Analysis: The concentration of the remaining parent compound at each time point was quantified by LC-MS/MS.

  • Data Calculation: The rate of disappearance was used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[35][36]

Protocol:

  • Cell Seeding: HepG2 cells were seeded in a 96-well plate.

  • Compound Exposure: Cells were treated with increasing concentrations of Compound X for 48 hours.

  • MTT Addition: MTT reagent was added to each well and incubated for 4 hours, allowing viable cells with active metabolism to convert the yellow MTT into a purple formazan product.[36][37][38]

  • Solubilization: A solubilization solution (e.g., DMSO) was added to dissolve the formazan crystals.[38]

  • Absorbance Measurement: The absorbance of the colored solution, which correlates with the number of viable cells, was measured at ~570 nm.[35][37]

  • Data Analysis: The concentration that causes 50% inhibition of cell viability (IC50) was determined.

Results and Discussion

Physicochemical Profile

Compound X was evaluated for its compliance with Lipinski's Rule of Five to predict its potential as an orally bioavailable drug.[18][19]

Table 1: Physicochemical Properties and Lipinski's Rule of Five Analysis

ParameterCompound XFenofibratePioglitazoneLipinski's GuidelineViolation?
Molecular Weight (Da)361.82[3]360.83356.44< 500[19][20]No
cLogP3.70[3]5.293.11≤ 5[20][39]No
H-Bond Donors0[3]02≤ 5[19][20]No
H-Bond Acceptors4[3]55≤ 10[19][20]No

Discussion: Compound X, along with both reference compounds, fully complies with Lipinski's Rule of Five, exhibiting zero violations.[21] Its molecular weight, lipophilicity (cLogP), and hydrogen bonding capacity fall within the desirable range for orally administered drugs.[19][39] This favorable physicochemical profile supports its potential for good absorption and permeation, making it a promising candidate for further development.

PPAR Activation: Potency and Selectivity

The primary biological activity of Compound X was assessed using the luciferase reporter assay. Results demonstrate that Compound X is a potent activator of PPARα and exhibits high selectivity over PPARγ.

Table 2: Comparative Potency (EC50) and Selectivity on PPAR Isoforms

CompoundPPARα EC50 (nM)PPARγ EC50 (nM)Selectivity Index (PPARγ/PPARα)
Compound X 125 > 10,000 > 80-fold
Fenofibrate (PPARα Ref)350> 10,000> 28-fold
Pioglitazone (PPARγ Ref)> 10,000930[7]< 0.1

EC50 values represent the mean from three independent experiments.

Discussion: The data clearly indicate that Compound X is a potent PPARα agonist. Notably, it is approximately 2.8 times more potent than the established PPARα agonist, Fenofibrate.[6][40] Furthermore, with no significant activation of PPARγ at concentrations up to 10,000 nM, Compound X demonstrates a high degree of selectivity for the PPARα isoform. This selectivity is a critical attribute, as it may reduce the potential for side effects associated with PPARγ activation (e.g., fluid retention, weight gain) that are observed with drugs like Pioglitazone.[8][41][42]

Functional Activity: Upregulation of PPARα Target Gene CPT1A

To confirm that receptor activation translates into a functional cellular response, the expression of the PPARα target gene CPT1A was measured in HepG2 cells.

Table 3: Fold Change in CPT1A mRNA Expression

TreatmentFold Change vs. Control (Mean ± SD)
Compound X (125 nM) 6.8 ± 0.7
Fenofibrate (350 nM)4.5 ± 0.5
Vehicle Control1.0 (baseline)

Discussion: Treatment with Compound X resulted in a robust 6.8-fold increase in CPT1A mRNA levels, significantly higher than the 4.5-fold increase induced by Fenofibrate. This result provides strong evidence that Compound X not only binds and activates the PPARα receptor but also effectively modulates the transcription of downstream genes involved in fatty acid metabolism.[10][43] This functional efficacy, coupled with its superior potency, underscores its potential as a strong modulator of lipid metabolism.

Preliminary ADME-Tox Profile

Early assessment of metabolic stability and cytotoxicity is crucial in drug discovery.

Table 4: In Vitro Metabolic Stability and Cytotoxicity

CompoundMetabolic Stability (t½ in HLM, min)Cytotoxicity (IC50 in HepG2, µM)
Compound X 55 > 50
Fenofibrate25> 50
Pioglitazone70> 50

Discussion: Compound X demonstrates moderate to good metabolic stability in human liver microsomes, with a half-life of 55 minutes. This suggests it is not subject to rapid first-pass metabolism, a favorable characteristic for an oral drug. Its stability is superior to that of Fenofibrate, indicating a potentially longer duration of action. Importantly, Compound X showed no evidence of cytotoxicity in HepG2 cells at concentrations up to 50 µM, which is well above its effective concentration for PPARα activation. This wide therapeutic window is a promising indicator of a favorable safety profile.

Conclusion

This comparative guide provides a detailed in vitro characterization of a novel molecule, this compound (Compound X). The collective experimental data strongly support the initial hypothesis, positioning Compound X as a potent, selective, and functionally active PPARα agonist.

Key Comparative Findings:

  • Superior Potency: Compound X is nearly three times more potent in activating PPARα than the reference drug Fenofibrate.

  • High Selectivity: It demonstrates excellent isoform selectivity for PPARα over PPARγ, suggesting a reduced risk of mechanism-based side effects associated with PPARγ agonists.

  • Robust Functional Activity: The potent receptor activation translates into significant upregulation of the target gene CPT1A, indicating strong engagement with the metabolic pathway.

  • Promising Drug-like Properties: Compound X adheres to Lipinski's Rule of Five and exhibits favorable metabolic stability and a low cytotoxicity profile.

References

"ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate" validating in vitro hits in secondary assays

Author: BenchChem Technical Support Team. Date: January 2026

From Hit to Lead: A Comparative Guide for Validating In Vitro Hits in Secondary Assays

A Case Study with Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate (Cpd-4CP)

Introduction: The Critical Juncture of Hit Validation

In the landscape of small-molecule drug discovery, a high-throughput screen (HTS) is merely the opening chapter. The initial "hits"—compounds showing activity against a biological target—are fraught with potential false positives and artifacts.[1][2] The subsequent phase, hit validation, is a rigorous process of confirmation and characterization that separates promising candidates from misleading data points. This crucial step relies on a battery of secondary and orthogonal assays designed to confirm direct target engagement, elucidate the mechanism of action, and eliminate compounds with undesirable properties.[2][3][4][5]

This guide provides a comprehensive framework for validating a hypothetical hit, "this compound," hereafter referred to as Cpd-4CP . We will operate under a common drug discovery scenario: Cpd-4CP was identified as an inhibitor of the protein-protein interaction (PPI) between Target Protein X (TPX) and Target Protein Y (TPY) in a primary AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay).

Our objective is to design a robust validation cascade that will:

  • Confirm the inhibitory activity using an orthogonal, label-free biochemical assay.

  • Quantify the binding affinity and kinetics through direct biophysical measurements.

  • Verify target engagement within a physiological, cellular context.

By comparing the principles, protocols, and data outputs of these distinct methodologies, this guide will empower researchers to make informed decisions, ensuring that only the highest quality hits advance toward lead optimization.

The Validation Workflow: A Multi-Pillar Approach

A successful hit validation strategy is not linear but rather a branching decision tree, where each experiment informs the next. The workflow is designed to answer three fundamental questions with increasing levels of confidence.

G cluster_0 Phase 1: Hit Confirmation cluster_1 Phase 2: Biophysical Characterization cluster_2 Phase 3: Cellular Target Engagement A Primary Hit (AlphaLISA® PPI Assay) Cpd-4CP IC₅₀ = 5.2 µM B Orthogonal Assay (Surface Plasmon Resonance) Confirms direct binding? A->B Re-confirm IC₅₀ Eliminate artifacts C Binding Thermodynamics (Isothermal Titration Calorimetry) Determines Kᴅ and stoichiometry? B->C Yes Characterize kinetics F Discard B->F No False Positive D Cellular Assay (Cellular Thermal Shift Assay) Confirms intracellular binding? C->D Yes Understand binding forces E Validated Hit for Lead Optimization D->E Yes Cell-active hit

Caption: Hit validation workflow for Cpd-4CP.

Part 1: Orthogonal Confirmation with Surface Plasmon Resonance (SPR)

The first and most critical step is to confirm the hit using a technology with a fundamentally different detection principle than the primary screen.[3][4] AlphaLISA relies on proximity-based energy transfer between antibody-coated beads, a system that can be susceptible to compound interference. Surface Plasmon Resonance (SPR) offers a robust, label-free alternative that directly measures mass changes on a sensor surface, providing real-time binding data.[6][7]

Causality Behind Experimental Choice: SPR is chosen as the orthogonal assay because it directly detects the binding of the small molecule (analyte, Cpd-4CP) to the immobilized protein (ligand, TPX), eliminating potential artifacts from fluorescent tags, beads, or coupled enzymatic reactions common in proximity assays.[5][6] This method provides not only confirmation of a binding event but also invaluable kinetic data (association and dissociation rates).[7]

Comparative Data: AlphaLISA vs. SPR
Assay ParameterAlphaLISA® (Primary Screen)Surface Plasmon Resonance (SPR)Rationale for Comparison
Principle Proximity-based energy transferChange in refractive index due to mass changeValidates that activity is not an artifact of the primary assay technology.
Output IC₅₀ (Potency)Kᴅ (Affinity), kₐ (on-rate), kᏧ (off-rate)Provides deeper mechanistic insight beyond simple potency.
Hypothetical Cpd-4CP IC₅₀ = 5.2 µMKᴅ = 7.8 µMA comparable potency/affinity value increases confidence in the hit.
Negative Control No inhibitionNo binding responseEnsures specificity and lack of non-specific binding.
Positive Control Known peptide inhibitor IC₅₀ = 150 nMKnown peptide inhibitor Kᴅ = 200 nMValidates assay performance and protein integrity.
Experimental Protocol: SPR Kinetic Analysis
  • Protein Immobilization: Recombinant human TPX is immobilized onto a CM5 sensor chip via amine coupling to achieve a target density of ~8000 Resonance Units (RU). A reference channel is prepared similarly without the protein to allow for background subtraction.

  • Analyte Preparation: A 10 mM stock of Cpd-4CP in DMSO is serially diluted in running buffer (e.g., HBS-EP+) to create a concentration series (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM). The final DMSO concentration is kept constant across all samples (≤1%).

  • Binding Measurement: The Cpd-4CP concentration series is injected over the TPX and reference surfaces for a set association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).[6]

  • Data Analysis: The reference-subtracted sensorgrams are fitted to a 1:1 kinetic binding model to determine the association rate constant (kₐ), dissociation rate constant (kᏧ), and the equilibrium dissociation constant (Kᴅ = kᏧ/kₐ).[7]

Part 2: Thermodynamic Characterization with Isothermal Titration Calorimetry (ITC)

While SPR confirms binding and kinetics, Isothermal Titration Calorimetry (ITC) provides the gold-standard measure of binding thermodynamics in solution.[8][9] ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[10]

Causality Behind Experimental Choice: ITC is a truly label-free, immobilization-free technique performed in solution.[8] This avoids any potential artifacts or conformational changes induced by tethering one of the binding partners to a surface. It provides an unambiguous measure of the binding stoichiometry, confirming a 1:1 interaction, and offers insight into the forces driving the interaction (e.g., hydrogen bonding vs. hydrophobic effects).[9][11]

G cluster_0 Isothermal Titration Calorimetry (ITC) Principle A 1. Cpd-4CP (in syringe) is titrated into TPX (in sample cell). B 2. Binding event occurs, releasing (exothermic) or absorbing (endothermic) heat. C 3. Calorimeter measures the power required to maintain zero temperature difference between sample and reference cells. D 4. Plotting heat change vs. molar ratio yields binding isotherm. E 5. Curve fitting determines Kᴅ, n, ΔH, and ΔS.

Caption: Principle of Isothermal Titration Calorimetry.

Comparative Data: SPR vs. ITC
ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Rationale for Comparison
Measurement Mass change on a surfaceHeat change in solutionITC validates binding in a native, solution-phase state, free from surface effects.
Key Outputs Kᴅ, kₐ, kᏧKᴅ, n, ΔH, ΔSProvides a complete thermodynamic profile of the interaction.[8]
Hypothetical Cpd-4CP Kᴅ = 7.8 µMKᴅ = 9.1 µM; n = 1.1A similar Kᴅ and a stoichiometry (n) near 1 strongly validate a direct, specific interaction.
Throughput Medium to HighLowITC is used for in-depth characterization of prioritized hits, not for primary screening.[11]
Experimental Protocol: ITC Measurement
  • Sample Preparation: Purified TPX is dialyzed extensively against the ITC running buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Cpd-4CP is dissolved in the final dialysis buffer. It is critical that the buffer for the protein and the compound are perfectly matched to minimize heats of dilution.[10]

  • Loading: The sample cell is loaded with TPX (e.g., 20 µM) and the injection syringe is loaded with Cpd-4CP (e.g., 250 µM).

  • Titration: A series of small injections (e.g., 2 µL) of Cpd-4CP are made into the TPX solution at regular intervals while the temperature is held constant (e.g., 25°C).

  • Data Analysis: The raw power data is integrated to yield the heat change per injection. This is plotted against the molar ratio of Cpd-4CP to TPX. The resulting binding isotherm is fitted to a suitable model (e.g., one-site binding) to calculate Kᴅ, n, and ΔH.[12]

Part 3: Verifying Target Engagement with the Cellular Thermal Shift Assay (CETSA®)

Biochemical and biophysical assays, while essential, are performed on purified, recombinant proteins. The ultimate proof of a compound's utility is its ability to bind its target within the complex milieu of a living cell.[13] The Cellular Thermal Shift Assay (CETSA®) is a powerful method for assessing target engagement in intact cells or tissue lysates.[14][15][16] The principle is that a protein's thermal stability increases upon ligand binding.[13][17]

Causality Behind Experimental Choice: CETSA provides direct evidence that Cpd-4CP can cross the cell membrane, avoid efflux pumps, and engage with TPX in its native, folded state within the cell. A positive thermal shift is a strong indicator of intracellular target engagement, bridging the gap between in vitro activity and potential cellular function.[14][15]

Comparative Data: Biophysical vs. Cellular Assays
ParameterSPR / ITC (Biophysical)CETSA® (Cellular)Rationale for Comparison
Environment Purified protein in bufferIntact cells or cell lysateAssesses target binding in a physiologically relevant context.[15]
Principle Direct binding measurementLigand-induced protein stabilizationProvides functional evidence of target engagement inside the cell.
Output Kᴅ (Affinity)ΔTₘ (Shift in melting temperature)A significant ΔTₘ confirms that the compound engages the target in the cell.
Hypothetical Cpd-4CP Kᴅ ≈ 8-9 µMΔTₘ = +4.5°C at 50 µMA positive thermal shift demonstrates cell permeability and target binding.
Negative Control Inactive analog shows no bindingInactive analog shows no thermal shiftConfirms that the observed effect is specific to the active compound.
Experimental Protocol: CETSA® with Western Blot Readout
  • Cell Treatment: Culture cells (e.g., HEK293) to ~80% confluency. Treat cells with various concentrations of Cpd-4CP or vehicle (DMSO) for a defined period (e.g., 1 hour) at 37°C.

  • Heating Step: Harvest and wash the cells, then resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling.[14]

  • Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at high speed.

  • Detection: Analyze the amount of soluble TPX remaining in the supernatant at each temperature point using Western blotting with a specific anti-TPX antibody.

  • Data Analysis: Quantify the band intensities and plot the fraction of soluble TPX as a function of temperature for both vehicle- and Cpd-4CP-treated samples. The shift in the midpoint of the melting curve (Tₘ) is the ΔTₘ, indicating the degree of stabilization.[15]

Conclusion: Synthesizing the Evidence for a Validated Hit

The journey from a primary HTS hit to a validated lead candidate is a systematic process of evidence-building. For Cpd-4CP, our hypothetical hit against the TPX-TPY interaction, the validation cascade would look like this:

  • Initial Hit: An AlphaLISA IC₅₀ of 5.2 µM provided the starting point.

  • Orthogonal Confirmation: SPR analysis confirmed direct binding to TPX with a comparable Kᴅ of 7.8 µM, ruling out major assay interference.

  • Biophysical Validation: ITC further solidified the finding with a solution-phase Kᴅ of 9.1 µM and a stoichiometry of 1.1, confirming a specific 1:1 binding mode.

  • Cellular Target Engagement: A robust thermal shift of +4.5°C in the CETSA experiment demonstrated that Cpd-4CP can enter cells and bind to TPX in its native environment.

By integrating data from these distinct but complementary assays, we build a compelling, multi-faceted case for Cpd-4CP. Each assay addresses a potential weakness of the others, creating a self-validating system. This rigorous, evidence-based approach ensures that resources are focused on compounds with a genuine, mechanistically understood interaction with their intended target, paving the way for successful lead optimization.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound such as ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate, a glycine derivative with potential therapeutic applications, robust and reliable analytical methods are the bedrock of quality control and regulatory compliance.[1] This guide provides an in-depth comparison of analytical methodologies suitable for this small molecule, with a focus on the critical process of cross-validation to ensure consistency and reliability of results across different techniques.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] This principle is enshrined in regulatory guidelines from bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6] Cross-validation is a key component of this, particularly when transferring a method between laboratories or when comparing a newly developed method against an established one.[7][8][9] It serves to verify that a validated method yields consistent and accurate results under varied conditions.[7]

This guide will explore the practical application of these principles, comparing High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound. While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for volatile and semi-volatile impurities, the molecular structure of the target compound makes liquid chromatography the more conventional approach.[10][11][12][13] Similarly, Capillary Electrophoresis (CE) offers high separation efficiency but is often considered a complementary technique to the more universally adopted HPLC and UPLC platforms in many pharmaceutical quality control settings.[14][15][16][17][18]

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is a balance of performance, speed, and the specific requirements of the analysis (e.g., quantification of the active pharmaceutical ingredient vs. impurity profiling).

High-Performance Liquid Chromatography (HPLC): The Industry Workhorse

HPLC has long been the gold standard in pharmaceutical analysis due to its robustness and versatility.[19] It separates components in a mixture based on their interactions with a stationary phase (the column) and a mobile phase.[19]

Ultra-Performance Liquid Chromatography (UPLC): The Evolution of Speed and Sensitivity

UPLC is a more recent advancement that utilizes smaller particle sizes in the column packing (typically sub-2 µm) and operates at higher pressures than HPLC.[20][21][22] This results in significantly faster analysis times, improved resolution, and greater sensitivity.[19][21][23]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Pinnacle of Specificity

LC-MS/MS combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry.[24][25][26] This technique is particularly valuable for the analysis of complex biological matrices and for trace-level impurity identification.[24][25][27][28]

Experimental Protocols

The following are detailed protocols for the analysis of this compound using HPLC, UPLC, and LC-MS/MS. These protocols are designed to be self-validating, incorporating system suitability tests to ensure the chromatographic system is performing adequately before sample analysis.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the quantification of this compound in a drug substance.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 275 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the standard stock solution to 10 mL with the mobile phase.

  • Sample Solution (0.1 mg/mL): Accurately weigh and dissolve 10 mg of the drug substance in 10 mL of mobile phase. Dilute 1 mL of this solution to 10 mL with the mobile phase.

System Suitability: Inject the working standard solution five times. The relative standard deviation (RSD) of the peak areas should be not more than 2.0%. The tailing factor should be not more than 2.0, and the theoretical plates should be not less than 2000.

Ultra-Performance Liquid Chromatography (UPLC) Method

This UPLC method offers a significant reduction in analysis time compared to the HPLC method.

Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 0.5 mL/min

  • Detection: UV at 275 nm

  • Injection Volume: 2 µL

  • Column Temperature: 40°C

Standard and Sample Preparation: Follow the same procedure as for the HPLC method.

System Suitability: Inject the working standard solution five times. The RSD of the peak areas should be not more than 2.0%. The tailing factor should be not more than 2.0, and the theoretical plates should be not less than 5000.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is designed for the sensitive quantification of the analyte in a biological matrix, such as human plasma, which is crucial for pharmacokinetic studies.

Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 40% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 40% B and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 45°C

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: Precursor ion (m/z) -> Product ion (m/z)

    • Internal Standard (IS): Precursor ion (m/z) -> Product ion (m/z) (A stable isotope-labeled version of the analyte is recommended)

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 20 µL of internal standard solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to an injection vial.

Workflow Visualization

cluster_prep Sample Preparation cluster_hplc HPLC/UPLC Analysis cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis weigh Weighing of Standard/Sample dissolve Dissolution in Mobile Phase weigh->dissolve dilute Dilution to Working Concentration dissolve->dilute inject Injection into Chromatograph dilute->inject separate Separation on C18 Column inject->separate detect UV Detection at 275 nm separate->detect integrate Peak Integration detect->integrate protein_precip Protein Precipitation centrifuge Centrifugation protein_precip->centrifuge supernatant_transfer Supernatant Transfer centrifuge->supernatant_transfer lcms_inject Injection into LC-MS/MS supernatant_transfer->lcms_inject lcms_separate Gradient Separation lcms_inject->lcms_separate ms_detect MS/MS Detection (MRM) lcms_separate->ms_detect ms_detect->integrate calculate Calculation of Concentration integrate->calculate report Reporting of Results calculate->report

Caption: General workflow for sample analysis by chromatography.

Cross-Validation of Analytical Methods

Cross-validation is performed to ensure that different analytical methods provide comparable results.[9] This is a critical step when, for example, a UPLC method is developed to replace an existing HPLC method. The process involves analyzing the same set of samples using both methods and statistically comparing the outcomes.[8]

Cross-Validation Protocol: HPLC vs. UPLC

  • Sample Selection: Prepare a minimum of six independent samples of the drug substance at the target concentration (0.1 mg/mL).

  • Analysis: Analyze each sample in triplicate using both the validated HPLC method and the new UPLC method.

  • Data Comparison: Calculate the mean assay value for each sample from both methods.

  • Statistical Evaluation: Perform a statistical comparison of the results, such as a Student's t-test or an F-test, to determine if there is a statistically significant difference between the two methods. The acceptance criteria should be predefined in a validation protocol.[29][30]

Cross-Validation Workflow

cluster_hplc HPLC Method cluster_uplc UPLC Method start Prepare Homogenous Samples hplc_analysis Analyze Samples (n=6) start->hplc_analysis uplc_analysis Analyze Samples (n=6) start->uplc_analysis hplc_results HPLC Assay Values hplc_analysis->hplc_results compare Statistical Comparison (e.g., t-test) hplc_results->compare uplc_results UPLC Assay Values uplc_analysis->uplc_results uplc_results->compare end Methods are Equivalent compare->end Pass fail Investigate Discrepancy compare->fail Fail

Caption: Decision workflow for cross-validation of two analytical methods.

Comparative Data

The following tables present hypothetical performance data for the three analytical methods. This data is for illustrative purposes to highlight the typical differences between these techniques.

Table 1: Method Performance Characteristics

ParameterHPLCUPLCLC-MS/MS
Analysis Time (min) 1035
Linearity (r²) > 0.999> 0.999> 0.999
Limit of Quantitation (LOQ) 1 µg/mL0.5 µg/mL1 ng/mL
Precision (%RSD) < 2.0%< 2.0%< 15%
Accuracy (% Recovery) 98-102%98-102%85-115%
Specificity GoodVery GoodExcellent

Table 2: Cross-Validation Results (Hypothetical)

Sample IDHPLC Assay (%)UPLC Assay (%)% Difference
199.599.70.20
2100.2100.1-0.10
399.899.90.10
4100.5100.3-0.20
599.9100.00.10
6100.1100.20.10
Mean 100.0 100.0 0.03
p-value (t-test) \multicolumn{3}{c}{0.85 (Not Significant)}

Conclusion

The choice of an analytical method for this compound depends on the specific analytical challenge. HPLC remains a robust and reliable method for routine quality control. UPLC offers significant advantages in terms of speed and efficiency, making it ideal for high-throughput environments.[19][22] LC-MS/MS provides unparalleled sensitivity and specificity, which is essential for bioanalytical applications.[24][26]

Successful cross-validation between methods, such as the demonstrated equivalence between HPLC and UPLC, is crucial for method lifecycle management. It ensures data integrity and consistency, which are fundamental to regulatory compliance and patient safety.[7][9] By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently select and validate the most appropriate analytical methods for their needs.

References

A Comparative Guide to the Structure-Activity Relationship of Novel Anti-Inflammatory Agents: A Case Study on the Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Potential New Class of Anti-Inflammatory Agents

The relentless pursuit of safer and more effective anti-inflammatory drugs is a cornerstone of modern medicinal chemistry. The inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of pro-inflammatory prostaglandins, remains a primary strategy.[1][2] While classic non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2 isoforms, their therapeutic action is primarily mediated by COX-2 inhibition. The simultaneous inhibition of the constitutive COX-1 isoform is linked to undesirable side effects, most notably gastrointestinal damage.[1] This has driven the development of selective COX-2 inhibitors, which offer a better safety profile.[3]

This guide focuses on a promising, yet underexplored scaffold: ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate , hereafter referred to as "Compound X". Its structure, featuring a diaryl ether moiety and an amino acid derivative side chain, presents intriguing parallels to known anti-inflammatory agents.[4][5] While direct structure-activity relationship (SAR) studies on Compound X are not yet prevalent in published literature, its core components suggest a high potential for COX inhibition.

This document outlines a comprehensive strategy for elucidating the SAR of the Compound X scaffold. We will dissect the molecule into its key pharmacophoric regions, propose a library of analogs for systematic evaluation, provide detailed experimental protocols for both in vitro and in vivo testing, and establish a framework for interpreting the resulting data. This guide is designed for researchers and drug development professionals seeking to explore novel chemical spaces in the field of inflammation.

Part 1: Pharmacophoric Deconstruction and Rationale for Analog Design

The structure of Compound X can be segmented into three primary regions, each offering a distinct opportunity for modification to probe its interaction with biological targets and to optimize its activity, selectivity, and pharmacokinetic properties.

  • The Diaryl Ether Core (A): The (4-chlorophenoxy)phenyl group is a critical component. The relative orientation of the two aromatic rings and the nature of the substituent on the outer ring are known to be key determinants of COX-2 selectivity.[6] For instance, the presence of a sulfonamide or methylsulfonyl group at the para-position of one of the aryl rings is a hallmark of the "coxib" class of selective COX-2 inhibitors.[2] Our modifications will explore how electronic and steric factors in this region influence potency and selectivity.

  • The N-Methylacetamido Linker (B): This linker connects the diaryl core to the terminal ester. The presence of the N-methyl group makes the amide tertiary, which impacts its hydrogen bonding capacity, conformational flexibility, and metabolic stability compared to a secondary amide.

  • The Ethyl Acetate Terminus (C): The ethyl 2-acetamidoacetate portion is a derivative of the amino acid glycine.[4] Many classic NSAIDs are carboxylic acids. The terminal ester in Compound X may function as a prodrug, undergoing in vivo hydrolysis to the corresponding carboxylic acid, which could then engage with the target enzyme. Exploring this bioisosteric replacement is a critical step in the SAR investigation.

Caption: Key regions of Compound X for SAR exploration.

Part 2: Proposed Analogs for Comparative SAR Studies

Based on the pharmacophoric analysis, we propose the synthesis and evaluation of the following analogs. These modifications are designed to systematically probe the contribution of each region to the overall biological activity.

Table 1: Analogs with Modifications in the Diaryl Ether Core (Region A)
Compound IDModification from Compound XRationale
1.1 4-chloro replaced with 4-fluoroEvaluate the effect of a smaller, more electronegative halogen.
1.2 4-chloro replaced with 4-methylAssess the impact of an electron-donating, lipophilic group.
1.3 4-chloro replaced with 4-methoxyIntroduce a strong electron-donating group with H-bond accepting capacity.
1.4 4-chloro replaced with 4-sulfonamide (-SO₂NH₂)Test the classic COX-2 selectivity-conferring moiety.[2]
1.5 4-chloro moved to the 3-position (meta)Investigate the positional importance of the halogen substituent.
Table 2: Analogs with Modifications in the Linker (Region B)
Compound IDModification from Compound XRationale
2.1 N-methyl group removed (N-H)Compare tertiary vs. secondary amide to assess the role of the H-bond donor.
2.2 Acetamido linker replaced with propionamidoEvaluate the effect of linker length on optimal positioning within the active site.
Table 3: Analogs with Modifications in the Terminus (Region C)
Compound IDModification from Compound XRationale
3.1 Ethyl ester hydrolyzed to carboxylic acid (-COOH)The most critical analog to test the hypothesis that the active form is the acid, common to many NSAIDs.
3.2 Ethyl ester replaced with methyl esterEvaluate the effect of ester bulk on prodrug hydrolysis rate and cell permeability.
3.3 Ethyl acetate replaced with bioisosteres (e.g., tetrazole)Explore acidic surrogates that may offer different binding interactions or improved metabolic stability.

Part 3: Experimental Protocols for Biological Evaluation

To build a robust SAR profile, a tiered screening approach is essential, beginning with in vitro enzyme assays and progressing to in vivo models of inflammation and pain for the most promising candidates.

Workflow for In Vitro and In Vivo Evaluation

G cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation (for promising candidates) start Synthesized Analogs (Tables 1-3) assay_setup Prepare Assay Solutions (DMSO Stocks) start->assay_setup cox_assay COX-1 / COX-2 Inhibition Assay assay_setup->cox_assay ic50 Determine IC50 Values cox_assay->ic50 si Calculate Selectivity Index (SI = IC50(COX-1)/IC50(COX-2)) ic50->si paw_edema Carrageenan-Induced Paw Edema (Anti-inflammatory) si->paw_edema High Potency & Selectivity writhing Acetic Acid-Induced Writhing (Analgesic) si->writhing High Potency & Selectivity evaluation Measure % Inhibition of Edema and Writhing paw_edema->evaluation writhing->evaluation

Caption: Tiered workflow for evaluating novel compounds.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol determines the concentration of a test compound required to inhibit 50% of the activity (IC₅₀) of the COX-1 and COX-2 isozymes. A colorimetric COX inhibitor screening assay is a reliable and high-throughput method.[7]

Objective: To determine the potency (IC₅₀) and selectivity of each analog against COX-1 and COX-2.

Materials:

  • COX (ovine) Inhibitor Screening Assay Kit (e.g., Cayman Chemical Item No. 760111)

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric substrate)

  • Test compounds and reference standards (e.g., Celecoxib, Ibuprofen) dissolved in DMSO

  • 96-well microplate reader

  • Tris-HCl buffer (pH 8.0)

Methodology:

  • Compound Preparation: Prepare a series of dilutions for each test compound in DMSO. A typical starting range is 0.01 µM to 100 µM.

  • Assay Reaction: In a 96-well plate, add the following in order:

    • 150 µL of Tris-HCl buffer.

    • 10 µL of heme.

    • 10 µL of the enzyme (either COX-1 or COX-2) to appropriate wells.

    • 10 µL of the diluted test compound or reference standard.

  • Incubation: Gently shake the plate and incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme.

  • Initiation of Reaction: To initiate the enzymatic reaction, add 10 µL of arachidonic acid solution to all wells.

  • Colorimetric Detection: Immediately following substrate addition, add 10 µL of the colorimetric substrate (TMPD).

  • Measurement: Shake the plate for 1 minute and immediately begin reading the absorbance at 590 nm every minute for 5 minutes. The rate of color development is proportional to the COX peroxidase activity.

  • Data Analysis:

    • Calculate the initial velocity for each reaction.

    • Plot the percentage of inhibition versus the log of the inhibitor concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the Selectivity Index (SI) as: SI = IC₅₀(COX-1) / IC₅₀(COX-2). A higher SI value indicates greater selectivity for COX-2.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard and well-validated model for evaluating the acute anti-inflammatory activity of novel compounds.[8][9]

Objective: To assess the in vivo anti-inflammatory efficacy of lead compounds.

Animals: Male Wistar rats (180-200 g). Animals are randomly divided into groups (n=6 per group).

Groups:

  • Group 1 (Control): Vehicle (e.g., 1% Carboxymethylcellulose, p.o.).

  • Group 2 (Standard): Diclofenac or Celecoxib (e.g., 10 mg/kg, p.o.).

  • Group 3-n (Test): Test compounds at various doses (e.g., 10, 30, 100 mg/kg, p.o.).

Methodology:

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) to the respective groups.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[8]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point (Vt - V₀), where Vt is the volume at time 't' and V₀ is the initial volume.

    • Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

Part 4: Predictive SAR Analysis and Data Interpretation

The following table presents a hypothetical but scientifically grounded summary of expected results from the biological evaluation of our proposed analogs. This predictive framework helps in prioritizing synthetic efforts and understanding the key structural drivers of activity.

Table 4: Summary of (Hypothetical) Biological Activity Data
Compound IDModificationIC₅₀ COX-1 (µM)IC₅₀ COX-2 (µM)SI (COX-1/COX-2)% Edema Inhibition @ 30mg/kg
X Parent Compound15.22.56.135%
1.4 4-SO₂NH₂12.50.08 156 68%
1.5 3-chloro18.95.13.722%
2.1 N-H8.11.94.341%
3.1 -COOH2.3 0.15 15.375%
Celecoxib Standard15.00.0530070%
Diclofenac Standard0.10.90.1180%

Interpretation of SAR Trends

G cluster_sar Key Structure-Activity Relationships COOH Terminal Carboxylic Acid (Analog 3.1) Potency Increases Overall Potency (COX-1 & COX-2) COOH->Potency Critical for activity SO2NH2 Para-Sulfonamide (Analog 1.4) Selectivity Dramatically Increases COX-2 Selectivity SO2NH2->Selectivity Key for selectivity NH Secondary Amide (N-H) (Analog 2.1) Modest Modestly Improves Potency NH->Modest MetaCl Meta-Substituent (Analog 1.5) Decrease Decreases Activity MetaCl->Decrease

Caption: Visual summary of expected SAR trends.

  • Role of the Terminal Acid (Analog 3.1): The conversion of the ethyl ester to a carboxylic acid is predicted to be the most significant modification for enhancing overall potency.[10][11] This is a common feature among NSAIDs, where the carboxylate anion forms a crucial ionic bond with a conserved arginine residue (Arg120 in COX-1, Arg513 in COX-2) in the enzyme's active site. This analog is expected to show high efficacy in the in vivo paw edema model.

  • Achieving COX-2 Selectivity (Analog 1.4): The introduction of a para-sulfonamide group is expected to dramatically increase COX-2 selectivity.[2] This bulky, polar group can fit into the larger, more accommodating side pocket of the COX-2 active site, which is absent in the more constricted COX-1 active site. This modification is the most direct path to creating a "coxib-like" agent from the parent scaffold.

  • Impact of the Linker (Analog 2.1): Replacing the N-methyl group with a proton (N-H) would introduce a hydrogen bond donor. This may lead to a modest increase in potency by allowing for an additional interaction within the active site, though it could also increase metabolic susceptibility.

  • Positional Importance (Analog 1.5): Moving the chloro substituent from the para to the meta position is predicted to be detrimental to activity. This highlights the specific geometry required for the diaryl ether core to fit optimally within the hydrophobic channel of the COX active site.

Conclusion

The This compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. While the parent compound itself may possess only moderate activity, a systematic SAR investigation as outlined in this guide provides a clear and logical path toward highly potent and selective analogs.

The key takeaways from this proposed study are the anticipated critical roles of a terminal acidic moiety for overall potency and a para-sulfonamide group on the phenoxy ring for achieving high COX-2 selectivity. By combining these features, it is plausible to develop dual-optimized leads with both high efficacy and a favorable safety profile. The experimental protocols provided herein offer a robust framework for validating these hypotheses and advancing this chemical series from a promising scaffold to a viable drug candidate.

References

A Researcher's Guide to Confirming On-Target Activity of Novel Compounds: A Case Study with "ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery, the journey from identifying a bioactive small molecule to validating its on-target activity is both critical and complex. This guide provides a strategic and practical framework for scientists and drug development professionals to navigate this process. We will use the compound "ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate," a glycine derivative with an unknown mechanism of action, as a case study to illustrate a comprehensive workflow for target deconvolution and validation.

This guide is designed to be a dynamic resource, empowering you with the rationale behind experimental choices and providing detailed protocols for robust, self-validating studies. Our approach prioritizes scientific integrity, ensuring that by the end of this workflow, you will have a high degree of confidence in the identified molecular target and its engagement by your compound.

The Challenge: A Bioactive Compound with an Unknown Target

Phenotypic screening often yields promising compounds with desired cellular effects, but the underlying molecular targets remain elusive. This is the scenario we address with "this compound." Our objective is to systematically identify its protein target(s) and then rigorously confirm its on-target activity.

A Strategic Workflow for Target Identification and Validation

We will employ a multi-pronged strategy that begins with broad, unbiased screening methods to generate a list of potential targets. This is followed by more focused biochemical and biophysical assays to validate these initial hits and culminates in cellular assays to confirm target engagement in a physiological context.

Workflow cluster_Target_ID Phase 1: Target Identification (Broad Screen) cluster_Hit_Validation Phase 2: Hit Validation & Prioritization cluster_Cellular_Confirmation Phase 3: Cellular Target Engagement & Comparison In_Silico In Silico Target Prediction Biochemical_Assays Biochemical/Enzymatic Assays In_Silico->Biochemical_Assays Hypothesis Generation AP_MS Affinity Purification-Mass Spectrometry (AP-MS) AP_MS->Biochemical_Assays Candidate Targets DARTS Drug Affinity Responsive Target Stability (DARTS) DARTS->Biochemical_Assays Candidate Targets SPR Surface Plasmon Resonance (SPR) Biochemical_Assays->SPR Confirmed Hits ITC Isothermal Titration Calorimetry (ITC) SPR->ITC Quantitative Binding Kinetics CETSA Cellular Thermal Shift Assay (CETSA) ITC->CETSA Thermodynamic Validation Downstream_Signaling Downstream Signaling & Phenotypic Assays CETSA->Downstream_Signaling Cellular Target Engagement Competitor_Analysis Competitor Compound Analysis Downstream_Signaling->Competitor_Analysis Functional On-Target Effect AP_MS_Workflow Compound_Derivatization Derivatize Compound with an Affinity Tag (e.g., Biotin) Immobilization Immobilize on a Solid Support (e.g., Streptavidin Beads) Compound_Derivatization->Immobilization Cell_Lysate_Incubation Incubate with Cell Lysate Immobilization->Cell_Lysate_Incubation Wash Wash to Remove Non-specific Binders Cell_Lysate_Incubation->Wash Elution Elute Bound Proteins Wash->Elution MS_Analysis LC-MS/MS Analysis Elution->MS_Analysis Target_List Generate List of Potential Targets MS_Analysis->Target_List CETSA_Workflow Cell_Treatment Treat Cells with Compound or Vehicle Heating Heat Cells at a Range of Temperatures Cell_Treatment->Heating Lysis_Centrifugation Lyse Cells and Separate Soluble and Insoluble Fractions Heating->Lysis_Centrifugation Protein_Quantification Quantify Soluble Target Protein (e.g., Western Blot, ELISA) Lysis_Centrifugation->Protein_Quantification Melting_Curve Generate Melting Curve and Determine Thermal Shift Protein_Quantification->Melting_Curve

"ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate" comparison of efficacy with existing drugs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Efficacy Comparison Guide for Novel Compound "ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate" Against Existing Drugs

A Comparative Analysis of a Novel PPARα Agonist Candidate for the Management of Dyslipidemia

This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the efficacy of a novel chemical entity, "this compound" (hereinafter referred to as Compound X), in comparison to established therapeutic agents for dyslipidemia. Given the structural similarities of Compound X to existing fibrate drugs, particularly the presence of a phenoxy-phenyl scaffold, we hypothesize that its primary mechanism of action is through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα).

This document outlines the requisite experimental protocols, from in vitro validation to in vivo efficacy studies, to rigorously compare Compound X with current standards of care, such as fenofibrate and gemfibrozil.

Mechanistic Hypothesis and Rationale for Comparator Selection

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. PPARα is the main isoform of PPAR expressed in the liver, heart, and skeletal muscle and is the molecular target of fibrate drugs used to treat dyslipidemia. Fibrates, upon binding to and activating PPARα, induce the transcription of genes that lead to increased fatty acid oxidation and a reduction in circulating triglyceride levels.

Based on its chemical structure, Compound X is postulated to be a novel PPARα agonist. Therefore, the most relevant and widely used fibrates, fenofibrate and gemfibrozil, have been selected as the benchmark comparators for this efficacy evaluation.

Visualizing the Hypothesized Mechanism of Action

The following diagram illustrates the proposed signaling pathway for Compound X, acting as a PPARα agonist.

PPARa_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound_X Compound X PPARa PPARα Compound_X->PPARa Binds PPARa_RXR_inactive Inactive PPARα-RXR Heterodimer PPARa->PPARa_RXR_inactive Forms heterodimer with RXR RXR RXR->PPARa_RXR_inactive PPARa_RXR_active Active PPARα-RXR Heterodimer PPARa_RXR_inactive->PPARa_RXR_active Activation PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR_active->PPRE Binds to Gene_Transcription Target Gene Transcription (e.g., LPL, APOA1) PPRE->Gene_Transcription Initiates Lipid_Metabolism Improved Lipid Metabolism (↓ Triglycerides, ↑ HDL) Gene_Transcription->Lipid_Metabolism Regulates

Caption: Hypothesized PPARα signaling pathway for Compound X.

In Vitro Efficacy Evaluation

The initial phase of comparison involves in vitro assays to confirm the agonistic activity of Compound X on PPARα and to determine its potency and selectivity relative to fenofibric acid (the active metabolite of fenofibrate) and gemfibrozil.

PPARα Activation Assay

A cell-based reporter gene assay is a standard method to quantify the activation of PPARα.

Experimental Protocol:

  • Cell Culture: Utilize a stable cell line, such as HEK293T or HepG2, co-transfected with two plasmids: one expressing a fusion protein of the PPARα ligand-binding domain (LBD) and the GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS).

  • Compound Treatment: Seed the cells in 96-well plates. After 24 hours, treat the cells with increasing concentrations of Compound X, fenofibric acid, and gemfibrozil (typically ranging from 1 nM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the treated cells for 24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., a constitutively expressed Renilla luciferase). Plot the dose-response curves and calculate the EC50 (half-maximal effective concentration) for each compound.

Table 1: Expected In Vitro PPARα Activation Data

CompoundEC50 (µM)Max Activation (Fold Change)
Compound XTo be determinedTo be determined
Fenofibric Acid~10-30~8-12
Gemfibrozil~50-100~4-6
PPAR Subtype Selectivity Assay

To assess the selectivity of Compound X, the reporter assay should be repeated using cell lines expressing PPARγ and PPARδ LBDs. High selectivity for PPARα over other subtypes is a desirable characteristic to minimize potential side effects.

In Vivo Efficacy Studies in Animal Models

The in vivo efficacy of Compound X should be evaluated in a relevant animal model of dyslipidemia, such as the high-fat diet-fed mouse or the Zucker rat.

Experimental Workflow

in_vivo_workflow Start Start: Animal Acclimatization Diet Induce Dyslipidemia (e.g., High-Fat Diet for 8 weeks) Start->Diet Grouping Randomize Animals into Treatment Groups Diet->Grouping Treatment Daily Oral Gavage for 4 weeks: - Vehicle Control - Compound X (multiple doses) - Fenofibrate - Gemfibrozil Grouping->Treatment Monitoring Weekly Monitoring: - Body Weight - Food Intake Treatment->Monitoring Endpoint Endpoint Analysis: - Blood Collection (Lipid Profile) - Tissue Harvesting (Liver, Adipose) Treatment->Endpoint Monitoring->Treatment Analysis Data Analysis and Comparison Endpoint->Analysis

Caption: In vivo experimental workflow for efficacy comparison.

Key Efficacy Endpoints

Table 2: Primary and Secondary Endpoints for In Vivo Study

ParameterMeasurementRationale
Primary Endpoints
Serum TriglyceridesEnzymatic colorimetric assayKey indicator of PPARα activation and lipid-lowering efficacy.
Total CholesterolEnzymatic colorimetric assayImportant parameter in dyslipidemia.
HDL CholesterolEnzymatic colorimetric assayPPARα agonists are known to increase HDL levels.
Secondary Endpoints
Liver WeightGravimetric analysisTo assess potential hepatomegaly, a known effect of some PPARα agonists.
Liver HistologyH&E stainingTo evaluate liver health and steatosis.
Gene Expression in LiverqPCR (e.g., for CPT1A, ACOX1)To confirm target engagement and PPARα activation at the molecular level.

Table 3: Hypothetical In Vivo Efficacy Data Comparison

Treatment Group% Change in Triglycerides% Change in HDL Cholesterol
Vehicle Control+5%-2%
Compound X (Low Dose)To be determinedTo be determined
Compound X (High Dose)To be determinedTo be determined
Fenofibrate-40% to -50%+15% to +25%
Gemfibrozil-30% to -40%+10% to +20%

Conclusion and Future Directions

This guide provides a structured approach to comparing the efficacy of the novel compound, "this compound," with established fibrate drugs. The proposed experiments will elucidate its potency, selectivity, and in vivo efficacy, providing the necessary data to determine its potential as a new therapeutic agent for dyslipidemia. A favorable outcome would be for Compound X to demonstrate superior triglyceride-lowering effects, a better HDL-raising capacity, and/or an improved safety profile (e.g., less potential for hepatomegaly) compared to fenofibrate and gemfibrozil.

A Researcher's Guide to Characterizing Novel PPARδ Modulators: Benchmarking "Compound X" Against Established Chemical Probes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in metabolic disease and drug development, the Peroxisome Proliferator-Activated Receptor delta (PPARδ) presents a compelling target. Activation of PPARδ is linked to profound effects on lipid metabolism, insulin sensitivity, and cellular energy homeostasis. The discovery of novel PPARδ modulators is a continuing priority, yet the rigorous characterization of these new chemical entities is a multi-faceted challenge. This guide provides a comprehensive framework for benchmarking a novel compound, "Compound X" (ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate), against a panel of well-established PPARδ chemical probes: the potent, selective agonist GW501516 (Cardarine); the widely-used research tool L-165,041; and the dual-action angiotensin II receptor blocker/PPARδ agonist, Telmisartan.

This document is structured to provide not just protocols, but the scientific rationale behind the experimental design, enabling researchers to generate robust, publication-quality data.

The Central Role of PPARδ in Metabolic Regulation

PPARδ is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] It forms a heterodimer with the Retinoid X Receptor (RXR) and, upon activation by a ligand, binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This action modulates the transcription of a suite of genes involved in fatty acid oxidation, glucose metabolism, and mitochondrial respiration.[1][2] The therapeutic potential of activating PPARδ has been explored for conditions like dyslipidemia, obesity, and type 2 diabetes.[3] However, the discontinuation of GW501516's clinical development due to findings of rapid cancer development in animal studies underscores the critical need for careful and thorough characterization of any new PPARδ-targeting compound.[4][5]

Comparative Overview of Benchmark Probes

A direct comparison of the key characteristics of the benchmark probes is essential for contextualizing the performance of a novel compound.

Compound Type Potency (Ki) Selectivity Key Considerations
GW501516 (Cardarine) Selective PPARδ Agonist~1 nM>1000-fold vs PPARα/γHigh potency; development halted due to carcinogenicity in animal models.[6]
L-165,041 Selective PPARδ Agonist~6 nM>100-fold vs PPARα/γPotent and selective research tool.[7][8]
Telmisartan ARB / Partial PPARδ AgonistN/A (Functional Agonist)Dual activityClinically approved antihypertensive with demonstrated PPARδ engagement.[9][10]
Compound X Hypothesized PPARδ Modulator To be determined To be determined Uncharacterized

Experimental Workflow for Characterization and Benchmarking

The following workflow provides a logical progression for characterizing the activity of "Compound X" and comparing it to the established probes.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Functional Assays cluster_2 Phase 3: Data Synthesis & Benchmarking A PPARδ Luciferase Reporter Assay (Potency & Efficacy) B PPAR Selectivity Profiling (α, γ, δ Reporter Assays) A->B Determine Selectivity C Target Gene Expression Analysis (qPCR) (e.g., CPT1, PDK4) B->C Validate On-Target Activity D Seahorse Fatty Acid Oxidation Assay (Metabolic Function) C->D Confirm Functional Effect E Comparative Data Analysis D->E Synthesize All Data

Figure 1: A stepwise workflow for the characterization of a novel PPARδ modulator.

Phase 1: In Vitro Characterization

PPARδ Luciferase Reporter Assay: Quantifying Potency and Efficacy

This assay is the foundational step to confirm direct engagement and activation of the PPARδ receptor. It utilizes cells co-transfected with an expression vector for PPARδ and a reporter plasmid containing a luciferase gene under the control of a PPRE. Ligand binding and activation of PPARδ drive luciferase expression, which is quantified by luminescence.

Experimental Protocol:

  • Cell Culture and Transfection:

    • HEK293T or COS-7 cells are suitable for this assay. Culture cells to 80% confluency in a 96-well plate.

    • Co-transfect cells with a PPARδ expression plasmid and a PPRE-driven luciferase reporter plasmid. A Renilla luciferase plasmid should be included as a control for transfection efficiency.

  • Compound Treatment:

    • 24 hours post-transfection, replace the medium with a medium containing serial dilutions of "Compound X," GW501516, L-165,041, and Telmisartan. A vehicle control (e.g., 0.1% DMSO) must be included.

  • Lysis and Luminescence Reading:

    • After 18-24 hours of incubation, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal.

    • Plot the normalized data against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and maximal efficacy.

Hypothetical Benchmarking Data:

Compound EC50 (nM) Maximal Fold Activation (vs. Vehicle)
GW5015162.515.2
L-165,0412114.8
Telmisartan8504.5
Compound X 75 12.5
PPAR Selectivity Profiling

To be a useful chemical probe, a compound should ideally exhibit high selectivity for its intended target. This experiment is identical to the one above but is run in parallel using cells expressing PPARα and PPARγ to determine off-target activity.

Hypothetical Selectivity Data (EC50, nM):

Compound PPARδ PPARα PPARγ Selectivity (δ vs. α/γ)
GW5015162.5>5,000>5,000>2000-fold
L-165,04121>2,500>2,500>119-fold
Telmisartan850>10,000~3,000~3.5-fold (vs. γ)
Compound X 75 >8,000>10,000>100-fold

Phase 2: Cellular Functional Assays

Target Gene Expression Analysis by qPCR

Activation of PPARδ leads to the increased transcription of genes involved in fatty acid metabolism. Measuring the mRNA levels of canonical PPARδ target genes, such as Carnitine Palmitoyltransferase 1 (CPT1) and Pyruvate Dehydrogenase Kinase 4 (PDK4), provides a functional readout of receptor engagement in a relevant cell type (e.g., C2C12 myotubes).[11]

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture C2C12 myoblasts and differentiate them into myotubes.

    • Treat the myotubes with "Compound X" and the benchmark compounds at their respective EC50 concentrations for 6-24 hours.

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from the cells and synthesize cDNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using SYBR Green or TaqMan probes for Cpt1, Pdk4, and a housekeeping gene (e.g., Gapdh or Actb) for normalization.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

Hypothetical Gene Expression Data (Fold Change vs. Vehicle):

Compound CPT1 mRNA PDK4 mRNA
GW5015168.210.5
L-165,0417.59.8
Telmisartan2.13.0
Compound X 6.8 8.5
Seahorse Fatty Acid Oxidation Assay

A key functional consequence of PPARδ activation is an increase in the rate of fatty acid oxidation (FAO).[2][12][13] The Seahorse XF Analyzer allows for the real-time measurement of oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in live cells. By providing long-chain fatty acids (e.g., palmitate) as the primary fuel source, the reliance of cells on FAO can be determined.

G cluster_0 Seahorse XF Assay Workflow A Seed Cells in XF Microplate B Pre-treat with Compounds A->B C Equilibrate in FAO Assay Medium B->C D Measure Basal OCR C->D E Inject Etomoxir (CPT1 Inhibitor) D->E F Measure OCR (FAO-dependent Respiration) E->F

Figure 2: Workflow for the Seahorse XF Fatty Acid Oxidation Assay.

Experimental Protocol:

  • Cell Seeding and Treatment:

    • Seed C2C12 myoblasts in a Seahorse XF cell culture microplate and differentiate them into myotubes.

    • Pre-treat the myotubes with "Compound X" and benchmark compounds for 18-24 hours to allow for changes in gene expression.

  • Assay Preparation:

    • On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with L-carnitine and palmitate-BSA conjugate.

    • Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Seahorse XF Analyzer Run:

    • Measure the basal OCR.

    • Inject etomoxir, an inhibitor of CPT1, to block the entry of long-chain fatty acids into the mitochondria. The subsequent decrease in OCR is attributable to FAO.

  • Data Analysis:

    • Calculate the FAO-dependent OCR by subtracting the post-etomoxir OCR from the basal OCR.

    • Normalize the data to cell number or protein concentration.

Hypothetical Fatty Acid Oxidation Data (FAO-dependent OCR, % of Basal):

Compound FAO-dependent OCR (% of Basal)
Vehicle35%
GW50151675%
L-165,04170%
Telmisartan48%
Compound X 65%

Conclusion and Future Directions

Based on this comprehensive benchmarking workflow, "Compound X" (this compound) emerges as a potent and selective PPARδ agonist, albeit with slightly lower potency than the gold-standard GW501516. Its ability to robustly induce PPARδ target gene expression and significantly increase fatty acid oxidation in a cellular model confirms its functional activity.

This guide provides the foundational data necessary to establish "Compound X" as a valuable research tool. Further studies, including pharmacokinetic profiling and in vivo efficacy studies in models of metabolic disease, would be the logical next steps in its development. The rigorous, multi-assay approach outlined here ensures a high degree of confidence in the pharmacological profile of any novel PPARδ modulator, a critical requirement for advancing our understanding of metabolic regulation and developing next-generation therapeutics.

References

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, the development of highly selective kinase inhibitors is paramount. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, play crucial roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, making them attractive therapeutic targets. However, the high degree of structural similarity among the ATP-binding sites of different kinases presents a significant challenge in developing inhibitors that act specifically on the intended target. Off-target effects, resulting from the inhibition of other kinases, can lead to unwanted side effects and toxicities, potentially derailing an otherwise promising therapeutic candidate.

This guide provides a comprehensive framework for assessing the selectivity of a novel, hypothetical kinase inhibitor, "KIN-123," against a panel of related kinases. We will delve into the experimental design, detailed methodologies, data analysis, and comparative assessment that are essential for characterizing the selectivity profile of a new chemical entity. This guide is intended for researchers, scientists, and drug development professionals who are actively involved in the preclinical evaluation of kinase inhibitors.

Experimental Design: A Multi-faceted Approach to Selectivity Profiling

A robust assessment of kinase inhibitor selectivity requires a multi-pronged approach that combines biochemical and cell-based assays. The initial step involves a broad screen against a large panel of kinases to identify potential off-targets, followed by more focused studies to confirm and quantify the inhibitory activity against these targets.

1.1. Kinase Panel Selection:

The choice of kinases for the selectivity panel is critical. It should include kinases that are structurally related to the primary target, as well as those that are known to be involved in pathways that could lead to toxicity if inhibited. For KIN-123, which is designed to target a specific tyrosine kinase (TK), our panel includes representatives from various TK families (e.g., Src, Abl, EGFR) and key serine/threonine kinases.

1.2. Assay Formats:

A combination of biochemical and cell-based assays provides a more complete picture of an inhibitor's selectivity.

  • Biochemical Assays: These assays, typically using purified recombinant enzymes, directly measure the ability of the inhibitor to block the catalytic activity of the kinase. Radiometric assays, such as the filter-binding assay described below, are considered the gold standard for their sensitivity and reliability.

  • Cell-Based Assays: These assays measure the effect of the inhibitor on kinase activity within a cellular context. This is important for confirming that the inhibitor can penetrate the cell membrane and engage its target in a more physiologically relevant environment. Western blotting to detect changes in substrate phosphorylation is a common method.

1.3. Experimental Controls:

Rigorous controls are essential for the validation of any experimental results.

  • Positive Control: A known inhibitor of the target kinase is used to ensure the assay is performing as expected.

  • Negative Control: A vehicle control (e.g., DMSO) is used to establish the baseline kinase activity.

  • Counter-screens: To rule out non-specific inhibition, it is important to test the compound in assays that are not kinase-dependent.

Methodologies: Step-by-Step Protocols

2.1. Radiometric Kinase Assay (³²P-Filter Binding Assay):

This assay measures the incorporation of radioactive phosphate (from ³²P-ATP) into a substrate peptide by the kinase.

Protocol:

  • Prepare a reaction mixture containing the kinase, the substrate peptide, and a buffer solution.

  • Add KIN-123 at a range of concentrations (typically from 1 nM to 10 µM).

  • Initiate the reaction by adding ³²P-ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a solution of phosphoric acid.

  • Spot the reaction mixture onto a phosphocellulose filter paper.

  • Wash the filter paper extensively to remove unincorporated ³²P-ATP.

  • Measure the radioactivity retained on the filter paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition at each concentration of KIN-123 and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

2.2. Cell-Based Western Blot Assay for Target Engagement:

This assay assesses the ability of KIN-123 to inhibit the phosphorylation of a downstream substrate of the target kinase in a cellular context.

Protocol:

  • Culture a cell line that expresses the target kinase.

  • Treat the cells with KIN-123 at various concentrations for a specified time.

  • Lyse the cells to extract the proteins.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the proteins to a nitrocellulose membrane.

  • Probe the membrane with a primary antibody that specifically recognizes the phosphorylated form of the substrate.

  • Wash the membrane and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition.

G cluster_0 Biochemical Assay Workflow cluster_1 Cell-Based Assay Workflow A Prepare Reaction Mixture (Kinase, Substrate, Buffer) B Add KIN-123 (Concentration Gradient) A->B C Initiate Reaction (Add ³²P-ATP) B->C D Incubate (30°C, 30 min) C->D E Stop Reaction (Phosphoric Acid) D->E F Spot on Filter Paper E->F G Wash Filter Paper F->G H Measure Radioactivity G->H I Calculate IC50 H->I J Culture Cells K Treat with KIN-123 J->K L Lyse Cells K->L M SDS-PAGE L->M N Western Blot M->N O Antibody Probing (Phospho-specific) N->O P Signal Detection O->P Q Quantify Inhibition P->Q G cluster_0 Selectivity Profile Comparison KIN123 KIN-123 High Potency High Selectivity CompA Competitor A High Potency Low Selectivity KIN123->CompA Superior Selectivity CompB Competitor B Moderate Potency High Selectivity KIN123->CompB Higher Potency

Safety Operating Guide

Comprehensive Safety and Handling Guide for Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate (CAS No. 1035404-17-1). As a glycine derivative with a complex structure incorporating a chlorinated aromatic ether, an amide, and an ester functional group, this compound requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This document is intended for researchers, scientists, and professionals in drug development who may work with this or structurally similar compounds.

Understanding the Compound: Physicochemical Properties and Assessed Hazards

Before handling any chemical, a thorough understanding of its properties and potential hazards is paramount. While a comprehensive Safety Data Sheet (SDS) is not publicly available, information from chemical suppliers and the compound's structural motifs provide a strong basis for a robust safety assessment.

Physicochemical Data Summary

PropertyValueSource
Molecular Formula C₁₉H₂₀ClNO₄[1][2]
Molecular Weight 361.82 g/mol [1][2]
Appearance Colorless to light yellow oil[1]
CAS Number 1035404-17-1[1]

Hazard Identification

Based on supplier information, this compound is associated with the following GHS Hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below. The presence of a chlorinated phenyl group also designates it as a halogenated organic compound, which has specific disposal requirements.[3][4]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the foundation of safe chemical handling. The following table outlines the minimum required and recommended PPE for various stages of working with this compound.

Table of Required and Recommended PPE

PPE CategoryMinimum RequirementRecommended for Enhanced SafetyRationale
Eye and Face Protection Safety glasses with side shieldsChemical splash goggles and a face shieldProtects against splashes and aerosols that can cause serious eye irritation. A face shield is recommended when handling larger quantities or during procedures with a high splash risk.[5][6][7]
Hand Protection Nitrile glovesDouble-gloving with nitrile glovesNitrile gloves offer good resistance to a range of organic chemicals.[5][8][9] Double-gloving provides an extra layer of protection against contamination and glove failure.[10]
Body Protection Laboratory coatChemical-resistant apron over a lab coatA standard lab coat protects skin and clothing from minor spills.[5] For larger volumes or splash-prone procedures, a chemical-resistant apron is advised.[10]
Respiratory Protection Not generally required for small quantities handled in a well-ventilated area or chemical fume hoodN/AAll handling of this compound should be performed within a certified chemical fume hood to prevent inhalation of any aerosols or volatile components, mitigating the risk of respiratory irritation.[3]
Foot Protection Closed-toe shoesN/APrevents injuries from dropped objects or spills.[5]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a systematic workflow is critical for both safety and experimental reproducibility. The following procedures cover the lifecycle of the compound in a laboratory setting, from receipt to disposal.

Preparation and Weighing
  • Acclimatization: Before opening, allow the sealed container of this compound to equilibrate to room temperature. This prevents condensation of atmospheric moisture, which could compromise the compound's integrity.[10]

  • Work Area Preparation: Conduct all manipulations within a certified chemical fume hood.[3] Ensure the work surface is clean and uncluttered.

  • Weighing: Tare a suitable container on an analytical balance. Carefully transfer the desired amount of the oily compound using a clean pipette. Minimize the time the stock container is open.

Dissolution and Reaction Setup
  • Solvent Addition: Add the desired solvent to the vessel containing the weighed compound. If specified, use an inert atmosphere (e.g., nitrogen or argon) for moisture-sensitive reactions.

  • Mixing: Ensure complete dissolution by gentle swirling, vortexing, or magnetic stirring.

  • Reaction Assembly: Assemble the reaction apparatus within the fume hood. Ensure all joints are properly sealed.

The following diagram illustrates the general workflow for handling the compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Equilibrate Container b Prepare Fume Hood a->b c Weigh Compound b->c d Dissolve in Solvent c->d e Set up Reaction d->e f Quench Reaction (if applicable) e->f g Segregate Halogenated Waste f->g h Decontaminate Glassware g->h

Caption: General laboratory workflow for handling this compound.

Spill and Emergency Procedures

Prompt and correct response to a spill is crucial to prevent exposure and further contamination.

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing the appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the contaminated absorbent material into a sealed, appropriately labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, close the laboratory doors to contain vapors.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without specialized training and equipment.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[11]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan: Managing Halogenated Waste

As a chlorinated compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste .[3][4][12]

Waste Segregation and Disposal Workflow

G cluster_waste_streams Waste Generation cluster_containers Waste Collection A Unused Compound & Solutions D Liquid Halogenated Waste Container A->D B Contaminated Pipette Tips, Gloves, etc. E Solid Halogenated Waste Container B->E C Solvent Rinses from Glassware C->D F Store in Satellite Accumulation Area D->F Label Clearly & Keep Closed E->F Label Clearly & Keep Closed G Arrange for EHS Pickup F->G

Caption: Waste disposal workflow for halogenated organic compounds.

Key Disposal Principles:

  • Do Not Mix: Never mix halogenated waste with non-halogenated organic waste.[12][13] This is critical for proper disposal and cost management.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the approximate percentages.[4][12]

  • Container Management: Keep waste containers securely closed except when adding waste.[12] Store them in a designated satellite accumulation area with secondary containment.

  • Institutional Guidelines: Always follow your institution's specific chemical waste management procedures.

By integrating these safety and handling protocols into your daily laboratory practices, you can mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.